3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
Description
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Properties
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)9-7(5-12)4-10-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGODRWFMKXNGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(C=NN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429407 | |
| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006464-09-0 | |
| Record name | 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document consolidates information on its structural analogs to propose a robust synthetic pathway, predict its fundamental physicochemical and spectroscopic properties, and discuss its potential reactivity and applications. The core of this guide is a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction, a cornerstone methodology for the preparation of pyrazole-4-carbaldehydes. This document is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising chemical entity.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" five-membered heterocyclic ring system containing two adjacent nitrogen atoms. This structural motif is a cornerstone in the development of a wide array of therapeutic agents and functional materials. Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The versatility of the pyrazole ring, coupled with the diverse functionalities that can be introduced at its various positions, makes it a highly attractive scaffold for drug discovery and development. The title compound, this compound, incorporates a 5-methylfuryl substituent at the 3-position and a reactive carbaldehyde group at the 4-position, offering a unique combination of electronic properties and synthetic handles for further molecular exploration.
Proposed Synthesis: A Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] It is the most logical and established route for the synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes from the corresponding hydrazone precursors.[2][3][4]
Causality of the Synthetic Strategy
The proposed synthesis begins with the readily available 1-(5-methyl-2-furyl)ethan-1-one. This starting material is first condensed with hydrazine hydrate to form the corresponding hydrazone. This intermediate possesses the necessary structural elements for the subsequent cyclization and formylation steps. The Vilsmeier-Haack reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile. The reaction proceeds through a cyclization of the hydrazone, followed by formylation at the 4-position of the newly formed pyrazole ring. This two-step, one-pot procedure is efficient and has been successfully applied to a wide variety of substrates to generate pyrazole-4-carbaldehydes.[5][3][6]
Detailed Experimental Protocol
Step 1: Synthesis of 1-(5-methyl-2-furyl)ethan-1-one hydrazone
-
To a solution of 1-(5-methyl-2-furyl)ethan-1-one (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude hydrazone can be used in the next step without further purification.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5.0 eq).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve the crude 1-(5-methyl-2-furyl)ethan-1-one hydrazone from Step 1 in a minimal amount of anhydrous DMF.
-
Add the hydrazone solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of experimental data for the title compound, the following properties are predicted based on the analysis of its constituent functional groups and data from structurally similar molecules.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₉H₈N₂O₂ | Based on chemical structure. |
| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Similar pyrazole-4-carbaldehydes are crystalline solids.[7][8][9] |
| Melting Point | 150-180 °C | Expected to be a solid with a relatively high melting point due to the planar heterocyclic structure and potential for hydrogen bonding. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol). | The presence of the polar pyrazole and aldehyde groups suggests some solubility in polar solvents. |
| pKa | The N-H proton of the pyrazole ring is weakly acidic. The pyrazole ring nitrogen atoms are weakly basic. | The pyrazole ring can be deprotonated under strong basic conditions. |
Spectroscopic Characterization (Expected)
-
¹H NMR:
-
Pyrazole N-H: A broad singlet in the region of δ 12.0-14.0 ppm.
-
Aldehyde C-H: A singlet around δ 9.8-10.2 ppm.
-
Pyrazole C-H: A singlet at approximately δ 8.0-8.5 ppm.
-
Furan Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm).
-
Methyl Protons: A singlet around δ 2.3-2.5 ppm.
-
-
¹³C NMR:
-
Aldehyde Carbonyl: A signal in the range of δ 185-195 ppm.
-
Pyrazole and Furan Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).
-
Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
-
-
IR (Infrared Spectroscopy):
-
N-H Stretch: A broad band around 3200-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong absorption band at approximately 1670-1690 cm⁻¹.
-
C=N and C=C Stretches: Multiple bands in the region of 1400-1600 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 176.
-
Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the interplay of its three key functional components: the pyrazole ring, the furan ring, and the aldehyde group.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile synthetic handle for a multitude of chemical transformations, including:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid.
-
Reduction: Can be reduced to the primary alcohol.
-
Condensation Reactions: Can undergo condensation with various nucleophiles such as amines, hydrazines, and active methylene compounds to form imines, hydrazones, and Knoevenagel condensation products, respectively. These reactions are fundamental for the synthesis of more complex, biologically active molecules.[6]
Reactivity of the Pyrazole and Furan Rings
Both the pyrazole and furan rings are electron-rich aromatic systems and are susceptible to electrophilic substitution reactions. The position of substitution will be directed by the existing substituents. The pyrazole ring can also undergo N-alkylation or N-acylation at the N1 position.
Reactivity Workflow Diagram
Caption: Potential reaction pathways for this compound.
Potential Applications in Drug Discovery and Materials Science
Given the established biological activities of pyrazole derivatives, this compound represents a promising starting point for the development of novel therapeutic agents. The aldehyde group can be readily converted into a variety of other functional groups, allowing for the generation of a library of derivatives for biological screening. Areas of potential therapeutic interest include:
-
Anti-inflammatory Agents: Many pyrazole-containing compounds exhibit potent anti-inflammatory activity.[7]
-
Antimicrobial Agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[5]
-
Anticancer Agents: Certain pyrazole derivatives have shown promising results as anticancer agents.
In the realm of materials science, the planar, conjugated structure of this molecule suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis, characterization, and potential utilization of this compound. By leveraging established synthetic methodologies, particularly the Vilsmeier-Haack reaction, and by drawing parallels with structurally related compounds, this document offers valuable insights for researchers. The versatile reactivity of this molecule, stemming from its aldehyde functionality and dual heterocyclic nature, positions it as a valuable building block for the creation of novel compounds with potential applications in both medicine and materials science.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 123-132.
- D. Srikrishna, & P. K. Dubey. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108.
- El-Hiti, G. A., Abdel-Wahab, B. F., Alqahtani, A., Hegazy, A. S., & Kariuki, B. M. (2019). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-655.
- Katritzky, A. R., & Marson, C. M. (1983). The Vilsmeier-Haack Reaction. Angewandte Chemie International Edition in English, 22(10), 785-799.
- Lokhande, P. D., & Sakate, S. S. (2011). Vilsmeier-Haack reagent: a facile synthesis of 2-chloro-3-formylquinolines and their transformations into various quinoline derivatives. Tetrahedron Letters, 52(40), 5175-5177.
- Matiichuk, V. S., Gauk, M. R., & Obushak, M. D. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(9), 42-74.
- Naik, T. A., & Chikhalia, K. H. (2007). Vilsmeier–Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Pattan, S. R., et al. (2009). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Journal of the Indian Chemical Society, 86(12), 1253-1263.
- Roohia, L., Afghan, A., & Baradarania, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its transformation to pyrazole derivatives. Current Chemistry Letters, 2(4), 187-194.
- Shahani, T., et al. (2012). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(3), o775.
- Sharma, V., Kumar, P., & Pathak, D. (2010). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 15(12), 8960-8996.
- Verma, A., & Saraf, S. K. (2008). 4-Substituted pyrazoles: a review. Journal of the Chinese Chemical Society, 55(3), 515-536.
- Yılmaz, M. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Scientific Reports, 15(1), 21983.
- Abdel-Wahab, B. F., Mohamed, H. A., & Ali, M. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.
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An In-depth Technical Guide to the Molecular Structure of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the molecular structure of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the furan moiety is also a key component in various biologically active molecules. The strategic combination of these two rings, along with a reactive carbaldehyde group, makes this compound a valuable building block for the synthesis of novel drug candidates. This document details a probable synthetic route, offers an in-depth analysis of its predicted spectroscopic characteristics, and presents a hypothetical exploration of its single-crystal X-ray structure based on data from analogous compounds. Experimental protocols for its synthesis and characterization are also provided to facilitate further research.
Introduction
Pyrazole derivatives are a prominent class of N-heterocyclic compounds that have garnered substantial attention in the fields of pharmaceutical and agrochemical research.[1] The pyrazole ring is a core component of several commercially successful drugs, demonstrating a wide spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2][3] The functionalization of the pyrazole ring at various positions allows for the fine-tuning of its pharmacological profile. Specifically, pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of more complex molecular architectures.[4][5]
The molecule this compound incorporates a 5-methylfuran moiety at the 3-position of the pyrazole ring. Furan-containing compounds are also of significant biological importance. This guide aims to provide a detailed theoretical and practical framework for researchers working with this specific molecule. We will explore its synthesis, predict its spectroscopic signature, and discuss its likely three-dimensional structure.
Synthesis of this compound
The most established and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a complex formed from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8]
The proposed synthetic pathway for this compound commences with the synthesis of a hydrazone from 2-acetyl-5-methylfuran and hydrazine hydrate. The subsequent treatment of this hydrazone with the Vilsmeier reagent would lead to the formation of the target molecule.
Proposed Synthetic Protocol
Step 1: Synthesis of the Hydrazone of 2-acetyl-5-methylfuran
-
In a round-bottom flask, dissolve 2-acetyl-5-methylfuran (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or after removal of the solvent under reduced pressure.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphoryl chloride (3.0 eq) dropwise to ice-cold, anhydrous N,N-dimethylformamide (a significant excess).
-
Add the hydrazone synthesized in Step 1 (1.0 eq) to the Vilsmeier reagent.
-
Heat the reaction mixture to 80-90°C for 4-6 hours.[8]
-
After the reaction is complete, pour the mixture onto crushed ice and neutralize with a suitable base, such as a saturated sodium bicarbonate solution.
-
The resulting precipitate, this compound, can be collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Synthetic Pathway Diagram
Caption: Proposed synthesis of this compound.
Molecular Structure Elucidation
Spectroscopic Characterization (Predicted)
The structural features of this compound can be predicted using various spectroscopic methods.[2][9]
¹H NMR Spectroscopy:
-
Pyrazole N-H: A broad singlet is expected in the downfield region (δ 12.0-14.0 ppm).
-
Aldehyde C-H: A sharp singlet is anticipated around δ 9.8-10.0 ppm.
-
Pyrazole C-H: A singlet for the proton at the C5 position of the pyrazole ring should appear around δ 8.0-8.5 ppm.
-
Furan Protons: The two protons on the furan ring will appear as doublets, with chemical shifts influenced by their position relative to the oxygen atom and the pyrazole ring.
-
Methyl Protons: A singlet corresponding to the three methyl protons will be observed in the upfield region, likely around δ 2.3-2.5 ppm.
¹³C NMR Spectroscopy:
-
Aldehyde Carbonyl: The carbonyl carbon of the aldehyde is expected to resonate at approximately δ 185-195 ppm.
-
Aromatic Carbons: The carbons of the furan and pyrazole rings will appear in the aromatic region (δ 100-160 ppm). The specific shifts will depend on their substitution and electronic environment.
-
Methyl Carbon: The methyl carbon will have a characteristic upfield shift, likely in the range of δ 14-20 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹.
-
C=O Stretch: A strong, sharp peak corresponding to the aldehyde carbonyl group should be present around 1670-1700 cm⁻¹.
-
C=N and C=C Stretches: Absorptions for the pyrazole and furan ring systems are expected in the 1400-1600 cm⁻¹ region.
-
C-O-C Stretch: A characteristic band for the furan ether linkage will likely appear around 1000-1200 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₈N₂O₂), which is 176.18 g/mol .[10]
-
Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO) and cleavage of the furan or pyrazole rings.
| Predicted Spectroscopic Data | |
| ¹H NMR (ppm) | N-H (br s, 12-14), CHO (s, 9.8-10.0), Pyrazole-H (s, 8.0-8.5), Furan-H (d), Furan-H (d), CH₃ (s, 2.3-2.5) |
| ¹³C NMR (ppm) | C=O (185-195), Aromatic C's (100-160), CH₃ (14-20) |
| IR (cm⁻¹) | N-H (3200-3400), C=O (1670-1700), C=N/C=C (1400-1600), C-O-C (1000-1200) |
| MS (m/z) | 176 (M⁺) |
X-ray Crystallography (Hypothetical)
Single-crystal X-ray diffraction provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. Based on the crystal structures of similar pyrazole derivatives, we can hypothesize the key crystallographic features of this compound.[11][12][13]
Molecular Geometry: The pyrazole and furan rings are both expected to be essentially planar. A key structural parameter will be the dihedral angle between the planes of these two rings. In related structures, this angle can vary, influencing the overall molecular conformation.[12]
Intermolecular Interactions: In the solid state, it is highly probable that the molecules will form hydrogen-bonded dimers or chains. The pyrazole N-H group can act as a hydrogen bond donor, while the oxygen atom of the aldehyde group and the nitrogen atom of the pyrazole ring can act as hydrogen bond acceptors. These interactions play a crucial role in the crystal packing.
| Predicted Crystallographic Parameters | |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| Key Bond Lengths (Å) | C=O (~1.22), C-N (~1.34), N-N (~1.36) |
| Key Bond Angles (°) | C-C-C in rings (~107-128) |
| Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds |
Molecular Structure Diagram
Caption: 2D representation of this compound.
Experimental Workflow for Synthesis and Characterization
To aid researchers in their practical work, the following section outlines a comprehensive workflow for the synthesis and structural confirmation of the title compound.
Detailed Step-by-Step Methodology
-
Synthesis: Follow the two-step synthetic protocol detailed in Section 2.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is insufficient, purify the compound using a silica gel column with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Spectroscopic Analysis:
-
NMR: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
IR: Obtain the infrared spectrum using a KBr pellet or as a thin film.
-
MS: Analyze the compound using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular weight.
-
-
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals suitable for X-ray analysis by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software to determine the precise atomic coordinates, bond lengths, and angles.
-
Workflow Diagram
Caption: Workflow for synthesis and characterization of the target molecule.
Potential Applications in Drug Discovery
The structural motif of this compound suggests a range of potential applications in drug discovery. The pyrazole core is associated with a multitude of biological activities, and the presence of the furan ring and the aldehyde functional group provides opportunities for further chemical modification to develop new therapeutic agents.[1][14]
Potential areas of interest for this compound and its derivatives include:
-
Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.
-
Antimicrobial agents: The heterocyclic nature of the molecule makes it a candidate for the development of new antibacterial and antifungal drugs.
-
Anticancer agents: Pyrazole derivatives have been investigated for their potential as anticancer agents.
The aldehyde group is particularly useful as it can be readily converted into a variety of other functional groups, allowing for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis and structural characterization. The proposed synthetic route via the Vilsmeier-Haack reaction is a well-established and reliable method. The predicted spectroscopic and crystallographic data offer a solid foundation for researchers to confirm the structure of the synthesized compound. The experimental workflow outlined herein provides a practical guide for the synthesis and analysis of this promising molecule. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.
References
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PrepChem.com. Synthesis of 3-(5-nitro-2-furyl)-1H-pyrazole-4-carboxaldehyde. Available from: [Link]
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Kariuki, B. M., et al. (2011). Crystal structure of 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1131. Available from: [Link]
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El-Hiti, G. A., et al. (2019). 3-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazole-4-carbaldehyde. IUCrData, 4(3), x190217. Available from: [Link]
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Naveen, S., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2646. Available from: [Link]
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Arshad, M. F., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o131. Available from: [Link]
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Fustero, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(1), 196-245. Available from: [Link]
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Abdel-Wahab, B. F., et al. (2012). Synthesis and anti-inflammatory, analgesic and acute toxicity activities of some new pyrazole derivatives. Medicinal Chemistry Research, 21(8), 1836-1844. Available from: [Link]
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Al-Amiery, A. A., et al. (2019). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 3(4), 458-467. Available from: [Link]
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Khan, I., et al. (2022). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 12(1), 1-17. Available from: [Link]
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Fustero, S., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available from: [Link]
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Brehm, T. T., et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2021(2), M1229. Available from: [Link]
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A Comprehensive Technical Guide to 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (Celecoxib): A Keystone Pyrazole Derivative in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the pyrazole derivative 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide, widely known as Celecoxib. While the requested molecular formula was C9H8N2O2, Celecoxib (C17H14F3N3O2S) serves as a preeminent example of a pyrazole derivative with profound impact in the pharmaceutical landscape. This document will delve into its chemical identity, synthesis, mechanism of action, pharmacokinetic profile, and its significant role in drug development, adhering to the highest standards of scientific integrity and practical insight.
Chemical Identity and Physicochemical Properties
Celecoxib is a diaryl-substituted pyrazole that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its chemical structure is characterized by a central pyrazole ring, which is crucial for its biological activity.
IUPAC Name: 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[2]
Molecular Formula: C17H14F3N3O2S[3]
Molecular Weight: 381.38 g/mol [3]
| Property | Value | Source |
| CAS Number | 169590-42-5 | [2] |
| Melting Point | 157-159 °C | N/A |
| Solubility | Poorly soluble in water | [4] |
| pKa | 11.1 (sulfonamide group) | N/A |
Synthesis of Celecoxib: A Regioselective Approach
The synthesis of Celecoxib is a well-established process in medicinal chemistry, primarily involving a condensation reaction. The key challenge in its synthesis is to control the regioselectivity to obtain the desired 1,5-diarylpyrazole isomer.
Core Synthetic Pathway: Claisen Condensation and Cyclization
The most common and efficient synthesis of Celecoxib involves a two-step process:
-
Claisen Condensation: The synthesis begins with a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate. This reaction forms the intermediate diketone, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.[5]
-
Cyclocondensation: The resulting diketone is then reacted with 4-sulfonamidophenylhydrazine hydrochloride. This cyclocondensation reaction forms the pyrazole ring, yielding Celecoxib.[5][6]
Experimental Protocol: A Representative Batch Synthesis
The following protocol outlines a laboratory-scale synthesis of Celecoxib.
Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
-
To a solution of sodium methoxide in a suitable solvent (e.g., toluene), add 4-methylacetophenone.[7]
-
Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature.[7]
-
Heat the reaction mixture and stir for several hours to ensure complete reaction.[7]
-
After cooling, quench the reaction with an aqueous acid solution (e.g., HCl).[7]
-
Extract the product with an organic solvent, and purify by distillation or chromatography.
Step 2: Synthesis of Celecoxib
-
Dissolve the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione and 4-sulfonamidophenylhydrazine hydrochloride in a suitable solvent, such as an alkyl ester.[7]
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture and isolate the crude Celecoxib by filtration.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene) to obtain pure Celecoxib.[7]
Causality in Experimental Choices:
-
Solvent Selection: The choice of solvent is critical for both reaction efficiency and regioselectivity. Toluene is often used in the Claisen condensation for its ability to azeotropically remove water.[7] Alkyl esters are employed in the cyclization step to favor the formation of the desired regioisomer.[7]
-
Base Selection: Sodium methoxide is a common base for the Claisen condensation, as it is strong enough to deprotonate the acetophenone.[7]
-
Purification: Recrystallization is a crucial final step to ensure the high purity of the final active pharmaceutical ingredient (API), removing any unreacted starting materials or isomeric impurities.[7]
Caption: Synthetic workflow for Celecoxib.
Mechanism of Action: Selective COX-2 Inhibition
Celecoxib exerts its anti-inflammatory, analgesic, and antipyretic effects through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[8]
The Arachidonic Acid Cascade and COX Enzymes
Inflammation is a complex biological response, and prostaglandins are key mediators of this process.[9] The synthesis of prostaglandins begins with the release of arachidonic acid from cell membranes, which is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes.[10]
There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is involved in housekeeping functions such as protecting the gastric mucosa and maintaining kidney function.[2]
-
COX-2: This isoform is inducible and its expression is upregulated at sites of inflammation.[11] It is the primary enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[9]
Selective Inhibition by Celecoxib
Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective and inhibit both COX-1 and COX-2.[2] While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.
Celecoxib is a selective COX-2 inhibitor.[9] Its sulfonamide side chain binds to a hydrophilic region near the active site of the COX-2 enzyme, a feature not present in COX-1.[9] This selective binding allows Celecoxib to effectively block the production of inflammatory prostaglandins while sparing the protective functions of COX-1 at therapeutic concentrations.[4]
Caption: Mechanism of action of Celecoxib.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of Celecoxib determines its absorption, distribution, metabolism, and excretion (ADME) properties.
ADME Profile
-
Absorption: Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours.[9][10] Administration with a high-fat meal can delay absorption.[9]
-
Distribution: It is highly protein-bound (approximately 97%), primarily to albumin.[2]
-
Metabolism: Celecoxib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9.[10][12] The major metabolic pathway is methyl hydroxylation to form hydroxycelecoxib, which is subsequently oxidized to carboxycelecoxib.[12] These metabolites are inactive.[12]
-
Excretion: The metabolites of Celecoxib are primarily excreted in the feces (57%) and urine (27%).[2][10]
Pharmacogenomics and Drug Interactions
The metabolism of Celecoxib is significantly influenced by genetic variations in the CYP2C9 enzyme.[2] Individuals who are "poor metabolizers" due to certain CYP2C9 polymorphisms may have significantly higher plasma concentrations of Celecoxib, increasing the risk of adverse effects.[13] The FDA label for Celecoxib recommends a dose reduction for known or suspected CYP2C9 poor metabolizers.[13]
Celecoxib is also a moderate inhibitor of CYP2D6, which can lead to drug-drug interactions with medications metabolized by this enzyme.[2]
Caption: Pharmacokinetic pathway of Celecoxib.
Role in Drug Development and Therapeutic Applications
The development of Celecoxib marked a significant advancement in the management of pain and inflammation, offering a safer alternative to non-selective NSAIDs for certain patient populations.
Therapeutic Indications
Celecoxib is approved for the treatment of:
-
Osteoarthritis[1]
-
Rheumatoid arthritis[1]
-
Juvenile rheumatoid arthritis[1]
-
Ankylosing spondylitis[1]
-
Acute pain in adults[2]
-
Primary dysmenorrhea[2]
Cardiovascular and Gastrointestinal Safety Profile
The cardiovascular safety of COX-2 inhibitors has been a subject of intense scrutiny. Large-scale clinical trials, such as the PRECISION trial, have provided valuable data on the comparative cardiovascular risk of Celecoxib versus non-selective NSAIDs.[14] The current understanding is that at the lowest effective dose, the cardiovascular risk of Celecoxib is comparable to that of moderate doses of ibuprofen and naproxen.[14] However, like all NSAIDs, Celecoxib is associated with an increased risk of serious cardiovascular thrombotic events.[15]
Due to its COX-2 selectivity, Celecoxib is associated with a lower risk of gastrointestinal adverse events compared to non-selective NSAIDs.[16]
Future Directions and the Pyrazole Scaffold
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[17][18] The success of Celecoxib has spurred further research into pyrazole derivatives for a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[19][20][21]
Conclusion
4-[5-(4-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide (Celecoxib) stands as a landmark achievement in rational drug design. Its development showcases the power of targeting specific enzyme isoforms to improve the therapeutic index of a drug class. For researchers and drug development professionals, the story of Celecoxib offers valuable lessons in medicinal chemistry, pharmacology, and the importance of a thorough understanding of a drug's mechanism of action and pharmacokinetic properties. The continued exploration of the pyrazole scaffold promises to yield new and improved therapies for a multitude of diseases.
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The Emerging Landscape of Furan-Pyrazole Heterocyclic Compounds: A Technical Guide for Drug Discovery
Introduction: The Synergy of Two Potent Heterocycles
In the ever-evolving field of medicinal chemistry, the strategic fusion of distinct pharmacophores into hybrid molecules has emerged as a powerful paradigm for the discovery of novel therapeutic agents. Among the myriad of heterocyclic scaffolds, the amalgamation of furan and pyrazole rings into a single molecular entity has garnered significant attention. This technical guide provides an in-depth exploration of furan-pyrazole heterocyclic compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, chemical properties, and burgeoning applications in modern drug discovery.
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Their synthetic tractability and ability to act as scaffolds for diverse functionalization make them a privileged structure in drug design.[1] Furan, a five-membered aromatic ring containing an oxygen atom, is another key heterocyclic motif found in a multitude of bioactive natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological effects.[4] The combination of these two rings can lead to novel chemical entities with unique three-dimensional structures and electronic properties, potentially resulting in enhanced biological activity, selectivity, and improved pharmacokinetic profiles.[4][5]
This guide will navigate the synthetic landscape of furan-pyrazole compounds, delve into their diverse biological activities with a focus on anticancer and antimicrobial applications, and provide detailed experimental protocols and structure-activity relationship insights to empower researchers in this exciting and promising area of drug discovery.
Synthetic Strategies: Constructing the Furan-Pyrazole Core
The construction of the furan-pyrazole scaffold can be broadly categorized into two approaches: the formation of a furan ring onto a pre-existing pyrazole core, or the fusion of the two heterocyclic systems. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of Fused Furo[2,3-c]pyrazoles
The furo[2,3-c]pyrazole ring system represents a class of fused furan-pyrazole compounds with significant therapeutic potential.[6] A versatile and efficient method for the synthesis of this scaffold involves a multi-step sequence starting from readily available 1-phenylpyrazol-3-ol.[6]
Experimental Protocol: Synthesis of 2,5-disubstituted 2H-furo[2,3-c]pyrazoles [6]
Step 1: Iodination of 1-phenylpyrazol-3-ol
-
To a solution of 1-phenylpyrazol-3-ol in DMF, an equimolar amount of iodine is added.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The product, 1-phenyl-4-iodopyrazol-3-ol, is isolated by precipitation with water and purified by recrystallization.
Step 2: Sonogashira Coupling with Terminal Alkynes
-
A mixture of 1-phenyl-4-iodopyrazol-3-ol, a terminal alkyne (1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.05 equivalents), and CuI (0.1 equivalents) in a suitable solvent (e.g., triethylamine/DMF) is degassed and stirred under an inert atmosphere.
-
The reaction is heated until completion (monitored by TLC).
-
The resulting 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles are purified by column chromatography.
Step 3: Silver(I)-Mediated 5-endo-dig Cyclization
-
The 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazole is dissolved in DMF, and a catalytic amount of a silver(I) salt (e.g., Ag₂CO₃ or AgNO₃) and a base (e.g., K₂CO₃) are added.
-
The mixture is heated to induce the 5-endo-dig cyclization.
-
Upon completion, the product, a 2,5-disubstituted 2H-furo[2,3-c]pyrazole, is isolated by extraction and purified by chromatography.
This synthetic pathway offers a reliable and adaptable method for accessing a variety of furo[2,3-c]pyrazole derivatives with diverse substituents at the 5-position, allowing for the exploration of structure-activity relationships.
Synthetic pathway for 2,5-disubstituted 2H-furo[2,3-c]pyrazoles.
Multi-component Synthesis of Pyrano[2,3-c]pyrazoles
Pyrano[2,3-c]pyrazoles, another important class of fused furan-pyrazole analogs, are readily accessible through one-pot, multi-component reactions (MCRs).[7] This approach aligns with the principles of green chemistry by minimizing waste and improving reaction efficiency.[7]
Experimental Protocol: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [2]
-
A mixture of an aromatic aldehyde (1 mmol), malononitrile or ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) is prepared in a suitable solvent, such as ethanol or water.
-
A catalytic amount of a base (e.g., piperidine or sodium benzoate) is added to the mixture.[2][7]
-
The reaction is stirred at room temperature or heated under reflux, depending on the specific substrates and catalyst used.
-
The product, a 6-amino-4-aryl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, typically precipitates from the reaction mixture and can be isolated by simple filtration and purified by recrystallization.
The operational simplicity and high atom economy of this MCR make it an attractive method for the rapid generation of a library of pyranopyrazole derivatives for biological screening.
Key anticancer mechanisms of furan-pyrazole derivatives.
Quantitative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity of selected furan-pyrazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Mechanism of Action | Reference |
| 5b | - | 7.30 | Tubulin Polymerization Inhibition | [8] |
| 4a | K562 (Leukemia) | 0.26 | Not specified | [8] |
| 4a | A549 (Lung) | 0.19 | Not specified | [8] |
| 5f | MCF-7 (Breast) | Potent | TGF-βI Receptor Interaction | [2] |
| 5f | HeLa (Cervical) | Potent | TGF-βI Receptor Interaction | [2] |
| 5f | PC-3 (Prostate) | Potent | TGF-βI Receptor Interaction | [2] |
| 11 | CDK2 | 0.45 | CDK2 Inhibition | [9] |
| 6 | CDK2 | 0.46 | CDK2 Inhibition | [9] |
Structure-Activity Relationship (SAR) Insights:
-
The nature and position of substituents on both the furan and pyrazole rings significantly influence the anticancer activity.
-
For pyranopyrazole derivatives, the presence of electron-withdrawing or electron-donating groups on the aryl ring at the 4-position can modulate their potency. [2]* In some series, the furan ring opening during synthesis can lead to pyrazole derivatives with enhanced potency compared to their fused benzofuropyrazole counterparts. [8]* The substitution pattern on the pyrazole ring is crucial for kinase inhibitory activity, with specific groups being essential for binding to the active site of enzymes like EGFR and VEGFR-2. [3]
Antimicrobial Activity
Furan-pyrazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains. [1][10][11] Mechanism of Action:
While the exact mechanisms are still under investigation for many compounds, it is believed that furan-pyrazole derivatives may exert their antimicrobial effects by:
-
Inhibiting Cell Wall Synthesis: Some derivatives may interfere with the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis. [1]* Disrupting Cellular Respiration: The heterocyclic scaffold may interact with key enzymes involved in the electron transport chain, thereby inhibiting cellular respiration and energy production.
-
Interfering with Nucleic Acid Synthesis: Some compounds might inhibit enzymes essential for DNA or RNA synthesis, thus preventing microbial replication.
Quantitative Antimicrobial Activity Data:
The following table presents the minimum inhibitory concentration (MIC) values of selected furan-pyrazole derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 21c | Multi-drug resistant strains | 0.25 | [10] |
| 23h | Multi-drug resistant strains | 0.25 | [10] |
| 12 | Bacillus subtilis | 3.125 | [12] |
| 7 | Botrytis fabae | 6.25 | [12] |
| 13 | Fusarium oxysporum | 6.25 | [12] |
| 21a | Aspergillus niger | 2.9-7.8 | [1] |
| 21a | Staphylococcus aureus | 62.5-125 | [1] |
Structure-Activity Relationship (SAR) Insights:
-
The presence of a free carbothiohydrazide moiety in certain pyrazole derivatives has been shown to enhance antimicrobial activity. [1]* The introduction of specific substituents, such as electron-donating groups on the aromatic ring, can increase the potency of these compounds. [1]* The overall lipophilicity and electronic properties of the molecule, influenced by the substituents on both the furan and pyrazole rings, play a critical role in its ability to penetrate microbial cell membranes and interact with its target.
Conclusion and Future Directions
Furan-pyrazole heterocyclic compounds represent a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of these scaffolds, coupled with their diverse and potent biological activities, makes them highly attractive for medicinal chemists. The insights into their synthesis, anticancer, and antimicrobial properties provided in this guide underscore their potential in addressing significant unmet medical needs.
Future research in this area should focus on:
-
Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by furan-pyrazole derivatives is crucial for rational drug design and optimization.
-
Expansion of Chemical Diversity: The exploration of novel synthetic methodologies to access a wider range of furan-pyrazole scaffolds with diverse substitution patterns will be key to identifying new lead compounds.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic profiles.
-
Tackling Drug Resistance: The development of furan-pyrazole derivatives with novel mechanisms of action could provide new avenues for combating drug-resistant cancers and microbial infections.
By leveraging the synergistic potential of the furan and pyrazole moieties, the scientific community is well-positioned to unlock the full therapeutic promise of this exciting class of heterocyclic compounds.
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The Pyrazole-Furan Scaffold: A Technical Guide to Its Burgeoning Biological Potential
Introduction: The Strategic Union of Two Pharmacophoric Powerhouses
In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the pyrazole and furan rings stand out as "privileged scaffolds" due to their prevalence in approved drugs and their versatile biological activities.[1][2] Pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of drugs like the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant.[3][4] Its derivatives are known to exhibit a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[5][6][7]
Similarly, the furan ring, an oxygen-containing five-membered heterocycle, is a key component of many natural products and synthetic compounds with significant therapeutic value.[8] Furan derivatives have demonstrated a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-cancer effects.[1]
The strategic fusion of these two distinct pharmacophores into a single pyrazole-furan scaffold represents a compelling approach in drug discovery. This molecular hybridization aims to create novel chemical entities with potentially synergistic or unique biological profiles, enhanced binding affinity for biological targets, and improved pharmacokinetic properties. This guide provides an in-depth exploration of the synthesis, multifaceted biological potential, and future therapeutic outlook of the pyrazole-furan scaffold for researchers and drug development professionals.
Synthetic Strategies: Forging the Hybrid Core
The construction of the pyrazole-furan scaffold can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and overall molecular architecture. A common and effective approach involves utilizing a furan derivative as a starting precursor for the construction of the pyrazole ring.
One notable protocol involves using furfuryl ketones as a triketone equivalent.[9] This method is advantageous due to its mild reaction conditions and atom efficiency. The general concept relies on the ring-opening of the furan moiety to generate a 1,4-dicarbonyl intermediate, which then undergoes cyclocondensation with a hydrazine derivative to form the pyrazole ring.
Another key synthetic strategy is the 1,3-dipolar cycloaddition of diazo compounds with suitable alkynes, which is a fundamental method for pyrazole synthesis.[3] Variations of this and other cyclocondensation reactions, such as reacting a 1,3-dicarbonyl compound with hydrazine, form the basis for creating a wide variety of substituted pyrazoles that can subsequently be linked to a furan moiety.[3][10]
The Spectrum of Biological Activity
The pyrazole-furan hybrid has emerged as a promising scaffold across several key therapeutic areas. Its biological activity is profoundly influenced by the nature and position of substituents on both heterocyclic rings, offering a rich platform for structure-activity relationship (SAR) studies.
Anticancer Activity
The fight against cancer is a primary focus for the application of pyrazole-furan derivatives. These compounds have been shown to interfere with multiple signaling pathways crucial for tumor growth, proliferation, and survival.[11]
Mechanism of Action: A predominant mechanism involves the inhibition of protein kinases, which are critical regulators of cell signaling. Many pyrazole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[12][13] Overexpression of these receptor tyrosine kinases is a hallmark of many cancers, including breast and lung cancer.[14][15] By blocking the ATP-binding site of these kinases, pyrazole-furan compounds can halt downstream signaling cascades, leading to cell cycle arrest and apoptosis (programmed cell death).[11][12] Mitochondria, which play a key role in apoptosis, are often implicated as targets in this process.[15]
Structure-Activity Relationship (SAR) Insights: Studies on pyrazolopyrimidine derivatives have shown that the presence of hydrogen bond donors (e.g., NH groups) and specific substitutions on terminal aromatic rings (e.g., a sulfonamide group) can significantly enhance dual EGFR/VEGFR-2 inhibitory activity.[13]
| Compound Class | Target(s) | Key Structural Features for High Potency | Reference |
| Pyrazolo[3,4-d]pyrimidines | EGFR, VEGFR-2 | Free carbonyl and NH groups for H-bonding in the active site. | [13] |
| Benzofuro[3,2-c]pyrazoles | K562, A549 cells | Specific substitutions on the benzofuran ring are critical. | [16] |
| Furan-Pyrazole Hybrids | Breast Cancer Cells | Structural flexibility allows for optimization of anti-proliferative effects. | [14] |
Anti-inflammatory Activity
Chronic inflammation is a driver of numerous diseases, and pyrazole-based compounds are at the forefront of anti-inflammatory therapy.[4]
Mechanism of Action: The primary mechanism for the anti-inflammatory effects of many pyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[17][18] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[18] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which has a protective role in the gastric mucosa), pyrazole-furan derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17][19]
| Compound Class | Target | Selectivity (COX-1/COX-2) | Key Findings | Reference |
| Pyrazole Sulfonamides | COX-2 | High selectivity for COX-2 | Promising and safe for managing chronic inflammation. | [19] |
| Pyrazole-Pyridazine Hybrids | COX-2 | Selective | Combination of pharmacophores enhances activity. | [17] |
Antimicrobial Activity
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. The pyrazole-furan scaffold has shown considerable promise in this area, with activity against a range of bacteria and fungi.[8][20][21]
Mechanism of Action: For antibacterial action, one key target identified for pyrazole derivatives is β-ketoacyl-acyl carrier protein synthase III (FabH).[22] This enzyme is essential for initiating fatty acid biosynthesis in bacteria, a pathway that is absent in humans, making it an attractive and selective target.[22] By inhibiting FabH, these compounds effectively halt the production of bacterial cell membranes, leading to cell death.
Antimicrobial Profile: Many newly synthesized pyrazole derivatives, including those hybridized with other heterocycles like imidazothiadiazole, exhibit potent activity against multidrug-resistant strains with low cytotoxicity to human cells.[20]
| Compound Class | Organism(s) | Activity Metric (MIC) | Key Findings | Reference |
| Pyrazole-Imidazothiadiazole | Multi-drug resistant bacteria | As low as 0.25 µg/mL | More potent than the control drug gatifloxacin. | [20] |
| 1-acetyl-pyrazoles | E. coli | Potent FabH Inhibition | Strong antibacterial activity linked to specific enzyme inhibition. | [22] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are methodologies for assessing the key biological activities of pyrazole-furan compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
1. Materials:
- Cancer cell line (e.g., MCF-7 for breast cancer)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well microtiter plates
- Test compound (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader (570 nm wavelength)
2. Step-by-Step Methodology:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the pyrazole-furan test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
- MTT Addition: Remove the medium containing the compound. Add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 3-4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
- Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
- Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the selectivity of a compound for inhibiting the COX-2 isoform over COX-1.
1. Materials:
- Human recombinant COX-1 and COX-2 enzymes
- Arachidonic acid (substrate)
- Test compound and a known selective inhibitor (e.g., Celecoxib)
- Reaction buffer
- EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂) detection
2. Step-by-Step Methodology:
- Enzyme Preparation: Pre-incubate the COX-1 or COX-2 enzyme with the test compound (at various concentrations) or control in a reaction buffer for 15 minutes at room temperature.
- Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to the mixture.
- Reaction Termination: Incubate for a specified time (e.g., 10 minutes) at 37°C, then stop the reaction by adding a quenching solution (e.g., 1N HCl). Causality: The enzyme converts arachidonic acid into prostaglandins. The inhibitor will reduce the amount of prostaglandin produced.
- Quantification: Quantify the amount of PGE₂ produced in each sample using a competitive EIA kit according to the manufacturer's instructions.
- Analysis: Calculate the percent inhibition for each compound concentration against each enzyme. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC₅₀(COX-1) / IC₅₀(COX-2)). A higher SI value indicates greater selectivity for COX-2.
Future Perspectives and Conclusion
The pyrazole-furan scaffold is a testament to the power of molecular hybridization in modern drug discovery. The convergence of two highly validated pharmacophores has yielded a versatile core structure with potent and diverse biological activities. The demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications provides a solid foundation for further development.
Future research should focus on several key areas:
-
Expansion of SAR Studies: Systematically modifying substituents at all available positions on both rings will be crucial to fine-tune potency and selectivity for specific biological targets.[23]
-
Mechanism Deconvolution: While primary targets like kinases and COX enzymes have been identified, further investigation into downstream effects and potential off-target activities is necessary to build a comprehensive safety and efficacy profile.
-
Pharmacokinetic Optimization: Efforts must be directed towards improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to ensure they are viable drug candidates.
-
New Therapeutic Areas: The inherent diversity of the pyrazole scaffold suggests potential in other areas, such as neurodegenerative diseases and metabolic disorders, which remain largely unexplored for the hybrid furan derivatives.[5]
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The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, synthetic accessibility, and ability to engage in diverse biological interactions have cemented its role in the development of numerous blockbuster drugs.[1][4] This guide provides a comprehensive overview of pyrazole derivatives, delving into their fundamental chemical properties, key synthetic strategies, and extensive pharmacological applications. We will explore the structure-activity relationships (SAR) that govern their efficacy across various therapeutic areas, including inflammation, oncology, and cardiovascular disease, providing field-proven insights for researchers, scientists, and drug development professionals.
The Pyrazole Core: Properties and Significance
First synthesized in 1889, pyrazole is a planar, aromatic heterocycle with a molecular formula of C₃H₄N₂.[2] Its structure features two nitrogen atoms: one pyrrole-like (N-1) which can act as a hydrogen bond donor, and one pyridine-like (N-2) which serves as a hydrogen bond acceptor.[1] This duality is central to its versatility in drug design.
Key Physicochemical Properties:
-
Aromaticity: The ring's aromatic nature confers stability.
-
Hydrogen Bonding: The ability to act as both a hydrogen bond donor and acceptor allows for critical interactions within protein binding sites.[1]
-
Dipole Moment: The arrangement of nitrogen atoms creates a significant dipole moment, influencing solubility and interactions with biological targets.
-
Bioisosterism: Pyrazole is frequently employed as a bioisostere for other aromatic rings like benzene or imidazole. This substitution can enhance potency and improve physicochemical properties such as lipophilicity and metabolic stability.[1]
The strategic introduction of a pyrazole moiety can transform a lead compound by improving its pharmacokinetic and pharmacodynamic profile, a testament to its importance in modern drug discovery.[1]
Synthetic Strategies for Pyrazole Derivatives
The construction of the pyrazole core is well-established, with several robust methods available to medicinal chemists. The choice of synthesis depends on the desired substitution pattern.
Knorr Pyrazole Synthesis (Condensation of 1,3-Dicarbonyls)
The most common and versatile method involves the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound. The regioselectivity of the reaction can be controlled by the nature of the substituents and reaction conditions.
Reaction with α,β-Unsaturated Carbonyls
Another prevalent method is the reaction of hydrazines with α,β-unsaturated aldehydes and ketones.[5] This reaction proceeds via a Michael addition followed by cyclization and dehydration to yield the aromatic pyrazole ring.
1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a diazo compound and an alkyne is a powerful method for constructing the pyrazole ring, offering a high degree of control over the final structure.[3]
The following diagram illustrates a generalized workflow for the synthesis and initial evaluation of a novel pyrazole derivative.
Caption: A typical workflow from chemical synthesis to the identification of a lead pyrazole compound.
Pharmacological Applications and Structure-Activity Relationships (SAR)
Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to approved drugs in numerous therapeutic areas.[2][3][6][7]
Anti-inflammatory Agents: Selective COX-2 Inhibition
Pain and inflammation are often mediated by prostaglandins, which are produced by cyclooxygenase (COX) enzymes.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) work by inhibiting these enzymes. While COX-1 is constitutively expressed and has protective functions, COX-2 is induced during inflammation.[1]
-
Celecoxib (Celebrex®): A landmark pyrazole-containing drug, Celecoxib is a selective COX-2 inhibitor.[1][9] This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1]
Structure-Activity Relationship (SAR) for COX-2 Selectivity: The key to Celecoxib's selectivity lies in its structure. The COX-2 active site has a larger hydrophobic side pocket compared to COX-1. The trifluoromethyl (CF₃) group and the p-sulfonamidophenyl moiety on the pyrazole ring of Celecoxib fit snugly into this side pocket, anchoring it effectively. In contrast, the smaller COX-1 active site cannot accommodate this bulky structure, leading to selective inhibition.[1][8]
Caption: Celecoxib selectively inhibits the COX-2 enzyme, blocking prostaglandin synthesis.
Anticancer Agents: Targeting Kinases and Receptors
The pyrazole scaffold is a cornerstone in the development of targeted cancer therapies, particularly protein kinase inhibitors.[10] The nitrogen atoms of the pyrazole ring are adept at forming crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
-
Ruxolitinib (Jakafi®): A potent inhibitor of Janus kinases (JAK1 and JAK2).[1] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and other cancers.[1][11] Ruxolitinib's pyrazole ring is critical for its interaction with the JAK2 kinase hinge.[1]
-
Crizotinib (Xalkori®): An inhibitor of ALK and ROS1 kinases, used to treat specific types of non-small cell lung cancer (NSCLC).[1]
-
Darolutamide (Nubeqa®): A nonsteroidal androgen receptor (AR) antagonist for treating prostate cancer. The two pyrazole rings in its structure are crucial for binding tightly within the narrow AR pocket through π-π stacking and hydrogen bonding interactions.[1]
Table 1: Selected Pyrazole-Containing Anticancer Drugs
| Drug Name | Target(s) | Approved Indication(s) | Role of Pyrazole Core |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | H-bond interactions with kinase hinge region.[1] |
| Crizotinib | ALK, ROS1, c-MET | Non-Small Cell Lung Cancer (NSCLC) | Scaffold for optimal inhibitor geometry.[1] |
| Darolutamide | Androgen Receptor (AR) | Non-metastatic Castration-Resistant Prostate Cancer | Facilitates tight binding via π-π stacking and H-bonds.[1] |
| Asciminib | BCR-ABL1 (myristoyl pocket) | Chronic Myeloid Leukemia (CML) | N-H of pyrazole forms H-bond interaction with Glu481.[1] |
Cardiovascular & CNS Agents
The versatility of the pyrazole scaffold extends to a wide range of other targets.
-
Sildenafil (Viagra®): A selective inhibitor of phosphodiesterase 5 (PDE5), used for erectile dysfunction and pulmonary arterial hypertension.[1][12] The pyrazole ring forms a key π-π interaction with a tyrosine residue (Tyr612) in the PDE5 active site, contributing significantly to its binding affinity.[1][13]
-
Apixaban (Eliquis®): An oral, direct Factor Xa (FXa) inhibitor used as an anticoagulant. The pyrazolo-piperidone core is critical for positioning the molecule to form hydrogen bonds within the S1 pocket of the FXa enzyme.[1]
-
Rimonabant (Acomplia®): A withdrawn anti-obesity drug that acted as an inverse agonist for the cannabinoid CB1 receptor.[3][14][15] Though withdrawn due to psychiatric side effects, its development showcased the potential of pyrazoles to modulate CNS targets.[16][17]
Caption: Sildenafil inhibits PDE5, preventing the breakdown of cGMP and promoting vasodilation.[18]
Case Study: Protocol for In Vitro Kinase Inhibition Assay
To translate SAR insights into quantitative data, robust experimental protocols are essential. This self-validating protocol describes a standard method for determining the IC₅₀ of a novel pyrazole-based kinase inhibitor.
Objective: To determine the concentration of a test compound (e.g., a pyrazole-based JAK2 inhibitor) required to inhibit 50% of the kinase's activity in vitro.
Materials:
-
Recombinant human JAK2 enzyme
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue for phosphorylation)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagents (e.g., HTRF, Luminescence, or radioactive-based)
-
384-well microplates
Step-by-Step Methodology:
-
Compound Preparation: Perform a serial dilution of the test compound stock solution in DMSO, followed by a further dilution in kinase buffer to achieve the final desired concentrations (e.g., from 10 µM to 0.1 nM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).
-
Reaction Setup: To each well of a 384-well plate, add 5 µL of the diluted test compound.
-
Enzyme Addition: Add 10 µL of the JAK2 enzyme solution (prepared in kinase buffer) to each well, except for the no-enzyme control.
-
Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of a substrate/ATP mixture (prepared in kinase buffer) to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The time should be within the linear range of the reaction.
-
Stop Reaction & Detection: Stop the reaction by adding a stop solution containing EDTA. Add detection reagents according to the manufacturer's protocol (e.g., for HTRF, add europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).
-
Data Acquisition: Incubate for the required detection time (e.g., 60 minutes) and read the plate on a suitable plate reader.
-
Data Analysis:
-
Subtract the background signal (no-enzyme control) from all other readings.
-
Normalize the data by setting the DMSO-only control as 0% inhibition and a potent standard inhibitor as 100% inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.
-
This protocol provides a reliable system for quantifying the potency of novel inhibitors, forming the foundation of the SAR cycle in drug discovery.
Conclusion and Future Perspectives
The pyrazole scaffold is an undisputed pillar of medicinal chemistry, integral to the design of a diverse array of therapeutic agents. Its success stems from a unique combination of favorable physicochemical properties, synthetic tractability, and the ability to form key interactions with a multitude of biological targets. The structure-activity relationships of pyrazole-containing drugs are often well-defined, providing a rational basis for lead optimization.
Future research will likely focus on incorporating the pyrazole moiety into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. As our understanding of complex biological pathways deepens, the strategic deployment of this privileged scaffold will undoubtedly continue to yield innovative medicines to address unmet clinical needs.
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- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (n.d.). Frontiers.
- Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Pharmaguideline.
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- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
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Introduction: The Convergence of Privileged Heterocycles in Drug Discovery
An In-Depth Technical Guide to the Biological Activities of 3-(5-Methyl-2-Furyl)Pyrazoles
In the landscape of medicinal chemistry, the pyrazole and furan rings stand out as "privileged scaffolds"—core structures that are recurrent motifs in a multitude of biologically active compounds.[1][2] Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are renowned for their extensive pharmacological profile, which includes anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] This versatility has led to their incorporation into several clinically successful drugs.[1][6] Similarly, the furan ring, an oxygen-containing heterocycle, is a key component in numerous natural products and synthetic drugs, contributing significantly to their therapeutic effects.[2][7]
The strategic combination of these two pharmacophores into a single molecular entity, the 3-(5-methyl-2-furyl)pyrazole scaffold, presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the known biological activities of this hybrid scaffold, delving into its synthesis, mechanisms of action, and potential as a foundation for future drug development. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer both foundational understanding and actionable experimental insights.
Synthetic Strategies: Constructing the Core Scaffold
The primary route for synthesizing 3-(5-methyl-2-furyl)pyrazoles typically involves the cyclocondensation of a suitable 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and effective approach starts with the Claisen-Schmidt condensation of an acetyl furan derivative with an aldehyde to form a chalcone, which then undergoes cyclization.
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process, which is often efficient and modular, allowing for the introduction of various substituents.
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A Guide to the Spectroscopic Characterization of Pyrazole-4-carbaldehydes
Introduction: The Significance of Pyrazole-4-carbaldehydes and Their Spectroscopic Fingerprints
Pyrazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. Their inherent structural features make them valuable scaffolds in drug discovery and materials science.[1][2] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, coupled with a reactive aldehyde group at the 4-position, allows for diverse chemical modifications, leading to compounds with potential anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4]
Accurate and unambiguous structural elucidation is the cornerstone of chemical research and development. For scientists working with pyrazole-4-carbaldehydes, a multi-faceted spectroscopic approach is indispensable. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed roadmap to the molecular architecture. This guide offers an in-depth exploration of the characteristic spectroscopic data for pyrazole-4-carbaldehydes, grounded in the principles of each technique and supported by practical, field-proven insights. Our focus will be on not just presenting data, but on understanding the causal relationships between molecular structure and spectral output, thereby empowering researchers to confidently characterize these important molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For pyrazole-4-carbaldehydes, both ¹H and ¹³C NMR are essential for confirming the integrity of the pyrazole core and the presence of the crucial carbaldehyde functionality.
Expertise in Action: Interpreting ¹H NMR Spectra
The ¹H NMR spectrum provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its electronic surroundings. In pyrazole-4-carbaldehydes, the electron-withdrawing nature of the aldehyde group and the aromaticity of the pyrazole ring result in distinct and predictable chemical shifts.
-
Aldehyde Proton (CHO): This is one of the most characteristic signals. It appears as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm .[5][6] Its significant deshielding is a direct consequence of the magnetic anisotropy of the carbonyl group and the inductive effect of the oxygen atom.[7]
-
Pyrazole Ring Protons (H3 and H5): In a simple 1H-pyrazole-4-carbaldehyde, the protons at positions 3 and 5 are chemically equivalent and appear as a single, sharp singlet. However, in substituted pyrazoles, these protons become distinct. The H5 proton, being adjacent to the N-substituted nitrogen (N1), typically resonates further downfield than the H3 proton. For instance, in 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the H5 proton appears as a singlet at δ 8.15 ppm .[8] The precise chemical shifts are influenced by the nature of the substituents on the ring and at the N1 position.
Delving Deeper with ¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements ¹H NMR by providing a count of all unique carbon atoms and information about their chemical environment.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is highly deshielded and represents a hallmark signal in the ¹³C NMR spectrum, typically found in the δ 185–200 ppm range.[7] Its downfield shift is attributed to the polarization of the C=O bond.
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are also diagnostic. The C4 carbon, to which the aldehyde is attached, is typically observed around δ 110–125 ppm . The C3 and C5 carbons resonate further downfield, often in the δ 130–155 ppm range, with their exact positions depending heavily on the substituents present.[9] For example, in 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, the C3, C4, and C5 carbons were assigned chemical shifts through advanced NMR experiments like HSQC and HMBC.[8]
Techniques like DEPT-135 (Distortionless Enhancement by Polarization Transfer) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which aids in the complete assignment of the carbon skeleton.[8]
Data Summary: NMR of Representative Pyrazole-4-carbaldehydes
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8] | CDCl₃ | 9.88 (s, 1H, CHO), 8.15 (s, 1H, H5), 7.58 (d, 2H), 6.99 (d, 2H), 4.45 (t, 2H), 3.87 (s, 3H), 3.86 (t, 2H) | 185.7 (CHO), 160.0 (C3), 151.2 (C-OAr), 140.7 (C5), 132.4 (C-NAr), 121.7 (CH Ar), 118.8 (C4), 114.7 (CH Ar), 68.9 (CH₂), 55.6 (OCH₃), 41.5 (CH₂) |
| 1-Methyl-1H-pyrazole-4-carbaldehyde[10] | - | Data not specified in abstract | Data not specified in abstract |
| 1H-Pyrazole-4-carbaldehyde[11] | - | Data not specified in abstract | Data not specified in abstract |
Protocol for NMR Sample Preparation and Data Acquisition
A self-validating NMR experiment begins with meticulous sample preparation and adherence to standard operating procedures.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the pyrazole-4-carbaldehyde derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.
-
Transfer the solution to a high-quality 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition: [4][12][13][14]
-
Before inserting the sample, ensure you are wearing appropriate personal protective equipment (safety goggles).[4][12]
-
Carefully insert the NMR tube into a spinner turbine, adjusting the depth using a gauge to ensure the sample is centered in the detection coil.[13]
-
Place the sample into the NMR magnet.[13]
-
Lock the magnetic field onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high-resolution spectra. This is typically an automated or semi-automated process on modern spectrometers.
-
Acquire a standard ¹H spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Following ¹H acquisition, set up and run the ¹³C NMR experiment. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are required.
-
If necessary, perform advanced 2D NMR experiments such as COSY, HSQC, and HMBC for complete structural assignment.
-
Infrared (IR) Spectroscopy: Probing Functional Groups through Molecular Vibrations
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[15][16][17] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[3][15]
Causality in IR Spectra: Why Bands Appear Where They Do
For pyrazole-4-carbaldehydes, the IR spectrum is dominated by a few key absorptions that provide clear evidence for the core structural motifs.
-
Carbonyl (C=O) Stretch: This is typically the most intense and diagnostic peak in the spectrum. For an aromatic aldehyde like a pyrazole-4-carbaldehyde, where the carbonyl group is conjugated with the pyrazole ring, this absorption appears as a strong, sharp band in the range of 1660–1705 cm⁻¹ .[5][10] The conjugation lowers the vibrational frequency compared to a saturated aldehyde (which appears around 1730 cm⁻¹) because it weakens the C=O double bond character.[5][10] For example, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde shows a strong C=O peak at 1667 cm⁻¹ .[8]
-
Aldehyde C-H Stretch: Another key feature for an aldehyde is the C-H stretching vibration of the formyl group. This typically appears as two weak to medium bands, one near 2820 cm⁻¹ and another near 2720 cm⁻¹ .[5][7][10] The presence of these bands is a strong confirmation of the aldehyde functionality.[5][10]
-
Ring Vibrations (C=C, C=N): The pyrazole ring itself gives rise to a series of absorptions in the 1400–1600 cm⁻¹ region due to C=C and C=N stretching vibrations. These bands confirm the presence of the heterocyclic aromatic system.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region.[16][17] It contains a complex pattern of absorptions from various single-bond stretching and bending vibrations that are unique to the molecule as a whole. While difficult to interpret from first principles, it is invaluable for confirming the identity of an unknown by comparison with a reference spectrum.[3][16]
Data Summary: Key IR Absorptions for Pyrazole-4-carbaldehydes
| Compound | ν(C=O) cm⁻¹ | ν(C-H aldehyde) cm⁻¹ | Other Key Bands (cm⁻¹) |
| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8] | 1667 | Not specified | Aromatic C=C and C=N stretches |
| General Aromatic Aldehyde[5] | 1705 | ~2820, ~2720 | - |
Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a modern sampling technique that allows for the analysis of solid or liquid samples with minimal to no preparation.[11][18][19]
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of the clean, empty crystal. This background will be automatically subtracted from the sample spectrum.
-
-
Sample Application: [19]
-
Place a small amount of the solid pyrazole-4-carbaldehyde powder directly onto the ATR crystal.
-
Lower the press arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum.
-
-
Data Collection:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a good signal-to-noise ratio. The entire process usually takes less than a minute.[20]
-
-
Cleaning:
-
After the measurement, raise the press arm, remove the bulk of the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) on a soft tissue.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides two critical pieces of information for structure elucidation: the molecular weight of the compound and, through fragmentation patterns, clues about its structural components.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS is a powerful variant of MS that measures m/z values with extremely high accuracy (typically to four or five decimal places).[21][22][23] This precision allows for the unambiguous determination of a compound's elemental formula.[21][23] For a novel pyrazole-4-carbaldehyde, obtaining an HRMS measurement is a crucial step to validate its identity. For example, the molecular ion [M+H]⁺ for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was observed at m/z 281.0691, which closely matched the calculated value of 281.0687 for the formula C₁₃H₁₄ClN₂O₃, confirming the compound's composition.[8]
Understanding Fragmentation Patterns
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure.
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed is the molecular ion peak. Its m/z value gives the nominal molecular weight. Aldehydes and ketones generally show a moderately intense molecular ion peak.[7]
-
α-Cleavage: A common fragmentation pathway for carbonyl compounds is the cleavage of the bond adjacent to the carbonyl group (α-cleavage).[6][24] For pyrazole-4-carbaldehydes, this could involve the loss of the formyl proton (M-1) or cleavage of the C4-CHO bond.[24]
-
Pyrazole Ring Fragmentation: The pyrazole ring itself undergoes characteristic fragmentation, often involving the cleavage of the weak N-N bond.[25] The fragmentation is highly dependent on the nature and position of substituents on the ring.[25][26][27] Common fragmentation pathways include the loss of HCN, N₂, or other small neutral molecules.[26]
Data Summary: Mass Spectrometry of Pyrazole-4-carbaldehydes
| Compound | Ionization Mode | Observed [M+H]⁺ or M⁺ (m/z) | Key Fragments (m/z) |
| 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde[8] | ESI-HRMS | 281.0691 [M+H]⁺ | Not specified |
| 1-Methyl-1H-pyrazole-4-carbaldehyde[10] | GC-MS (EI) | 110 (M⁺) | 109 (M-H)⁺, 42 |
Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis
The following is a general procedure for obtaining an HRMS spectrum using an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[22]
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
A small amount of an acid (like formic acid) is often added to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.
-
-
Infusion and Ionization: [22][23]
-
The sample solution is introduced into the ESI source at a low flow rate via a syringe pump.
-
A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
-
Mass Analysis and Detection: [22][23]
-
The ions are guided into the high-resolution mass analyzer.
-
The analyzer separates the ions based on their precise m/z ratio.
-
The detector records the abundance of each ion, generating the high-resolution mass spectrum.
-
-
Data Processing:
-
The acquired spectrum is processed to determine the accurate mass of the molecular ion.
-
This experimental mass is then used with software to generate a list of possible elemental compositions within a specified mass tolerance (e.g., ± 5 ppm).
-
Integrated Spectroscopic Analysis Workflow
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they allow for unambiguous confirmation.
Caption: Integrated workflow for the characterization of pyrazole-4-carbaldehydes.
Conclusion
The structural characterization of pyrazole-4-carbaldehydes is a systematic process that relies on the synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provide the detailed framework of the molecule, IR spectroscopy rapidly confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition with exceptional accuracy. By understanding the fundamental principles behind each technique and the characteristic spectral features of this compound class—from the downfield shift of the aldehyde proton in NMR to the conjugation-affected carbonyl stretch in IR—researchers can confidently synthesize, identify, and utilize these valuable chemical entities in the advancement of science and medicine.
References
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Šačkus, A., Degutytė, R., & Jonuškienė, I. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1482. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. Bioinorganic Chemistry and Applications, 2012. [Link]
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Fathalla, O. A., & El-Gazzar, A. R. B. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]
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Havaldar, F. H., & Patil, P. S. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]
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National Center for Biotechnology Information. (n.d.). 1H-pyrazole-4-carbaldehyde. PubChem. Retrieved from [Link]
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Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. [Link]
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Al-Masoudi, N. A., & Al-Sultani, H. K. (2020). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(3), 350-361. [Link]
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Ali, M. F., AlDifar, H. A., Al Difar, H., Baaiu, B. S., & Darwish, K. M. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Applicable Chemistry, 15(3). [Link]
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McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
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Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(1), 17-22. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
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Xigo Nanotools. (n.d.). NMR analysis for specific surface area determination. Retrieved from [Link]
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De la Haba, M. J., et al. (2011). Reagent-Free Identification of Clinical Yeasts Using Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy. Journal of Clinical Microbiology, 49(3), 924-932. [Link]
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Saad, E. F., & El-Gendy, A. A. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]
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Anderson, R. C., et al. (1995). 5 Combination of 1H and 13C NMR Spectroscopy. J. Org. Chem., 60, 2650. [Link]
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Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
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UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2020). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Magnetic Resonance in Chemistry, 58(12), 1185-1196. [Link]
-
Lu, G., & Dr., T. G. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 91(8), 1269-1272. [Link]
-
LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts. [Link]
-
ResolveMass Laboratories Inc. (2025). High-Resolution Mass Spectrometry (HRMS) FAQs: Everything You Need to Know. Retrieved from [Link]
-
van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 306-311. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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Tully, D. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
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Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. [Link]
-
GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances. [Link]
-
Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
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Methodological & Application
Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde: An Application Note and Detailed Protocol
Introduction: The Convergence of Furan and Pyrazole Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. This application note details a robust and reproducible synthetic route to 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, a molecule that marries the biologically significant furan and pyrazole nuclei. Pyrazole derivatives are integral components of numerous therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The pyrazole-4-carbaldehyde moiety, in particular, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures.[2]
The furan ring system is another key pharmacophore found in a multitude of natural products and synthetic drugs, contributing to their biological activity through various molecular interactions. The strategic incorporation of a 5-methylfuran substituent onto the pyrazole core is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel pharmacological profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and practical insights for the successful synthesis and characterization of this promising heterocyclic compound.
Synthetic Strategy: A Three-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a three-step sequence, commencing with the Friedel-Crafts acylation of 2-methylfuran, followed by the formation of the corresponding hydrazone, and culminating in a Vilsmeier-Haack cyclization and formylation. This pathway is designed for its reliability, scalability, and the use of readily available starting materials.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 1-(5-methyl-2-furyl)ethan-1-one (Intermediate 1)
Principle: This step involves the Friedel-Crafts acylation of 2-methylfuran with acetic anhydride.[3] Zinc chloride, a mild Lewis acid, is employed as a catalyst to promote the electrophilic substitution on the electron-rich furan ring.[4] The reaction is highly regioselective, with acylation occurring predominantly at the 5-position due to the activating and directing effect of the methyl group.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylfuran | 82.10 | 8.21 g (8.73 mL) | 0.10 |
| Acetic Anhydride | 102.09 | 10.72 g (9.92 mL) | 0.105 |
| Anhydrous Zinc Chloride | 136.30 | 14.31 g | 0.105 |
| Dichloromethane (DCM) | - | 100 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous zinc chloride (14.31 g, 0.105 mol) and dry dichloromethane (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-methylfuran (8.21 g, 0.10 mol) and acetic anhydride (10.72 g, 0.105 mol) in dry dichloromethane (50 mL).
-
Add the solution from the dropping funnel to the stirred suspension of zinc chloride dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase.
-
Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation to yield 1-(5-methyl-2-furyl)ethan-1-one as a colorless to pale yellow oil.
Expected Yield: 75-85%
Part 2: Synthesis of 1-(5-methyl-2-furyl)ethan-1-one hydrazone (Intermediate 2)
Principle: This transformation involves the condensation reaction between the carbonyl group of the ketone (Intermediate 1) and hydrazine hydrate to form the corresponding hydrazone.[5] The reaction is typically carried out in an alcoholic solvent and is reversible, but the equilibrium can be driven towards the product by removing water or by using an excess of hydrazine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(5-methyl-2-furyl)ethan-1-one | 124.14 | 12.41 g | 0.10 |
| Hydrazine Hydrate (80%) | 50.06 (for N₂H₄·H₂O) | 7.82 g (7.6 mL) | 0.125 |
| Ethanol | - | 100 mL | - |
| Diethyl Ether | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-methyl-2-furyl)ethan-1-one (12.41 g, 0.10 mol) in ethanol (100 mL).
-
Add hydrazine hydrate (7.82 g, 0.125 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 3:1) until the starting ketone is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of diethyl ether and 50 mL of water.
-
Separate the organic layer, and wash it with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the hydrazone as a pale yellow oil or low-melting solid. This intermediate is often used in the next step without further purification.
Expected Yield: >90% (crude)
Part 3: Synthesis of this compound (Target Molecule)
Principle: This final step is a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich compounds.[6] In this case, the hydrazone intermediate reacts with the Vilsmeier reagent (a chloroiminium salt generated in situ from phosphorus oxychloride and dimethylformamide) to undergo cyclization and formylation, yielding the desired pyrazole-4-carbaldehyde.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(5-methyl-2-furyl)ethan-1-one hydrazone | 138.17 | 13.82 g | 0.10 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 45.99 g (27.9 mL) | 0.30 |
| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |
| Crushed Ice | - | ~300 g | - |
| Sodium Hydroxide Solution (10% w/v) | - | As needed | - |
| Ethyl Acetate | - | 200 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place dry N,N-dimethylformamide (100 mL).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (45.99 g, 0.30 mol) dropwise from the dropping funnel to the stirred DMF, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
To this cold solution, add the crude 1-(5-methyl-2-furyl)ethan-1-one hydrazone (13.82 g, 0.10 mol) portion-wise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it in an oil bath at 70-80 °C for 3-4 hours. Monitor the reaction by TLC (hexane:ethyl acetate, 1:1).
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice (~300 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Stir the mixture for 1 hour, then filter the solid product. Wash the solid with cold water.
-
For further purification, the crude product can be recrystallized from an ethanol-water mixture or purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Expected Yield: 60-75%
Characterization of this compound
The structure of the final compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (in CDCl₃, δ in ppm): The spectrum is expected to show a singlet for the aldehydic proton around 9.8-10.0 ppm, a singlet for the pyrazole C5-H around 8.0-8.3 ppm, and signals for the furan protons. The methyl group on the furan ring will appear as a singlet around 2.4 ppm. The NH proton of the pyrazole will likely be a broad singlet.
-
¹³C NMR (in CDCl₃, δ in ppm): The spectrum should display a signal for the aldehyde carbonyl carbon around 185 ppm. Signals for the pyrazole and furan ring carbons will also be present in the aromatic region. The methyl carbon will appear at a higher field.
-
FT-IR (KBr, cm⁻¹): Characteristic absorption bands are expected for the N-H stretching of the pyrazole ring (around 3200-3400 cm⁻¹), C-H stretching of the aromatic rings, a strong C=O stretching of the aldehyde group (around 1670-1690 cm⁻¹), and C=N and C=C stretching vibrations of the heterocyclic rings.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₈N₂O₂ = 176.17 g/mol ).
Troubleshooting and Expert Insights
-
Friedel-Crafts Acylation: The use of anhydrous zinc chloride and dry solvent is critical to prevent catalyst deactivation and side reactions. Overheating should be avoided as it can lead to polymerization of the furan starting material.
-
Hydrazone Formation: If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the condensation. The crude hydrazone may be a mixture of E/Z isomers, which typically does not affect the subsequent Vilsmeier-Haack reaction.
-
Vilsmeier-Haack Reaction: The Vilsmeier reagent is moisture-sensitive; therefore, the reaction should be conducted under anhydrous conditions. The work-up procedure involving pouring the reaction mixture onto ice and neutralization should be performed carefully due to the exothermic nature of the quenching process. If the product oils out during neutralization, extraction with a suitable organic solvent like ethyl acetate is recommended.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. The described three-step sequence is efficient and utilizes readily accessible reagents and standard laboratory techniques. The detailed protocols, coupled with insights into the underlying chemical principles and troubleshooting tips, are intended to enable researchers to confidently synthesize this valuable heterocyclic building block for applications in medicinal chemistry and materials science.
References
- El-Hiti, G. A., Abdel-Wahab, B. F., & Al-Sheikh, M. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
- Nishiwaki, N. (Ed.). (2016).
-
Organic Syntheses Procedure for Acetone Hydrazone. (n.d.). Retrieved from [Link]
- Li, J., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(5), 1315-1325.
- Patel, H. V., et al. (2016). Zinc chloride catalyzed Friedel-Crafts acylation of furan and thiophene with carboxylic acids. Tetrahedron Letters, 57(4), 451-455.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
- Singh, K., et al. (2004). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Chemical Research, 2004(4), 280-281.
- Elguero, J., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy Letters, 30(4), 629-634.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rajput, A. P., & Chandra, A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(4), 1-19.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Vilsmeier-Haack Synthesis of Pyrazole-4-Carbaldehydes
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyrazole-4-Carbaldehydes
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the erectile dysfunction treatment sildenafil.[1] The functionalization of this privileged scaffold is paramount for the exploration of new chemical space and the development of novel therapeutic agents. Among the various derivatives, pyrazole-4-carbaldehydes are exceptionally valuable synthetic intermediates. The aldehyde group serves as a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and the synthesis of more complex heterocyclic systems.
The Vilsmeier-Haack (V-H) reaction stands out as a powerful and reliable method for the regioselective introduction of a formyl group onto the pyrazole ring, typically at the electron-rich C4 position.[2][3] This reaction utilizes a mild electrophile, the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). This guide provides a comprehensive overview of the V-H synthesis of pyrazole-4-carbaldehydes, detailing the underlying mechanism, a field-proven experimental protocol, and critical insights for optimization and troubleshooting.
The Vilsmeier-Haack Reaction: Mechanism and Principles
The V-H reaction is a classic electrophilic aromatic substitution. Its success hinges on the generation of a potent, yet selective, electrophile and the inherent nucleophilicity of the pyrazole ring. The process can be dissected into three primary stages.
Formation of the Vilsmeier Reagent
The reaction is initiated by the activation of a substituted amide, most commonly DMF, by an acid chloride such as phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium salt, known as the Vilsmeier reagent. This step is highly exothermic and must be performed under anhydrous conditions at low temperatures (typically 0–5 °C) to prevent decomposition of the reagent.[2]
Electrophilic Attack and Formylation
The pyrazole ring is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective formylation.[3] The pyrazole's lone pair of electrons attacks the Vilsmeier reagent, forming a resonance-stabilized intermediate. Subsequent elimination of HCl re-aromatizes the ring, yielding a pyrazolyl-iminium salt.
Hydrolysis to the Aldehyde
The final step is the aqueous workup. The pyrazolyl-iminium salt is readily hydrolyzed, often by pouring the reaction mixture into ice water and basifying, to liberate the final pyrazole-4-carbaldehyde product.
Caption: The V-H reaction proceeds via reagent formation, electrophilic attack, and hydrolysis.
Experimental Protocol: Synthesis of 1-Aryl-3-aryl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example adapted from established procedures for the cyclization and formylation of hydrazones to yield pyrazole-4-carbaldehydes.[4]
Safety First: The Vilsmeier-Haack reaction involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is moisture-sensitive. Always conduct this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[2]
Materials and Reagents
-
Substituted acetophenone hydrazone (e.g., 1-(1-phenylethylidene)-2-phenylhydrazine) (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (used as solvent and reagent)
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle (3.0 - 4.0 eq)
-
Crushed ice / Ice water
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) for neutralization
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Ethanol for recrystallization
Step-by-Step Procedure
-
Preparation of the Vilsmeier Reagent:
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (sufficient to act as solvent).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add POCl₃ (3.0 - 4.0 eq) dropwise to the cold DMF via the dropping funnel over 30-45 minutes. Causality: This slow, cold addition is critical to control the exothermic reaction and prevent the thermal decomposition of the Vilsmeier reagent. The formation of a viscous, white precipitate is often observed.[5]
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve the hydrazone substrate (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature, and then heat to 60-80 °C.[1] Rationale: The initial cold addition prevents uncontrolled side reactions, while subsequent heating provides the necessary activation energy for the cyclization and formylation to proceed to completion.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-7 hours).[2]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Justification: This quenches the reaction and begins the hydrolysis of the iminium salt intermediate. This process is highly exothermic and must be done cautiously.[2]
-
Neutralize the acidic solution by slowly adding solid sodium or potassium carbonate until the pH is > 8. The product often precipitates as a solid.
-
Filter the crude solid product. If no solid forms, proceed with liquid-liquid extraction.
-
-
Purification:
-
Wash the filtered solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazole-4-carbaldehyde.
-
For non-crystalline products, perform extraction with ethyl acetate or dichloromethane (3x), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Caption: A typical workflow for the V-H synthesis of pyrazole-4-carbaldehydes.
Reaction Scope, Optimization, and Troubleshooting
The V-H reaction is robust but not without its challenges. Understanding its scope and potential pitfalls is key to successful synthesis.
Substrate Scope and Limitations
-
Favorable Substrates: The reaction works well for a wide range of 1,3-disubstituted and 1,3,5-trisubstituted pyrazoles. The presence of electron-donating groups on the pyrazole or its substituents generally accelerates the reaction.
-
Problematic Substrates: Pyrazoles bearing strong electron-withdrawing groups (e.g., nitro groups) exhibit low reactivity and may fail to undergo formylation under standard conditions.[6] Similarly, bulky substituents near the C4 position can sterically hinder the approach of the Vilsmeier reagent.[6] In some cases, N-unsubstituted pyrazoles can be difficult to formylate directly.[3]
Potential Side Reactions
-
Chlorination: In some cases, particularly with pyrazolones or other activated substrates, chlorination can occur alongside formylation.[5]
-
Dealkylation: At high temperatures, dealkylation of N-alkyl pyrazoles has been observed, though this is less common.[6]
-
Dehydrochlorination: If the substrate contains a suitable leaving group, elimination reactions can occur under the reaction conditions.[6]
Optimization and Troubleshooting Guide
The following table summarizes common issues and provides field-tested solutions for optimizing the V-H formylation of pyrazoles.[2][6]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture.2. Insufficiently reactive pyrazole substrate.3. Reaction time or temperature is too low. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃.2. Increase the excess of the Vilsmeier reagent (e.g., to 4-6 equivalents).3. Increase the reaction temperature (e.g., to 100-120 °C) and/or extend the reaction time. Monitor by TLC. |
| Formation of Multiple Products | 1. Side reactions (chlorination, etc.).2. Overly harsh reaction conditions. | 1. Use a milder Vilsmeier reagent (e.g., prepared with oxalyl chloride instead of POCl₃).2. Reduce the reaction temperature or time. Optimize reagent stoichiometry. |
| Dark, Tarry Residue | 1. Reaction overheating.2. Impurities in starting materials. | 1. Maintain strict temperature control, especially during reagent preparation and substrate addition.2. Use purified starting materials and high-purity anhydrous solvents. |
| Difficulty Isolating Product | 1. Product is partially water-soluble.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease product solubility.2. Add a small amount of brine to the separatory funnel or filter the mixture through a pad of Celite to break the emulsion. |
Recent advancements have also explored microwave and ultrasonic irradiation to accelerate the reaction, significantly reducing reaction times from hours to minutes and often improving yields.
Conclusion and Applications
The Vilsmeier-Haack reaction is an indispensable tool for the synthesis of pyrazole-4-carbaldehydes, which are critical precursors in drug discovery and materials science.[5][6] These aldehydes are starting points for synthesizing compounds with a wide range of biological activities, including anti-bacterial, anti-inflammatory, and anti-cancer properties.[1][4] By understanding the reaction mechanism, adhering to a robust protocol, and being prepared to troubleshoot common issues, researchers can effectively leverage this powerful transformation to build complex molecular architectures and accelerate the development of next-generation chemical entities.
References
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]
-
Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
-
Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
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Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazole-4-carbaldehydes via the Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazole-4-carbaldehydes in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This five-membered heterocyclic ring system is featured in drugs with diverse therapeutic applications, including anti-inflammatory agents like celecoxib, antipsychotics, and anti-cancer therapies.[1][3] Within this important class of molecules, substituted pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates.[4][5] The aldehyde functionality at the C4 position serves as a versatile handle for further molecular elaboration, enabling the construction of complex, biologically active molecules through reactions such as condensations, oxidations, and reductions.[5][6]
The development of efficient, one-pot synthetic methodologies to access these key building blocks is of paramount importance in streamlining drug discovery and development pipelines. This application note provides a detailed overview and a robust protocol for the one-pot synthesis of substituted pyrazole-4-carbaldehydes from readily available hydrazones, leveraging the powerful and versatile Vilsmeier-Haack reaction.[4][7]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] In the context of synthesizing pyrazole-4-carbaldehydes, the reaction proceeds through a tandem cyclization and formylation of a hydrazone precursor in a single pot.[3][4] This approach is lauded for its operational simplicity, use of readily available reagents, and generally good yields.[10]
The key to this transformation is the in-situ generation of the Vilsmeier reagent, a chloroiminium salt (typically the Eschenmoser salt analogue), from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][11]
The mechanistic rationale involves the following key steps:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl group of DMF, which is then attacked by the chloride ion, leading to the formation of the electrophilic chloroiminium ion. This reagent is the active formylating species.[11]
-
Cyclization and Electrophilic Attack: The hydrazone starting material, in the presence of the Vilsmeier reagent, undergoes cyclization to form the pyrazole ring. The electron-rich C4 position of the newly formed pyrazole ring then acts as a nucleophile, attacking the electrophilic Vilsmeier reagent.[11]
-
Formation of an Iminium Intermediate: This attack results in the formation of an iminium salt intermediate at the C4 position.
-
Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium salt to yield the desired pyrazole-4-carbaldehyde.[11]
This one-pot process, which combines ring formation and functionalization, represents an elegant and efficient strategy for the synthesis of these valuable heterocyclic aldehydes.
Experimental Workflow Diagram
Caption: One-pot synthesis of pyrazole-4-carbaldehydes workflow.
Detailed Experimental Protocol
This protocol is a generalized procedure based on methodologies reported in the literature for the Vilsmeier-Haack synthesis of 1,3-disubstituted pyrazole-4-carbaldehydes from aryl methyl ketone hydrazones.[4] Researchers should optimize conditions for their specific substrates.
Materials and Reagents:
-
Substituted Hydrazone (1.0 mmol, 1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (4-5 mL)
-
Phosphorus oxychloride (POCl₃) (3.0 mmol, 3.0 equiv)
-
Crushed Ice
-
Sodium hydroxide (NaOH) solution (e.g., 10-25% w/v) for neutralization
-
Ethyl acetate and petroleum ether (or hexane) for column chromatography
-
Silica gel (200-300 mesh)
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and a dropping funnel
-
Ice bath
-
Heating mantle with a temperature controller
-
Standard glassware for extraction and filtration
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted hydrazone (1.0 mmol) in anhydrous DMF (4 mL).
-
Vilsmeier Reagent Formation and Addition: Cool the solution in an ice bath (0°C). Add phosphorus oxychloride (3.0 mmol) dropwise to the stirred solution over 10-15 minutes. Caution: This addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain this temperature for 4-7 hours. Monitor the reaction progress by TLC.[4][11]
-
Work-up - Quenching and Neutralization: Once the reaction is complete, carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. Caution: This quenching step is highly exothermic.
-
Precipitation: Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is approximately 7-8. A precipitate should form. Allow the mixture to stand, possibly overnight, to ensure complete precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold water. Air-dry the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford the pure substituted pyrazole-4-carbaldehyde.[4]
Data Summary: Representative Substrates and Yields
The following table summarizes the yields for a series of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes synthesized via the Vilsmeier-Haack reaction, demonstrating the versatility of this method with various substituents on the aryl ring.
| Entry | Ar-group at C3 Position | Product | Yield (%) |
| 1 | Phenyl | 6a | 89% |
| 2 | 4-Chlorophenyl | 6b | 88% |
| 3 | 3-Chlorophenyl | 6c | 83% |
| 4 | 4-Bromophenyl | 6d | 86% |
| 5 | 4-Methoxyphenyl | 6f | 83% |
| 6 | 4-Trifluoromethylphenyl | 6g | 86% |
| 7 | 4-Nitrophenyl | 6h | 85% |
Data adapted from Liu, F. et al., Molecules, 2008.[4]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture.[9] Ensure that all glassware is oven-dried and that anhydrous DMF is used to prevent the decomposition of the reagent and to obtain high yields. The use of non-anhydrous DMF may result in failure to obtain the desired product.[4]
-
Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent (typically 3 equivalents) is generally used to drive the reaction to completion.[4] However, the optimal amount may vary depending on the substrate.
-
Reaction Temperature and Time: The reaction temperature and duration are critical parameters. While heating at 80-90°C for several hours is common, some substrates may require milder or more forceful conditions.[11] Reaction progress should always be monitored by TLC to determine the optimal reaction time.
-
Substrate Reactivity: The electronic nature of the substituents on the hydrazone can influence the reaction outcome. Electron-donating groups on the aromatic rings generally facilitate the reaction, while strong electron-withdrawing groups may hinder it or require more forcing conditions.[10]
-
Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water.[9] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice/water is highly exothermic and must be performed with caution.[9]
Conclusion
The one-pot synthesis of substituted pyrazole-4-carbaldehydes via the Vilsmeier-Haack reaction is a robust, efficient, and versatile method for accessing these crucial synthetic intermediates. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably produce a diverse range of pyrazole derivatives. These compounds are poised for further elaboration, serving as foundational building blocks in the ongoing quest for novel therapeutics and advanced materials.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 1394. Available at: [Link]
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27382. Available at: [Link]
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Patil, P. O., et al. (2012). A REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1163-1177. Available at: [Link]
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Singh, K., et al. (2004). Vilsmeier–Haack reaction on hydrazones: a convenient synthesis of 4-formylpyrazoles. Journal of Chemical Research, 2004(12), 819-820. Available at: [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-14. Available at: [Link]
-
Obaid, R. J., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 875-883. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Liu, F., et al. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(6), 1259-1268. Available at: [Link]
-
El-Sayed, N. N. E. (2020). Synthesis of pyrazole derivatives via 1,3,-dipolar cycloaddition reaction. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Request PDF. Available at: [Link]
-
ResearchGate. (2007). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). Request PDF. Available at: [Link]
-
ResearchGate. (2023). Synthesis of pyrazole carbaldehydes. Download Scientific Diagram. Available at: [Link]
-
ResearchGate. (2015). Rapid One-pot, Four Component Synthesis of Pyranopyrazoles Using Heteropolyacid Under Solvent-free Condition. ResearchGate. Available at: [Link]
-
Aouad, M. R., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(4), 1023. Available at: [Link]
-
Sangani, C. B., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Catalysts, 11(10), 1221. Available at: [Link]
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Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-231. Available at: [Link]
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ResearchGate. (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Available at: [Link]
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Scholars Research Library. (2015). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. Der Pharma Chemica, 7(10), 302-308. Available at: [Link]
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Application Notes and Protocols: The Chemistry of 3-(5-Methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
Introduction
The fusion of pyrazole and furan rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Pyrazole derivatives are renowned for their diverse pharmacological properties, forming the core of numerous approved drugs.[1] The aldehyde functional group at the C4 position of the pyrazole ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides a detailed exploration of the synthesis and key reactions of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde , a molecule poised for the development of novel chemical entities.
As a bifunctional molecule, its reactivity is governed by the electrophilic nature of the formyl group and the nucleophilic character of the pyrazole ring, influenced by the electron-donating 5-methyl-2-furyl substituent. These application notes will furnish researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and practical guidance for leveraging this compound in synthesis. We will cover its preparation via the Vilsmeier-Haack reaction and its subsequent utility in cornerstone reactions such as Knoevenagel condensations, multicomponent reactions for fused heterocycles, and the formation of various imine derivatives.
I. Synthesis of the Core Scaffold: this compound
The most reliable and widely adopted method for introducing a formyl group at the electron-rich C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[2] This electrophilic substitution reaction utilizes a chloroiminium salt, the "Vilsmeier reagent," generated in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide, typically N,N-dimethylformamide (DMF).[3]
The synthesis begins with the preparation of the precursor, 3-(5-methyl-2-furyl)-1H-pyrazole, followed by its formylation.
Workflow for Synthesis
Caption: Synthetic pathway to the title compound.
Protocol 1: Synthesis of this compound
Causality and Experimental Choices: The Vilsmeier-Haack reaction is chosen for its efficiency and high regioselectivity for the C4 position of the pyrazole ring, which is activated for electrophilic attack.[4] The reaction is performed under anhydrous conditions as the Vilsmeier reagent is highly moisture-sensitive. The temperature is initially kept low (0 °C) during the formation of the reagent to control the exothermic reaction between POCl₃ and DMF. The temperature is then raised to drive the formylation to completion. The workup involves pouring the reaction mixture into ice water to hydrolyze the intermediate iminium salt to the aldehyde and to quench any remaining POCl₃. Basification is necessary to neutralize the acidic medium and precipitate the product.
Materials:
-
3-(5-Methyl-2-furyl)-1H-pyrazole (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (Anhydrous)
-
Crushed ice
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (5 eq) to 0 °C in an ice-salt bath.
-
Add POCl₃ (3.0 eq) dropwise to the cold DMF with vigorous stirring over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting viscous, pale-yellow Vilsmeier reagent at 0 °C for an additional 30 minutes.
-
Dissolve 3-(5-methyl-2-furyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it in an oil bath at 60-70 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated solution of Na₂CO₃ or 10% NaOH until the pH is ~7-8.
-
The product will precipitate as a solid. If it oils out, extract the aqueous layer with DCM or EtOAc (3 x 50 mL).
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
II. Key Reactions of the Aldehyde Moiety
The formyl group of this compound is a versatile electrophile, readily participating in a variety of condensation and multicomponent reactions to generate a diverse library of complex heterocyclic derivatives.
A. Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base (e.g., piperidine, ammonium acetate), to form an α,β-unsaturated product.[5] This reaction is fundamental for C-C bond formation and extending conjugation.
Mechanism of Knoevenagel Condensation
Caption: General mechanism of the Knoevenagel condensation.
Protocol 2: Knoevenagel Condensation with Malononitrile
Causality and Experimental Choices: This protocol generates a highly functionalized vinyl pyrazole. Malononitrile is chosen for its high reactivity due to the two electron-withdrawing nitrile groups acidifying the methylene protons. Piperidine is an effective basic catalyst that facilitates the deprotonation of malononitrile to form the nucleophilic carbanion. Ethanol is a common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction. Refluxing provides the necessary thermal energy to overcome the activation barrier for both the initial condensation and the subsequent dehydration step.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (20 mL), add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture.
-
Heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
If precipitation occurs, filter the solid, wash it with cold ethanol, and dry it.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and pour the residue into ice-cold water.
-
Collect the resulting solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-((3-(5-methyl-2-furyl)-1H-pyrazol-4-yl)methylene)malononitrile.
| Active Methylene Compound | Catalyst | Solvent | Conditions | Typical Yield |
| Malononitrile | Piperidine | Ethanol | Reflux, 2-3 h | 85-95% |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux, 4-6 h | 80-90% |
| Cyanoacetamide | Piperidine | Ethanol | Reflux, 4-6 h | 75-85% |
B. Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles
The aldehyde is a key building block in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. A prominent example is the synthesis of pyrano[2,3-c]pyrazoles, a scaffold with reported biological activities.[6] This reaction typically involves the aldehyde, malononitrile, and a 1,3-dicarbonyl compound (or a pyrazolone).
Protocol 3: Four-Component Synthesis of a Pyrano[2,3-c]pyrazole Derivative
Causality and Experimental Choices: This one-pot, four-component reaction exemplifies the efficiency of MCRs. The reaction proceeds through a domino Knoevenagel/Michael/cyclization sequence. Piperidine acts as a base to catalyze both the initial Knoevenagel condensation between the aldehyde and malononitrile, and the subsequent Michael addition of the enolized ethyl acetoacetate. The final intramolecular cyclization and tautomerization are also facilitated in the basic medium. Performing the reaction at room temperature is often sufficient and aligns with green chemistry principles by minimizing energy consumption.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
-
Piperidine (catalytic, 5 mol%)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) in ethanol (15 mL).
-
Add piperidine (5 mol%) to the mixture and stir at room temperature for 20-30 minutes.
-
A solid product will typically precipitate during the reaction.
-
Collect the precipitate by filtration.
-
Wash the solid thoroughly with cold ethanol and then water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the highly substituted 6-amino-3-methyl-4-(3-(5-methyl-2-furyl)-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Further purification by recrystallization is usually not necessary.
C. Synthesis of Hydrazone and Thiosemicarbazone Derivatives
Condensation of the aldehyde with hydrazides or thiosemicarbazide provides access to hydrazones and thiosemicarbazones. These derivatives are not merely intermediates but often exhibit potent biological activities themselves, particularly as antimicrobial agents.
Protocol 4: Synthesis of an Isonicotinoylhydrazone Derivative
Causality and Experimental Choices: This reaction forms a stable C=N bond. A catalytic amount of acid (like glacial acetic acid) is used to protonate the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide. Ethanol is an excellent solvent for this condensation, and refluxing ensures the reaction goes to completion, including the elimination of a water molecule.
Materials:
-
This compound (1.0 eq)
-
Isoniazid (Isonicotinohydrazide) (1.0 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and isoniazid (1.0 eq) in absolute ethanol (25 mL) in a round-bottom flask.
-
Add 2-3 drops of glacial acetic acid to the solution.
-
Heat the mixture under reflux for 4-5 hours.
-
After cooling to room temperature, the product usually crystallizes out of the solution.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain (E)-N'-( (3-(5-methyl-2-furyl)-1H-pyrazol-4-yl)methylene)isonicotinohydrazide.
III. Applications in Drug Discovery and Materials Science
The derivatives synthesized from this compound are of significant interest to drug development professionals. The resulting scaffolds have been implicated in a range of biological activities.
-
Antimicrobial Agents: The incorporation of the pyrazole-furan moiety into various heterocyclic systems, such as pyrano[2,3-c]pyrazoles and pyrazolo[3,4-b]pyridines, has been shown to yield compounds with notable antibacterial and antifungal properties. The hydrazone and thiosemicarbazone derivatives are also classic pharmacophores known for their antimicrobial efficacy.
-
Anticancer Research: The pyrazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous anticancer agents. The derivatives accessible from this aldehyde, particularly fused heterocyclic systems, serve as valuable libraries for screening against various cancer cell lines and protein kinases.
-
Materials Science: The extended π-conjugated systems generated from Knoevenagel condensations can possess interesting photophysical properties, making them candidates for evaluation as fluorescent probes or components in organic electronic materials.
IV. Characterization Data (Exemplary)
Proper characterization is essential for verifying the successful synthesis of the target compounds. Below are typical spectroscopic data ranges expected for a representative Knoevenagel condensation product.
Product: 2-((3-(5-methyl-2-furyl)-1H-pyrazol-4-yl)methylene)malononitrile
| Spectroscopic Data | Expected Values |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5-14.5 (s, 1H, pyrazole-NH), 8.5-9.0 (s, 1H, pyrazole-H5), 8.2-8.5 (s, 1H, vinyl-H), 6.5-7.0 (d, 1H, furan-H), 6.2-6.4 (d, 1H, furan-H), 2.3-2.5 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 150-155 (furan C), 145-150 (furan C), 140-145 (vinyl C), 135-140 (pyrazole C), 115-120 (CN), 110-115 (furan C), 108-112 (furan C), 105-110 (pyrazole C), 75-80 (vinyl C), 13-15 (CH₃). |
| IR (KBr, cm⁻¹) | 3200-3300 (N-H stretch), 2220-2230 (C≡N stretch), 1600-1620 (C=C stretch), 1550-1580 (C=N stretch). |
| MS (ESI+) | [M+H]⁺ corresponding to the calculated molecular weight. |
References
-
Srikrishna, D., & Dubey, P. K. (2017). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. [Link]
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Abdel-Wahab, B. F., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(15), 4723. [Link]
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Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. [Link]
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Fathalla, W., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Biointerface Research in Applied Chemistry, 11(1), 7789-7803. [Link]
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El-Emary, T. I. (2015). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Journal of Heterocyclic Chemistry, 52(4), 1155-1162. [Link]
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Maqbool, T., et al. (2013). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Journal of the Chemical Society of Pakistan, 35(4), 1143-1148. [Link]
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Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of Organic Chemistry, 42(12), 1818-1821. [Link]
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Fathalla, W., et al. (2021). Synthesis and Evaluation of Antimicrobial Activities of New Functional Derivatives of 3-[5-(4-Nitrophenyl)-2-Furyl]-4-Pyrazole-Carbaldehydes. Scilit. [Link]
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Mohammadi, A. A., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-2-phenyl-2,3,4,7-tetrahydro-1H-indol-6-yl)malonaldehyde and its reactivity. International Journal of Organic Chemistry, 3(2), 187-192. [Link]
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Elinson, M. N., et al. (2013). Catalyst-free tandem Knoevenagel-Michael reaction of aldehydes and pyrazolin-5-one: Fast and convenient approach to medicinally relevant 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol)s. Chemistry Central Journal, 7(1), 1-7. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Schiff Bases from Pyrazole-4-carbaldehyde
Foreword: The Strategic Importance of Pyrazole-Based Schiff Bases in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous commercial drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Its derivatization into Schiff bases, through the versatile imine linkage, unlocks a vast chemical space for the development of novel therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the synthesis of Schiff bases from pyrazole-4-carbaldehyde, offering detailed protocols, mechanistic insights, and practical guidance for researchers in drug development and organic synthesis.
I. The Foundational Chemistry: Synthesis of Pyrazole-4-carbaldehyde
The crucial precursor, pyrazole-4-carbaldehyde, is not always commercially available in its various substituted forms. A reliable and scalable synthetic route is paramount. The Vilsmeier-Haack reaction is a widely employed and effective method for the formylation of activated aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes.[3][4]
Reaction Causality: The Vilsmeier-Haack Mechanism
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic iminium salt then attacks the electron-rich pyrazole ring, leading to formylation. The choice of this method is predicated on its efficiency and applicability to a wide range of substrates.
Experimental Protocol: Synthesis of a Substituted Pyrazole-4-carbaldehyde
This protocol outlines the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde, a common intermediate.
Materials:
-
Substituted acetophenone phenylhydrazone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bisulfite solution
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, prepare the Vilsmeier-Haack reagent by slowly adding POCl₃ (2.0 eq) to ice-cold DMF (5.0 eq). Maintain the temperature below 5°C.
-
To this freshly prepared reagent, add a solution of the appropriate substituted acetophenone phenylhydrazone (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-70°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate) until a precipitate forms.
-
Filter the solid product, wash with cold water, and then with a cold saturated sodium bisulfite solution to remove any unreacted aldehyde.[4]
-
Recrystallize the crude product from ethanol to afford the pure pyrazole-4-carbaldehyde.
II. Core Synthesis: Formation of Pyrazole-Schiff Bases
The synthesis of Schiff bases is a classic condensation reaction between a primary amine and an aldehyde or ketone. The formation of the characteristic azomethine or imine group (-C=N-) is the hallmark of this reaction.
Mechanistic Insight: The Nucleophilic Addition-Elimination Pathway
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine is unstable and readily undergoes dehydration (elimination of a water molecule) to form the stable imine, the Schiff base. This step is often catalyzed by a small amount of acid.
General Experimental Protocol: Synthesis of Pyrazole-Schiff Bases
This protocol provides a general method for the synthesis of a variety of Schiff bases from pyrazole-4-carbaldehyde.
Materials:
-
Substituted pyrazole-4-carbaldehyde (1.0 eq)
-
Appropriate primary amine (e.g., substituted aniline, aminophenol) (1.0 eq)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the substituted pyrazole-4-carbaldehyde in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
To this solution, add an equimolar amount of the selected primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-8 hours.[4][5] The progress of the reaction should be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base will precipitate out of the solution.
-
If no precipitate forms, the mixture can be poured into crushed ice to induce precipitation.[4]
-
Collect the solid product by filtration, wash with cold ethanol or methanol, and dry in a vacuum desiccator.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Workflow for Pyrazole-Schiff Base Synthesis
Caption: A generalized workflow for the synthesis of pyrazole-Schiff bases.
III. Structural Elucidation and Characterization
The unambiguous characterization of the synthesized Schiff bases is crucial for validating their structure and purity. A combination of spectroscopic techniques is typically employed.[6][7]
| Technique | Key Observables | Interpretation |
| FT-IR Spectroscopy | Disappearance of C=O stretch (from aldehyde) and N-H stretch (from amine). Appearance of a strong C=N (imine) stretch around 1600-1650 cm⁻¹. | Confirms the formation of the Schiff base linkage. |
| ¹H NMR Spectroscopy | Disappearance of the aldehydic proton signal (~9-10 ppm). Appearance of a characteristic azomethine proton (-CH=N-) signal (typically ~8-9 ppm). | Provides definitive evidence of Schiff base formation and allows for detailed structural analysis. |
| ¹³C NMR Spectroscopy | Disappearance of the carbonyl carbon signal (~190 ppm). Appearance of the imine carbon signal (~160-170 ppm). | Complements ¹H NMR data for structural confirmation. |
| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target Schiff base. | Confirms the molecular formula of the synthesized compound. |
IV. Applications in Drug Development: A Landscape of Biological Activity
Pyrazole-Schiff bases are privileged scaffolds in drug discovery due to their diverse pharmacological profiles.
-
Anticancer Activity: Many pyrazole-Schiff bases have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] Some compounds have been shown to induce apoptosis and exhibit high selectivity towards cancer cells over normal cells.[8]
-
Antimicrobial and Antifungal Activity: The imine group is crucial for the antimicrobial properties of these compounds. They have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][8]
-
Anti-inflammatory and Analgesic Activity: The pyrazole moiety is a well-known pharmacophore for anti-inflammatory and analgesic drugs. Schiff base derivatives often retain or enhance these properties.[1][2]
-
Enzyme Inhibition: Pyrazole-based Schiff bases have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and DNA gyrase, which are key targets for antimicrobial agents.[8]
Logical Relationship of Pyrazole-Schiff Bases in Therapeutics
Caption: Interplay of properties and activities of pyrazole-Schiff bases.
V. Troubleshooting and Experimental Considerations
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Incomplete reaction; decomposition of reactants or products. | Increase reaction time and/or temperature. Ensure the purity of starting materials. Use a Dean-Stark apparatus to remove water and drive the equilibrium towards product formation. |
| Oily product instead of solid | Impurities; low melting point of the product. | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purify the oil by column chromatography. |
| Difficulty in purification | Similar polarity of product and starting materials. | Optimize the solvent system for recrystallization. If recrystallization is ineffective, employ column chromatography. |
VI. Conclusion
The synthesis of Schiff bases from pyrazole-4-carbaldehyde represents a robust and versatile platform for the generation of novel, biologically active molecules. The protocols and insights provided in this guide are intended to empower researchers to explore this rich area of medicinal chemistry and contribute to the development of next-generation therapeutics.
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Pyrazole Schiff Bases: Synthesis, Characterization, Biological Screening, In Silico ADME and Molecular Docking Studies. ResearchGate. [Link]
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Synthesis¸ Characterization and Biological Activity of Schiff Bases derived from 3-(4-Substituted)-1-phenyl-1H- pyrazole-4-carbaldehyde and o-Aminophenol. ResearchGate. [Link]
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Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. PubMed Central. [Link]
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Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. ResearchGate. [Link]
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The Synthesis of Fused Pyrazole Heterocycles: A Detailed Guide for Medicinal Chemists and Organic Synthesists
Introduction: The Privileged Scaffold of Fused Pyrazoles
Fused pyrazole heterocycles represent a cornerstone in modern medicinal chemistry and drug discovery. Their remarkable structural diversity and wide range of biological activities have established them as "privileged scaffolds" in the development of novel therapeutic agents. These bicyclic and polycyclic systems, which feature a pyrazole ring fused to another heterocyclic or carbocyclic moiety, are integral components of numerous clinically approved drugs and investigational compounds. Their broad pharmacological spectrum encompasses applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents.[1]
The therapeutic efficacy of fused pyrazoles stems from their ability to mimic endogenous purine structures, allowing them to interact with a variety of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.[2] Notable examples include Sildenafil (Viagra®), a pyrazolopyrimidinone derivative used to treat erectile dysfunction and pulmonary arterial hypertension, which acts by inhibiting phosphodiesterase type 5 (PDE5).[3] This guide provides an in-depth exploration of the key synthetic strategies for constructing fused pyrazole systems, complete with detailed protocols, mechanistic insights, and practical considerations for researchers in drug development and organic synthesis.
Strategic Approaches to the Synthesis of Fused Pyrazole Heterocycles
The construction of fused pyrazole ring systems can be broadly categorized into several strategic approaches, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
1. Cyclocondensation Reactions: The Classical Approach
Cyclocondensation reactions are a foundational method for the synthesis of fused pyrazoles. These reactions typically involve the condensation of a pyrazole derivative bearing a nucleophilic group (e.g., an amino or activated methylene group) with a bifunctional electrophile.
A prominent example is the synthesis of pyrazolo[3,4-b]pyridines , a scaffold of significant interest due to its presence in numerous kinase inhibitors.[3] The classical approach involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. This versatile reaction allows for the introduction of a wide range of substituents on the newly formed pyridine ring.[1]
2. Multi-component Reactions (MCRs): A Paradigm of Efficiency
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool in modern organic synthesis. MCRs offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[4]
The synthesis of pyrazolo[1,5-a]pyrimidines is often achieved through MCRs.[5] For instance, a one-pot reaction of a 5-aminopyrazole, a β-dicarbonyl compound, and an aldehyde can afford highly substituted pyrazolo[1,5-a]pyrimidines in good yields. These reactions can be catalyzed by a variety of catalysts, including Brønsted and Lewis acids.[6]
3. Domino Reactions: Cascade Transformations for Complexity
Domino reactions, also known as tandem or cascade reactions, are processes in which a single synthetic transformation generates a product that is a substrate for a subsequent reaction, leading to the formation of complex molecules in a single operation. These reactions are highly efficient as they minimize the need for purification of intermediates.
A notable application of domino reactions is in the synthesis of complex, polycyclic fused pyrazoles. For example, a three-component domino reaction of an arylglyoxal monohydrate, a 5-aminopyrazole, and an indole can lead to the formation of pyrazole-fused naphthyridine derivatives through a cascade of bond-forming events, including indole ring-opening and double cyclization.[7]
Detailed Application Notes and Protocols
This section provides detailed, step-by-step protocols for the synthesis of key fused pyrazole heterocycles, along with mechanistic diagrams and comparative data to guide the experimentalist.
Protocol 1: Synthesis of Pyrazolo[3,4-b]pyridines via Friedländer Annulation
The Friedländer annulation is a classic and reliable method for the synthesis of quinolines and their aza-analogs, including pyrazolo[3,4-b]pyridines. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.
Reaction Scheme:
A representative Friedländer synthesis of a pyrazolo[3,4-b]pyridine derivative.
Step-by-Step Protocol:
-
To a solution of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in absolute ethanol (10 mL), add ethyl acetoacetate (1.2 mmol).
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure ethyl 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.
Mechanistic Insights:
The Friedländer annulation proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene of the ethyl acetoacetate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolopyridine.
A three-component synthesis of a pyrazolo[1,5-a]pyrimidine derivative.
Step-by-Step Protocol:
-
In a microwave-safe vial, combine 3-amino-5-methyl-1H-pyrazole (1.0 mmol), benzaldehyde (1.0 mmol), and ethyl cyanoacetate (1.0 mmol).
-
Add glacial acetic acid (2 mL) as the solvent and catalyst.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 15 minutes.
-
After cooling, add water to the reaction mixture to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure product.
Mechanistic Insights:
The reaction is believed to proceed through an initial Knoevenagel condensation of the aldehyde and ethyl cyanoacetate, followed by a Michael addition of the 5-aminopyrazole to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and aromatization afford the final pyrazolo[1,5-a]pyrimidine.
Mechanism of the multi-component reaction for pyrazolo[1,5-a]pyrimidine synthesis.
Comparative Data for Pyrazolo[1,5-a]pyrimidine Synthesis:
| Entry | Aldehyde | Active Methylene | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Malononitrile | Piperidine | Reflux, 4h | 90 | [5] |
| 2 | 2-Chlorobenzaldehyde | Ethyl Cyanoacetate | Acetic Acid | MW, 120°C, 15 min | 88 | [6] |
| 3 | Furan-2-carbaldehyde | Acetylacetone | L-proline | Stirring, rt, 6h | 85 | [5] |
Protocol 3: Domino Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol details the synthesis of a pyrazolo[3,4-d]pyrimidine, a purine isostere with significant biological activity, via a domino reaction. [2] Reaction Scheme:
Mechanism of the domino synthesis of pyrazolo[3,4-d]pyrimidines.
Conclusion and Future Perspectives
The synthesis of fused pyrazole heterocycles is a vibrant and continually evolving field of research. The classical methods of cyclocondensation remain valuable for their reliability, while modern techniques such as multi-component and domino reactions, often enhanced by microwave or flow technologies, offer unprecedented efficiency and access to molecular diversity. As our understanding of the biological roles of fused pyrazoles deepens, the demand for novel and efficient synthetic methodologies will undoubtedly continue to grow. Future efforts will likely focus on the development of more sustainable and environmentally friendly synthetic protocols, the exploration of novel catalytic systems, and the application of these powerful scaffolds in the design of the next generation of therapeutic agents.
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The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 23, 2026, from [Link]
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Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC - NIH. Retrieved January 23, 2026, from [Link]
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New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
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A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. Retrieved January 23, 2026, from [Link]
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Synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives using 5-amino-pyrazoles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. (2022, September 27). PubMed Central. Retrieved January 23, 2026, from [Link]
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194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 23, 2026, from [Link]
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Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
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A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. (2023, January 11). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023, January 16). PMC - NIH. Retrieved January 23, 2026, from [Link]
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Recent advances in the synthesis of pyrazolo[1,2-b]phthalazines. (2023, October 26). Chemical Review and Letters. Retrieved January 23, 2026, from [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
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Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. (2023, May 9). The Journal of Organic Chemistry - ACS Publications. Retrieved January 23, 2026, from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). PMC. Retrieved January 23, 2026, from [Link]
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Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2025, December 23). Oriental Journal of Chemistry. Retrieved January 23, 2026, from [Link]
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Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025, August 10). ResearchGate. Retrieved January 23, 2026, from [Link]
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MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (n.d.). The Distant Reader. Retrieved January 23, 2026, from [Link]
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Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. (2023, March 6). Bulletin of the Chemical Society of Ethiopia. Retrieved January 23, 2026, from [Link]
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Application Note: The Strategic Use of Tetralone Intermediates in the Synthesis of Sertraline
Abstract
This guide provides a detailed examination of the synthesis of Sertraline, a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), focusing on the critical role of the tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. The synthesis of Sertraline is a multi-step process where the stereochemistry of the final Active Pharmaceutical Ingredient (API) is paramount to its therapeutic efficacy.[1][2][3] This document outlines the synthetic pathway, provides detailed protocols for the key conversion step, and discusses the analytical methods and regulatory standards essential for ensuring the purity and quality of both the intermediate and the final API. It is intended for researchers, chemists, and process development scientists in the pharmaceutical industry.
Introduction: The Role of Intermediates in API Synthesis
In the complex landscape of pharmaceutical manufacturing, the synthesis of an API is rarely a single-step reaction. Instead, it is a carefully orchestrated sequence of chemical transformations proceeding through one or more stable compounds known as intermediates.[4][] These molecules are the essential building blocks and precursors to the final API.[4][]
1.1 Why Use Intermediates?
The strategic use of intermediates is fundamental to modern drug synthesis for several reasons:[6]
-
Complexity Management : Intermediates break down a complex synthesis into manageable, sequential steps, simplifying process control and optimization.[6]
-
Purification and Quality Control : Isolating an intermediate allows for its purification at a critical stage. This is often more efficient than attempting to remove impurities from the final, more complex API molecule. Ensuring the quality of each intermediate is crucial for the safety and efficacy of the final drug.[6]
-
Efficiency and Scalability : Well-defined intermediate stages facilitate process optimization, leading to higher yields, reduced costs, and improved scalability for large-scale production.
1.2 Case Study: Sertraline (Zoloft®)
Sertraline hydrochloride is an antidepressant used to treat a range of depressive and anxiety-related disorders by selectively blocking the reuptake of serotonin.[1] The molecule possesses two chiral centers, resulting in four possible stereoisomers.[3] The therapeutically active form is the (1S, 4S)-isomer, making stereoselective synthesis a critical challenge.[1][2]
1.3 The Key Intermediate: 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one
The synthesis of Sertraline hinges on a key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, often referred to as "sertraline tetralone".[1] This tetralone is a valuable precursor that contains the core carbocyclic framework of the final drug.[7] Its conversion to Sertraline via reductive amination is the pivotal step where the crucial second chiral center is established.
Synthesis of Sertraline from the Key Intermediate
The conversion of the tetralone intermediate to Sertraline is a cornerstone of its industrial synthesis. This transformation is typically achieved through a reductive amination process, which involves two key chemical events: the formation of an imine followed by its reduction.
2.1 Mechanistic Rationale: Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds.[8][9] The process begins with the condensation reaction between the ketone group of the sertraline tetralone and methylamine to form a Schiff base, or more specifically, an imine intermediate.[1][10] This reaction is reversible, and historically, dehydrating agents like titanium tetrachloride (TiCl4) were used to drive the equilibrium towards the imine.[1] However, modern, greener processes have been developed that avoid such hazardous reagents by using solvents in which the imine product has low solubility, causing it to precipitate and shift the equilibrium forward.[8]
Once the imine is formed, it is reduced to the desired amine. This reduction step is highly diastereoselective, preferentially forming the cis-isomer of sertraline over the trans-isomer.[1] Catalytic hydrogenation is a common and highly stereoselective method for this reduction.[11][12]
// Nodes Tetralone [label="Sertraline Tetralone\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Methylamine [label="Methylamine (CH3NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imine [label="Imine Intermediate\n(Schiff Base)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RacemicSertraline [label="Racemic cis-Sertraline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; API [label="Sertraline API\n((1S, 4S)-isomer)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Tetralone -> Imine [label="Condensation\n(-H2O)"]; Methylamine -> Imine; Imine -> RacemicSertraline [label="Reduction\n(e.g., Catalytic Hydrogenation)"]; RacemicSertraline -> API [label="Chiral Resolution\n(e.g., with D-(-)-mandelic acid)"]; } } Caption: Synthetic workflow from the key tetralone intermediate to Sertraline API.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and reactions that should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Imine Formation from Sertraline Tetralone
This protocol is adapted from greener industrial processes that avoid hazardous dehydrating agents.[8][13]
-
Objective : To synthesize N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (sertraline imine) from sertraline tetralone.
-
Materials :
-
4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one (Sertraline tetralone, 1.0 mol equiv)
-
n-Propyl alcohol (approx. 5 mL per gram of tetralone)
-
Monomethylamine (gas or solution, ~6.7 mol equiv)
-
-
Equipment : Pressure-rated reaction vessel, cooling bath, filtration apparatus.
-
Procedure :
-
Charge the pressure-rated vessel with sertraline tetralone (e.g., 140 g) and n-propyl alcohol (700 mL).[13]
-
Cool the mixture to approximately -5 °C using a cooling bath.[13]
-
Carefully add monomethylamine (e.g., 100 g) to the cooled mixture.[13]
-
Seal the vessel and heat the mixture to 100 °C. Maintain this temperature with stirring for approximately 12 hours.[13] Reaction progress can be monitored by HPLC.
-
After the reaction is complete, cool the mixture to -15 °C and hold for several hours to maximize crystallization.[13]
-
Isolate the solid product by filtration.[13]
-
Wash the filter cake with a small amount of chilled solvent (e.g., methanol or n-propyl alcohol) and dry under vacuum.
-
-
Expected Outcome : A crystalline solid product (sertraline imine) with an expected yield of approximately 92% and purity of >95%.[13]
Protocol 2: Stereoselective Reduction to Racemic cis-Sertraline
This protocol employs catalytic hydrogenation for a highly stereoselective reduction of the imine intermediate.[8][12]
-
Objective : To reduce the sertraline imine to racemic cis-(±)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-naphthalenamine.
-
Materials :
-
Sertraline imine (from Protocol 1, 1.0 mol equiv)
-
Methanol (approx. 15 mL per gram of imine)
-
5% Palladium on Calcium Carbonate (Pd/CaCO3) catalyst (e.g., 0.06 g per gram of imine)
-
Water (optional, can improve selectivity)
-
-
Equipment : Hydrogenation flask or autoclave, source of hydrogen gas, filtration system for catalyst removal (e.g., Celite pad).
-
Procedure :
-
In a hydrogenation vessel, combine the sertraline imine (e.g., 10 g), methanol (150 mL), 5% Pd/CaCO3 (0.6 g), and water (2 mL).[12]
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.
-
Pressurize the vessel with hydrogen gas to a low pressure (e.g., 0.5 kg/cm ²).[12]
-
Stir the mixture at ambient temperature (20-35 °C) for 3-4 hours or until hydrogen uptake ceases.[12]
-
Depressurize the vessel and purge again with an inert gas.
-
Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Caution : Palladium catalysts can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.
-
Wash the filter cake with a small amount of methanol.
-
Evaporate the solvent from the combined filtrate under reduced pressure to yield the crude product.
-
-
Expected Outcome : The product should be racemic cis-sertraline with high diastereoselectivity (e.g., cis:trans ratio of 99.8:0.2).[12] The crude product can then be carried forward to the chiral resolution step.
Purification and Quality Control
The quality of the final API is directly dependent on the purity of its intermediates. Therefore, robust analytical quality control (QC) is essential at each stage of the synthesis.
4.1 Importance of Intermediate Purity
Impurities in the tetralone or imine intermediates can carry through the synthesis and contaminate the final API, potentially affecting its safety and efficacy. Controlling purity at the intermediate stage simplifies downstream processing and ensures a more consistent and reliable final product.[6]
// Nodes Impure_Intermediate [label="Impure Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Subsequent\nReaction Steps", fillcolor="#FFFFFF", fontcolor="#202124"]; Impure_API [label="Impure API", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complex_Purification [label="Complex & Costly\nPurification", fillcolor="#FBBC05", fontcolor="#202124"]; Low_Yield [label="Reduced Yield &\nPotential Rejection", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Pure_Intermediate [label="High-Purity Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficient_API [label="High-Purity API", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Simple_Purification [label="Simplified Purification\n(e.g., Recrystallization)", fillcolor="#FFFFFF", fontcolor="#202124"]; High_Yield [label="Higher Yield &\nConsistent Quality", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Impure_Intermediate -> Reaction -> Impure_API -> Complex_Purification -> Low_Yield; Pure_Intermediate -> Reaction -> Efficient_API -> Simple_Purification -> High_Yield; } } Caption: Relationship between intermediate purity and final API quality outcomes.
4.2 Analytical Methods for Quality Control
A suite of analytical techniques is employed to ensure the identity, purity, and quality of sertraline and its intermediates. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.[2][14]
| Technique | Purpose | Application in Sertraline Synthesis |
| HPLC (High-Performance Liquid Chromatography) | Purity assessment, quantification of impurities, chiral separation. | To determine the purity of the tetralone and imine intermediates. To quantify the ratio of cis and trans isomers after reduction. Chiral HPLC is used to determine the enantiomeric purity of the final API.[2] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation and confirmation of identity. | To confirm the chemical structure of the synthesized intermediates and the final Sertraline molecule. |
| Mass Spectrometry (MS) | Molecular weight determination and impurity identification. | To confirm the molecular weight of the target compounds and to identify unknown impurities by their mass-to-charge ratio. Often coupled with LC (LC-MS).[15] |
| FTIR (Fourier-Transform Infrared) Spectroscopy | Identification of functional groups. | To confirm the presence of key functional groups (e.g., ketone in the tetralone, absence of ketone and presence of N-H in sertraline). |
Regulatory and Good Manufacturing Practices (GMP)
The production of APIs and their intermediates is governed by strict regulatory standards to ensure patient safety. Good Manufacturing Practices (GMP) provide the framework for ensuring that products are consistently produced and controlled according to quality standards.[16][17]
5.1 ICH Q7 Guideline
The International Council for Harmonisation (ICH) guideline Q7, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the global standard for API GMP.[18] It provides a comprehensive framework for quality management, personnel, facilities, process control, documentation, and validation.[18][19]
Key principles of ICH Q7 relevant to intermediate synthesis include:
-
Quality Management : A robust quality system must be in place, encompassing both Quality Assurance (QA) and Quality Control (QC).[17]
-
Process Control : All critical process parameters must be defined, monitored, and controlled to ensure that intermediates and the final API meet their specifications.[17]
-
Documentation : All activities, from raw material receipt to final product release, must be thoroughly documented. This includes batch production records, standard operating procedures (SOPs), and validation reports.[16]
-
Validation : Manufacturing processes must be validated to demonstrate that they are capable of consistently producing a product of the required quality.[20]
For intermediates, the level of GMP control typically increases as the synthesis progresses closer to the final API.[21] Regulatory bodies require that critical intermediates, whose quality can significantly impact the final API, are manufactured under stringent GMP conditions.[22][23]
Conclusion
The synthesis of Sertraline provides an exemplary case study on the strategic importance of chemical intermediates in pharmaceutical manufacturing. The tetralone intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, is not merely a stepping stone but a critical control point for establishing the core structure and, ultimately, the stereochemistry of the final drug. The protocols and analytical strategies detailed in this guide underscore the necessity of precise chemical control, rigorous quality assessment, and adherence to global GMP standards. By focusing on the purity and proper conversion of this key intermediate, researchers and drug development professionals can ensure a more efficient, reliable, and safe manufacturing process for this vital API.
References
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Improved Industrial Synthesis of Antidepressant Sertraline. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Csatár, A., et al. (2007). Improved Industrial Synthesis of Antidepressant Sertraline. Organic Process Research & Development, 11(3), 418-420. Retrieved January 23, 2026, from [Link]
- Process for the preparation of sertraline hydrochloride form ii. (n.d.). Google Patents.
- Highly Steroselective Synthesis of Sertraline. (n.d.). Google Patents.
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Ianni, F., et al. (2020). Single-run reversed-phase HPLC method for determining sertraline content, enantiomeric purity, and related substances in drug substance and finished product. Journal of Pharmaceutical and Biomedical Analysis, 185, 113233. Retrieved January 23, 2026, from [Link]
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Stereoselective Amination of Chiral Benzylic Ethers Using Chlorosulfonyl Isocyanate: Total Synthesis of (+)-Sertraline. (2012). Synfacts, 8(3), 0233. Retrieved January 23, 2026, from [Link]
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Taber, G. P., Pfisterer, D. M., & Colberg, J. C. (2004). A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine Mandelate: Key Intermediates in the Synthesis of Sertraline Hydrochloride. Organic Process Research & Development, 8(3), 385-388. Retrieved January 23, 2026, from [Link]
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Improved industrial synthesis of antidepressant sertraline. (2007). Semantic Scholar. Retrieved January 23, 2026, from [Link]
- Process for preparing sertraline intermediates. (n.d.). Google Patents.
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Development of a Novel Method for Determination of Sertraline in Pharmaceutical Products and its Quality Control Application. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]
-
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). ICH. Retrieved January 23, 2026, from [Link]
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Stereoselective separation of isomeric sertraline with analytical countercurrent chromatography. (2020). PubMed. Retrieved January 23, 2026, from [Link]
-
A New and Simplified Process for Preparing N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine and a Telescoped Process for the Synthesis of (1S-cis)-4-(3,4-Dichlorophenol)-1,2,3,4-tetrahydro-N-. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. (n.d.). Mlunias. Retrieved January 23, 2026, from [Link]
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Estimation of sertraline by chromatographic (HPLC-UV273 nm) technique under hydrolytic stress conditions. (2013). PubMed Central. Retrieved January 23, 2026, from [Link]
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Sertraline – isolation methods and quantitation in biological material. (2019). Psychiatria Polska. Retrieved January 23, 2026, from [Link]
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The Role of Pharmaceutical Intermediates in Drug Manufacturing. (n.d.). Sarex Fine Chemicals. Retrieved January 23, 2026, from [Link]
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Good Manufacturing Practices in Active Pharmaceutical Ingredients Development. (1999). ComplianceOnline. Retrieved January 23, 2026, from [Link]
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ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. (2015). European Medicines Agency (EMA). Retrieved January 23, 2026, from [Link]
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The Critical Role of Intermediates in Pharmaceutical Manufacturing. (n.d.). SCL Lifesciences. Retrieved January 23, 2026, from [Link]
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Development and Validation of RP-UHPLC Method for Determination of Sertraline in Bulk Drug and Dosage Form. (2022). Sciforum. Retrieved January 23, 2026, from [Link]
-
GMPs for APIs: “How to do” document. (n.d.). APIC (CEFIC). Retrieved January 23, 2026, from [Link]
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Good Manufacturing Practices for API Ensuring Quality and Safety. (n.d.). Medium. Retrieved January 23, 2026, from [Link]
- Synthesis, characterization and identification of sertraline hydrochloride related impurities. (n.d.). [No source found]
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4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one. (2007). ResearchGate. Retrieved January 23, 2026, from [Link]
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Good Manufacturing Practices (GMP) for APIs. (2024). The Pharma Master. Retrieved January 23, 2026, from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]
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Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). (2022). Canada.ca. Retrieved January 23, 2026, from [Link]
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Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Retrieved January 23, 2026, from [Link]
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Quality Guidelines. (n.d.). ICH. Retrieved January 23, 2026, from [Link]
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The complete guide to the ICH Q7 guidelines. (n.d.). Qualio. Retrieved January 23, 2026, from [Link]
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Application Notes & Protocols for Evaluating the Fungicidal Potential of Furan-Pyrazole Compounds
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in the field of agrochemicals and mycology.
Introduction: The persistent threat of phytopathogenic fungi to global agriculture necessitates a continuous search for novel, effective fungicides.[1] Fungal pathogens are responsible for substantial crop losses annually, and the emergence of resistance to existing single-site fungicides presents a significant challenge.[1][2] In this context, heterocyclic compounds have emerged as a fertile ground for the discovery of new agrochemicals. Among these, the furan-pyrazole scaffold has garnered considerable attention. This molecular framework combines the structural features of two potent heterocyclic rings, furan and pyrazole, leading to the development of derivatives with significant biological activities.[3][4] Numerous studies have demonstrated that furan-pyrazole carboxamides, in particular, exhibit broad-spectrum fungicidal activity against a range of destructive plant pathogens.[5][6]
This document provides a comprehensive guide to understanding and evaluating the fungicidal applications of furan-pyrazole compounds. It covers their primary mechanism of action, key structure-activity relationships (SAR), and detailed protocols for both in vitro and in vivo efficacy testing.
Predominant Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)
The primary mode of action for the majority of fungicidally active furan-pyrazole carboxamides is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[5][6][7][8]
Causality of Action: The SDH enzyme is a critical component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these compounds block the electron transport from succinate to ubiquinone. This disruption halts ATP production, leading to a catastrophic energy deficit within the fungal cell and ultimately causing cell death. The specificity of these inhibitors for fungal SDH over mammalian SDH is a key factor in their utility and reduced off-target toxicity.
Some research also suggests alternative mechanisms for certain derivatives, such as interference with cell wall synthesis or disruption of nutritional transport, indicating that the core scaffold can be modified to target different cellular processes.[3][4]
Caption: Key modification sites on the furan-pyrazole carboxamide scaffold.
Table 1: Summary of Structure-Activity Relationship Insights
| Position/Moiety | Substituent Type | Impact on Fungicidal Activity | Rationale / Causality | Reference |
| Pyrazole Ring (R¹) | Small alkyl (methyl, ethyl) | Generally essential for high activity. | Fits into a specific hydrophobic pocket in the SDH enzyme, ensuring a tight binding orientation. | [8] |
| Trifluoromethyl (-CF₃) | Often enhances potency significantly. | Increases lipophilicity, which can improve cell membrane penetration and binding affinity. | [1] | |
| Amide Linker | Carboxamide (-CONH-) | Critical for activity. | Forms crucial hydrogen bonds with key amino acid residues in the enzyme's active site, anchoring the inhibitor. | [8][9] |
| Furan/Thiophene Ring | Furan vs. Thiophene | Activity is often comparable or slightly varied. | Bioisosteric replacement; both can maintain the necessary conformation for binding. Thiophene can sometimes offer improved metabolic stability. | [7] |
| Aromatic Ring (R²) | Halogens (F, Cl) | Substitutions, particularly at the ortho or para positions, frequently increase activity. | Modifies the electronic properties and conformation of the ring, potentially leading to stronger π-π stacking interactions with the enzyme. | [9] |
| Alkoxy (-OCH₃) | Can either increase or decrease activity depending on position. | Influences solubility and electronic distribution. Can introduce steric hindrance if improperly positioned. | [1] |
Experimental Protocols
The following protocols provide a robust framework for the systematic evaluation of novel furan-pyrazole compounds, from initial in vitro screening to subsequent in vivo validation.
Protocol 1: In Vitro Antifungal Screening by Mycelial Growth Rate Method
This protocol is a foundational assay to determine the intrinsic fungicidal or fungistatic activity of a compound and calculate its EC₅₀ (half-maximal effective concentration). [1][10] Objective: To quantify the dose-dependent inhibitory effect of furan-pyrazole compounds on the mycelial growth of target fungal pathogens.
Principle: The "poisoned food technique" is employed, where a known concentration of the test compound is incorporated into a solid nutrient medium (e.g., Potato Dextrose Agar - PDA). The growth of a fungal colony on this amended medium is compared to its growth on a control medium without the compound. The inhibition of growth is directly proportional to the compound's potency.
Key Pathogens for Screening:
-
Sclerotinia sclerotiorum (White mold) [5]* Rhizoctonia solani (Sheath blight, root rot) [5]* Botrytis cinerea (Gray mold) [7]* Fusarium graminearum (Fusarium head blight) [1]* Alternaria solani (Early blight) [9] Materials:
-
Fungal Cultures: Actively growing cultures of target pathogens on PDA plates.
-
Media: Potato Dextrose Agar (PDA).
-
Test Compounds: Furan-pyrazole derivatives.
-
Solvent: Dimethyl sulfoxide (DMSO), analytical grade.
-
Positive Control: Commercial fungicide (e.g., Fluxapyroxad, Thifluzamide, Boscalid). [5][7][9]* Equipment: Laminar flow hood, autoclave, incubator, sterile Petri dishes (90 mm), cork borer (5 mm), digital calipers, magnetic stirrer.
Step-by-Step Methodology:
-
Stock Solution Preparation: Dissolve the test compounds and the positive control fungicide in DMSO to create a high-concentration stock solution (e.g., 10,000 µg/mL). Rationale: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with aqueous media, but its final concentration in the media must be kept low (≤1%) to avoid solvent toxicity to the fungus.
-
Preparation of Amended Media:
-
Autoclave the PDA medium and cool it to a manageable temperature (50-55°C) in a water bath.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure thorough mixing.
-
Prepare a negative control plate by adding only DMSO to the PDA (at the same final concentration as the test plates).
-
Pour approximately 20 mL of the amended or control PDA into each sterile Petri dish and allow it to solidify in the laminar flow hood.
-
-
Inoculation:
-
Using a sterile 5 mm cork borer, cut mycelial discs from the edge of an actively growing (3-5 day old) fungal culture plate.
-
Place one mycelial disc, with the mycelium-side down, in the center of each prepared PDA plate (both test and control plates).
-
-
Incubation: Seal the plates with paraffin film and incubate them in an inverted position at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.
-
Data Collection:
-
Incubate until the fungal colony in the negative control plate has reached approximately 70-80% of the plate diameter.
-
Measure the diameter of the fungal colony on all plates in two perpendicular directions using digital calipers. Calculate the average diameter.
-
-
Data Analysis:
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] × 100 Where:
-
dc = average diameter of the colony on the negative control plate.
-
dt = average diameter of the colony on the treated plate.
-
-
Use a suitable statistical software (e.g., GraphPad Prism, R) to perform a probit or logistic regression analysis on the inhibition percentages versus the log-transformed concentrations to determine the EC₅₀ value for each compound.
-
Trustworthiness Check: The inclusion of both a negative control (DMSO) and a positive control (commercial SDHI fungicide) is critical. The negative control validates that the solvent has no significant effect on fungal growth, while the positive control confirms that the assay is sensitive to known inhibitors of the target pathway.
Caption: Workflow for the in vitro mycelial growth inhibition assay.
Protocol 2: In Vivo Protective Activity Assay on Whole Plants
This assay evaluates a compound's ability to protect a host plant from infection when applied before the pathogen, which is crucial for assessing its potential as a practical, preventative fungicide. [3][9] Objective: To determine the protective (prophylactic) efficacy of furan-pyrazole compounds against a specific plant disease in a controlled environment.
Principle: The test compound is applied to healthy plants. After the compound has dried, the plants are artificially inoculated with the fungal pathogen. Following an incubation period under conditions conducive to disease development, the severity of the disease is assessed and compared to untreated and commercially treated plants.
Materials:
-
Host Plants: Healthy, susceptible host plants grown to a specific stage (e.g., tomato at the 3-4 true leaf stage for A. solani). [9]* Pathogen: Fungal spore suspension or mycelial slurry prepared at a known concentration (e.g., 1 × 10⁶ spores/mL).
-
Test Compounds: Formulated as an emulsifiable concentrate or wettable powder.
-
Solvent/Surfactant: Water containing a surfactant like Tween-20 (e.g., 0.1%) to ensure even coverage.
-
Positive Control: A commercial fungicide known to be effective against the target disease.
-
Equipment: Greenhouse or growth chamber, hand-held sprayer, humidity chamber or plastic bags, disease scoring scale.
Step-by-Step Methodology:
-
Compound Formulation & Application:
-
Prepare spray solutions of the test compounds and the positive control at various concentrations (e.g., 200, 100, 50 µg/mL) in water with 0.1% Tween-20.
-
Prepare a mock solution (water + 0.1% Tween-20) for the negative control.
-
Spray the solutions onto the leaves of the host plants until runoff, ensuring complete coverage. Use 3-4 replicate plants per treatment.
-
Allow the plants to air-dry for 24 hours. Rationale: This period allows for the compound to be absorbed by or fixed to the leaf cuticle before the pathogen is introduced.
-
-
Pathogen Inoculation:
-
Prepare a fresh spore suspension of the pathogen.
-
Spray the spore suspension evenly onto the treated foliage of all plants, including controls.
-
-
Incubation for Disease Development:
-
Place the inoculated plants into a high-humidity chamber (>90% RH) for 24-48 hours at an optimal temperature for infection. Rationale: High humidity is essential for spore germination and penetration of the host tissue for most fungal pathogens.
-
After this initial period, transfer the plants to a greenhouse or growth chamber with conditions suitable for disease progression (e.g., 12h light/dark cycle).
-
-
Disease Assessment:
-
After 5-7 days (or when clear disease symptoms appear on the negative control plants), assess the disease severity on each leaf.
-
Use a disease rating scale (e.g., 0-5, where 0 = no symptoms, 1 = 1-10% leaf area affected, ..., 5 = >75% leaf area affected or leaf death).
-
-
Data Analysis:
-
Calculate the disease index for each treatment group.
-
Determine the protective efficacy using the formula: Protective Efficacy (%) = [(DIc - DIt) / DIc] × 100 Where:
-
DIc = average disease index of the negative control group.
-
DIt = average disease index of the treated group.
-
-
Trustworthiness Check: The negative (mock) control is essential to establish the baseline level of disease under the experimental conditions. The positive control provides a benchmark for performance, indicating whether the test compounds are comparable to or better than existing commercial solutions.
Representative Fungicidal Activity Data
The following table summarizes the reported in vitro activity of selected furan-pyrazole carboxamide compounds against various phytopathogenic fungi, demonstrating their potential.
Table 2: Examples of In Vitro Fungicidal Activity (EC₅₀ in µg/mL)
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Fungicide | EC₅₀ (µg/mL) | Reference |
| 12I-i | Sclerotinia sclerotiorum | 0.118 | Thifluzamide | 0.132 | [5][6] |
| 12III-o | Rhizoctonia solani | 0.852 | Thifluzamide | 1.130 | [5][6] |
| 5l | Botrytis cinerea | 0.392 | Fluxapyroxad | 0.791 | [7] |
| 5j | Botrytis cinerea | 0.540 | Fluxapyroxad | 0.791 | [7] |
| I8 | Phytophthora infestans | 1.15 | - | - | [3][4] |
| 8j | Alternaria solani | 3.06 | Boscalid | 2.85 | [9] |
Conclusion and Future Directions
Furan-pyrazole compounds, particularly carboxamide derivatives acting as SDH inhibitors, represent a highly promising class of fungicides. Their potent, broad-spectrum activity makes them excellent candidates for further development in agriculture. The protocols outlined in this document provide a standardized, reliable pathway for identifying and validating novel lead compounds from this chemical family.
Future research should focus on:
-
Lead Optimization: Expanding SAR studies to improve potency, broaden the antifungal spectrum, and enhance systemic mobility within the plant. [8]* Resistance Management: Investigating the cross-resistance profile of new derivatives against fungal strains resistant to existing SDHIs.
-
Field Trials: Advancing the most promising candidates from controlled environment assays to rigorous field trials to evaluate their efficacy under real-world agricultural conditions. [8]* Toxicological and Environmental Profiling: Conducting comprehensive studies to ensure the safety of new compounds for non-target organisms and the environment.
By employing a systematic and logical evaluation pipeline, researchers can effectively harness the potential of the furan-pyrazole scaffold to develop the next generation of fungicides.
References
-
Title: Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Source: Bioorganic & Medicinal Chemistry URL: [Link]
-
Title: Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Synthesis and fungicidal activity of pyrazole derivatives containing 1,2,3,4-tetrahydroquinoline. Source: ResearchGate (PDF) URL: [Link]
-
Title: Synthesis and Fungicidal Activity of Novel Pyrazole Derivatives Containing 5-Phenyl-2-Furan. Source: ResearchGate (Request PDF) URL: [Link]
-
Title: Recent Approaches towards Control of Fungal Diseases in Plants: An Updated Review. Source: Journal of Fungi URL: [Link]
-
Title: Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Source: Journal of Agricultural and Food Chemistry URL: [Link]
-
Title: Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Fungicidal Evaluation of Novel Pyrazole-furan and Pyrazole-pyrrole Carboxamide as Succinate Dehydrogenase Inhibitors. Source: PubMed URL: [Link]
-
Title: Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. Source: PubMed URL: [Link]
-
Title: Fungicide Resistance Assays for Fungal Plant Pathogens. Source: ResearchGate (PDF) URL: [Link]
-
Title: Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Source: PubMed URL: [Link]
-
Title: Structure-activity relationship SAR studies of tested compounds against antifungal activities. Source: ResearchGate URL: [Link]
-
Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Source: MDPI URL: [Link]
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- 8. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Antimicrobial Screening of Novel Pyrazole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including significant antimicrobial potential.[1][2] This guide provides a comprehensive framework for the systematic antimicrobial screening of novel pyrazole derivatives. It is designed to equip researchers with both the theoretical understanding and the practical, step-by-step protocols required to generate robust and reproducible data. We will delve into the rationale behind key experimental choices, from initial qualitative screening to precise quantitative assessment, ensuring a self-validating workflow. This document emphasizes adherence to internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability across studies.
Introduction: The Rationale for Pyrazole Derivatives as Antimicrobial Agents
Pyrazole, a five-membered heterocyclic diamine, serves as a versatile scaffold in medicinal chemistry. Its derivatives are integral to several clinically approved drugs.[1] The antimicrobial activity of pyrazole compounds is often attributed to their ability to interfere with essential bacterial processes. While the exact mechanism can vary depending on the specific substitutions on the pyrazole ring, proposed targets include DNA gyrase and fatty acid biosynthesis (FAB).[3] Some pyrazole derivatives have also been shown to disrupt the bacterial cell wall.[4][5] This multi-target potential makes them attractive candidates in the fight against drug-resistant pathogens. The initial screening phase is critical for identifying the most promising lead compounds from a library of newly synthesized pyrazole derivatives for further development.
Foundational Screening Workflow
A logical, tiered approach is essential for efficiently screening a library of novel compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for antimicrobial screening of novel compounds.
Essential Materials and Reagents
-
Novel Pyrazole Derivatives: Dissolved in an appropriate solvent (e.g., Dimethyl sulfoxide - DMSO) to create stock solutions.
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212).
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853).
-
Fungal Strains (Optional): Candida albicans (e.g., ATCC 90028).
-
-
Quality Control (QC) Strains: ATCC strains with known susceptibility profiles are crucial for validating test performance.[6][7]
-
Growth Media:
-
Mueller-Hinton Agar (MHA) for diffusion assays.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution assays.
-
Other specialized media as required for fastidious organisms.
-
-
Reagents:
-
Sterile Saline (0.85% NaCl).
-
McFarland Turbidity Standards (0.5 standard is critical).
-
DMSO (or other appropriate solvent for compounds).
-
-
Equipment:
-
Sterile Petri dishes, 96-well microtiter plates, pipettes, and tips.
-
Incubator (35°C ± 2°C).
-
Calipers or a ruler for measuring zones of inhibition.
-
Microplate reader (optional, for quantitative growth assessment).
-
Detailed Protocols
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity and is ideal for initial screening of a large number of compounds.[8][9][10]
Principle: The test compound diffuses from a well through a solidified agar medium. If the compound is effective against the microorganism seeded on the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the well.[8]
Step-by-Step Protocol:
-
Prepare Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test microorganism from an overnight culture plate.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Inoculate Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]
-
-
Prepare Wells:
-
Allow the plate to dry for 3-5 minutes.
-
Using a sterile cork borer or pipette tip, create wells (typically 6 mm in diameter) in the agar.
-
-
Add Test Compounds:
-
Carefully pipette a fixed volume (e.g., 50-100 µL) of each pyrazole derivative solution into a separate well.[12]
-
Include a positive control (a known antibiotic) and a negative control (the solvent, e.g., DMSO) in separate wells on the same plate.
-
-
Incubation:
-
Let the plates stand for about 1 hour to allow for pre-diffusion of the compounds.
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[13]
-
-
Data Collection:
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).
-
A larger zone of inhibition generally indicates greater antimicrobial activity.
-
Protocol 2: Broth Microdilution for MIC Determination (Secondary Screening)
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14][15][16]
Principle: The test microorganism is exposed to serial dilutions of the pyrazole derivative in a liquid growth medium in a 96-well microtiter plate. The MIC is determined by observing the lowest concentration at which no growth occurs.[17]
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Prepare Compound Dilutions:
-
In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the highest concentration of the pyrazole derivative (prepared in CAMHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 should contain only CAMHB and the inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculate Plate:
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.[18]
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[16]
-
-
Determine MIC:
-
After incubation, visually inspect the wells for turbidity. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
The MIC is the lowest concentration of the pyrazole derivative that completely inhibits visible growth (i.e., the first clear well in the dilution series).[14][19]
-
Data Presentation and Interpretation
Agar Well Diffusion Results
Data from the primary screen should be tabulated to allow for easy comparison of the compounds' activities.
| Compound ID | Test Organism | Zone of Inhibition (mm) |
| PYR-001 | S. aureus | 22 |
| PYR-001 | E. coli | 15 |
| PYR-002 | S. aureus | 0 |
| PYR-002 | E. coli | 0 |
| Ciprofloxacin | S. aureus | 30 |
| Ciprofloxacin | E. coli | 35 |
| DMSO | S. aureus | 0 |
| DMSO | E. coli | 0 |
Interpretation: Compounds showing significant zones of inhibition (e.g., >10-15 mm, though this is relative) are considered "hits" and should be prioritized for quantitative MIC testing.
Broth Microdilution (MIC) Results
MIC values provide a quantitative measure of a compound's potency.
| Compound ID | Test Organism | MIC (µg/mL) |
| PYR-001 | S. aureus | 4 |
| PYR-001 | E. coli | 16 |
| Ciprofloxacin | S. aureus | 1 |
| Ciprofloxacin | E. coli | 0.5 |
Interpretation: A lower MIC value indicates greater potency. It is crucial to understand that the MIC value for one compound cannot be directly compared to the MIC of another with a different chemical structure to determine which is "better" without considering clinical breakpoints.[14][20] However, for a series of related pyrazole derivatives, the MIC provides a direct measure of their relative potency against a specific organism.
Trustworthiness and Validation: The Role of Quality Control
For any antimicrobial susceptibility testing, rigorous quality control is non-negotiable. It ensures the accuracy and reproducibility of your results.[7]
-
QC Strains: Always run reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in parallel with your test compounds.[6][21] The resulting zone diameters or MIC values for these strains must fall within the acceptable ranges defined by CLSI or EUCAST.
-
Media Quality: The composition of Mueller-Hinton agar and broth can significantly affect results. For instance, excessive thymidine can interfere with certain classes of antibiotics.[22] Each new batch of media should be tested with appropriate QC strains.
-
Inoculum Density: An inoculum that is too light or too heavy will produce erroneously large or small zones of inhibition, respectively. The 0.5 McFarland standard must be used consistently.
If QC results are out of the acceptable range, all tests conducted that day for the specific organism are considered invalid and must be repeated.[13]
References
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British Society for Antimicrobial Chemotherapy. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved from [Link]
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IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
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Jain, N. C. (2022). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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Khan, R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Advanced Research. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry. Retrieved from [Link]
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Valgas, C., et al. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. Retrieved from [Link]
- Google Patents. (n.d.). US20030040032A1 - Methods of screening for antimicrobial compounds.
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Yoo, J. I., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2013). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. Retrieved from [Link]
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Khan, I., et al. (2020). Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]
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Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved from [Link]
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Sim, W., et al. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Diagnostics. Retrieved from [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Gomaa, A. M., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. Retrieved from [Link]
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University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]
-
Venter, H. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Retrieved from [Link]
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WOAH. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
-
ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). Retrieved from [Link]
-
ResearchGate. (n.d.). Screening for Novel Antimicrobial Activity/Compounds in the Pharmaceutical Industry. Retrieved from [Link]
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ResearchGate. (n.d.). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
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YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. Retrieved from [Link]
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Leibniz Institute DSMZ. (n.d.). Quality Control Strains. Retrieved from [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
-
GCS Medical College. (n.d.). Quality Control of Antimicrobial Susceptibility Tests. Retrieved from [Link]
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Wiegand, I., et al. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Deutsches Ärzteblatt International. Retrieved from [Link]
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Al-Amiery, A. A. (2012). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Bioinorganic Chemistry and Applications. Retrieved from [Link]
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LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]
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ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Retrieved from [Link]
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Zhang, L., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial assay using agar well diffusion method. Retrieved from [Link]
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The Pyrazole Scaffold: A Comprehensive Guide to the Development of Novel Enzyme Inhibitors
Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a privileged position in the landscape of modern drug discovery.[1][2][3] Its remarkable versatility stems from a combination of favorable physicochemical properties, metabolic stability, and the capacity for diverse substitutions, allowing for the fine-tuning of pharmacological activity.[4] This has led to the successful development of a wide array of FDA-approved drugs targeting a range of enzymes and receptors, including the anti-inflammatory agent celecoxib, the anticoagulant apixaban, and the erectile dysfunction therapy sildenafil.[1]
This technical guide provides an in-depth exploration of the development of pyrazole-based enzyme inhibitors, from initial synthesis to comprehensive biological and pharmacological evaluation. It is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind key experimental choices.
Part 1: Synthesis of Pyrazole-Based Inhibitor Scaffolds
The cornerstone of developing a novel pyrazole-based inhibitor is a robust and flexible synthetic strategy. The most common and versatile approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5][6]
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol outlines a general method for the synthesis of 1,3,5-trisubstituted pyrazoles. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization based on the specific reactivity of the substrates.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone, benzoylacetone)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalytic acid (optional, e.g., sulfuric acid, hydrochloric acid)[5]
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) supplies
-
Purification apparatus (e.g., column chromatography, recrystallization setup)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in the chosen solvent.
-
Addition of Hydrazine: Add the hydrazine derivative (1-1.2 equivalents) to the solution. If using a hydrazine salt, an equivalent of base may be required to liberate the free hydrazine.
-
Catalyst Addition (Optional): If required, add a catalytic amount of acid to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the properties of the product. It may involve:
-
Removal of the solvent under reduced pressure.
-
Addition of water to precipitate the product.
-
Extraction with an organic solvent.
-
-
Purification: Purify the crude product by either recrystallization or column chromatography to obtain the desired pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point).
Part 2: Biochemical Evaluation of Enzyme Inhibition
Once a library of pyrazole derivatives has been synthesized, the next critical step is to assess their inhibitory activity against the target enzyme. This typically involves determining the half-maximal inhibitory concentration (IC50) and elucidating the mechanism of inhibition.
Protocol 2: Determination of IC50 by Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a pyrazole-based inhibitor. The specific substrate, buffer conditions, and detection method will be dependent on the enzyme of interest.
Materials:
-
Target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength)[7]
-
Pyrazole-based inhibitor stock solution (in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader (capable of measuring absorbance, fluorescence, or luminescence)
-
Multi-channel pipette
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a working solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over time.[7]
-
Prepare a working solution of the substrate in assay buffer. The optimal concentration is typically at or below the Michaelis constant (Km) to ensure sensitivity for competitive inhibitors.[7]
-
Prepare serial dilutions of the pyrazole inhibitor in assay buffer. It is common to use a 10-point, 3-fold or half-log dilution series to span a wide concentration range.[7][8]
-
-
Assay Setup in a 96-well Plate:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Enzyme, substrate, and the same concentration of DMSO as in the inhibitor wells.
-
Inhibitor wells: Enzyme, substrate, and varying concentrations of the pyrazole inhibitor.
-
-
Reaction Initiation and Incubation:
-
Add the enzyme and inhibitor (or DMSO for control) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Data Acquisition:
-
Measure the reaction product formation over time using a microplate reader at appropriate intervals. The reaction should be monitored in the linear range.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by expressing the reaction rates as a percentage of the control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[9]
-
Table 1: Representative IC50 Values of Pyrazole-Based Enzyme Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 7d | DapE | 17.9 ± 8.0 | |
| (R)-7q | DapE | 18.8 | |
| 4k | hCAII | 0.24 ± 0.18 | [10] |
| 4j | hCAIX | 0.15 ± 0.07 | [10] |
| 4g | hCAXII | 0.12 ± 0.07 | [10] |
| 7a | BRAFV600E | 0.33 | [11] |
| 7b | BRAFV600E | 2.63 | [11] |
Protocol 3: Determining the Mechanism of Inhibition (Kinetic Studies)
Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. This is typically determined by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of varying concentrations of the inhibitor.
Procedure:
-
Assay Setup: Similar to the IC50 determination, but with a matrix of varying substrate and inhibitor concentrations.
-
Data Acquisition: Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Lineweaver-Burk, Michaelis-Menten, or other kinetic plots.
-
Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mechanism of inhibition.[12]
-
Diagram 1: Workflow for Biochemical Evaluation of Pyrazole Inhibitors
Caption: A streamlined workflow for the biochemical characterization of pyrazole-based enzyme inhibitors.
Part 3: Cellular and Pharmacological Profiling
Promising inhibitors from biochemical assays must be evaluated in a more physiologically relevant context. Cellular assays are essential for assessing a compound's ability to engage its target within a cell and exert a biological effect.
Protocol 4: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and cytotoxicity.[11][13]
Materials:
-
Human cancer cell line (or other relevant cell line)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole inhibitor for a specified duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).
Protocol 5: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a pyrazole inhibitor on the cell cycle distribution of a cell population.
Materials:
-
Cells treated with the pyrazole inhibitor
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol (for fixation)[16]
-
Propidium iodide (PI) staining solution (containing RNase)[17]
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix them in cold 70% ethanol while vortexing gently.[16]
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.[17]
-
Incubation: Incubate the cells in the dark at room temperature for at least 30 minutes.[18]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Diagram 2: Cellular Assay Workflow
Caption: A workflow for the cellular characterization of pyrazole-based inhibitors.
Part 4: In Vitro ADME and Pharmacokinetic Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for predicting its in vivo behavior and potential as a drug candidate.
Protocol 6: Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in liver microsomes.[19][20]
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (pH 7.4)
-
NADPH (cofactor)
-
Pyrazole inhibitor stock solution
-
Incubator or water bath (37°C)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a mixture of liver microsomes and the pyrazole inhibitor in phosphate buffer.
-
Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding NADPH.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction with cold acetonitrile.[19]
-
Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the parent pyrazole compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).[20]
Protocol 7: Plasma Protein Binding (Equilibrium Dialysis)
This assay determines the fraction of a compound that is bound to plasma proteins, which can significantly impact its distribution and efficacy. The Rapid Equilibrium Dialysis (RED) method is commonly used.[21][22]
Materials:
-
Plasma (human, rat, mouse, etc.)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device
-
Pyrazole inhibitor stock solution
-
Incubator with shaking capability (37°C)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the pyrazole inhibitor into plasma at a known concentration.[21]
-
Dialysis Setup: Add the plasma-inhibitor mixture to one chamber of the RED device and PBS to the other chamber, separated by a semipermeable membrane.[22]
-
Equilibration: Incubate the RED device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the membrane.[22]
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.[23]
-
LC-MS/MS Analysis: Determine the concentration of the inhibitor in both chambers using LC-MS/MS.
-
Data Analysis: Calculate the fraction unbound (fu) using the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Diagram 3: ADME Profiling Funnel
Caption: A tiered approach to in vitro ADME profiling in drug discovery.
Conclusion: An Integrated Approach to Pyrazole-Based Inhibitor Development
The development of novel pyrazole-based enzyme inhibitors is a multidisciplinary endeavor that requires a seamless integration of synthetic chemistry, biochemistry, cell biology, and pharmacology. The protocols and workflows outlined in this guide provide a robust framework for the systematic evaluation and optimization of pyrazole scaffolds. By understanding the causality behind each experimental step and employing self-validating systems, researchers can efficiently advance promising candidates through the drug discovery pipeline. The continued exploration of the vast chemical space accessible through pyrazole chemistry, guided by the principles and methodologies described herein, will undoubtedly lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024, December 24). PubMed. [Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (n.d.). Cyprotex. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023, June 20). Royal Society of Chemistry. [Link]
-
Inhibition Kinetics Measurement. (2019, October 6). protocols.io. [Link]
-
metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). National Center for Biotechnology Information. [Link]
-
MTT (Assay protocol). (2023, February 27). protocols.io. [Link]
-
Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. (n.d.). National Center for Biotechnology Information. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (n.d.). PubMed. [Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025, August 10). ResearchGate. [Link]
-
How should I start with Enzyme-Inhibitor kinetics assay? (2015, September 2). ResearchGate. [Link]
-
Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. (2024, September 17). ACS Publications. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). National Center for Biotechnology Information. [Link]
-
In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. [Link]
-
Thermal shift assays for early-stage drug discovery. (n.d.). Axxam SpA. [Link]
- Method of preparation of the pyrazoles. (n.d.).
-
Assaying cell cycle status using flow cytometry. (n.d.). National Center for Biotechnology Information. [Link]
-
Plasma Protein Binding. (n.d.). Sygnature Discovery. [Link]
-
Activity 3-2 - Determining the IC₅₀ of Inhibitor. (2025, December 11). Biology LibreTexts. [Link]
-
Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). National Center for Biotechnology Information. [Link]
-
Metabolic Stability Assay Services. (n.d.). BioIVT. [Link]
-
Cell Cycle Analysis. (n.d.). University of Chicago. [Link]
-
Plasma Protein Binding Assay. (2022, November 3). Visikol. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024, September 10). Royal Society of Chemistry. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. [Link]
-
How to calculate IC50 from the calculated concentration of unknown samples? (2021, July 12). ResearchGate. [Link]
-
The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. (2024, December 17). Bitesize Bio. [Link]
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. (n.d.). JOCPR. [Link]
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- 1. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bioivt.com [bioivt.com]
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- 4. Pyrazole synthesis [organic-chemistry.org]
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- 23. Plasma Protein Binding Assay [visikol.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction, troubleshooting common issues, and understanding the underlying chemical principles. Our goal is to empower you to achieve higher yields, predictable regioselectivity, and robust, reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the Vilsmeier-Haack reaction on pyrazole substrates, providing the essential knowledge base for successful experimentation.
Q1: What is the Vilsmeier-Haack reaction and its significance for pyrazole chemistry?
The Vilsmeier-Haack reaction is a powerful and widely used method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] For pyrazoles, this reaction is particularly valuable as it allows for the regioselective formylation, most commonly at the C4 position, to yield pyrazole-4-carbaldehydes.[1] These products are not just simple aldehydes; they are versatile synthetic intermediates crucial for the construction of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals, as well as materials for organic electronics.[2][3]
Q2: What is the electrophile in this reaction, and how is it generated?
The active electrophile is the Vilsmeier reagent, a chloroiminium salt (specifically, N,N-dimethyl-chloromethyleniminium salt).[1] It is typically prepared in situ by the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, with phosphorus oxychloride (POCl₃) being the most prevalent choice.[1][3] The preparation is an exothermic process and must be conducted under anhydrous conditions at low temperatures (typically 0-5 °C) to prevent the decomposition of the highly moisture-sensitive reagent.[1]
Q3: What is the generally accepted mechanism for the Vilsmeier-Haack formylation of pyrazoles?
The reaction proceeds via an electrophilic aromatic substitution mechanism.[1] The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This attack leads to the formation of a sigma complex intermediate. Subsequent loss of a proton (aromatization) and hydrolysis of the resulting iminium salt during aqueous workup furnishes the final pyrazole-4-carbaldehyde. The inherent electronic properties of the pyrazole ring direct the substitution to the C4 position.[1]
Caption: Mechanism of Vilsmeier-Haack formylation on a pyrazole ring.
Q4: How do substituents on the pyrazole ring affect the reaction outcome?
The electronic nature of the substituents on the pyrazole ring plays a critical role in its reactivity.
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, or amino groups increase the electron density of the pyrazole ring, enhancing its nucleophilicity. This generally leads to faster reaction rates and allows for milder reaction conditions.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, or haloalkyls decrease the electron density of the ring, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.[1] For such deactivated substrates, forcing conditions such as higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent may be necessary to drive the reaction to completion.[1]
Q5: What are the primary safety considerations for this reaction?
The Vilsmeier-Haack reaction involves hazardous reagents that demand careful handling. Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[1] The Vilsmeier reagent itself is also moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] The quenching step, typically involving the addition of the reaction mixture to ice water, is highly exothermic and must be performed slowly and with caution to control the release of heat and acidic gases.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Vilsmeier-Haack formylation of pyrazoles.
Caption: A logical workflow for troubleshooting common Vilsmeier-Haack reaction issues.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture contamination in reagents or glassware can hydrolyze POCl₃ and the Vilsmeier reagent.[1]2. Insufficiently Reactive Substrate: Strong electron-withdrawing groups on the pyrazole ring can deactivate it.[1]3. Incomplete Reaction: Reaction time or temperature may be insufficient for the specific substrate.[1]4. Product Decomposition: Harsh workup conditions (e.g., high pH or temperature) can degrade the desired aldehyde.[1] | 1. Ensure Rigorous Anhydrous Conditions: Flame-dry all glassware. Use anhydrous grade DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at 0-5 °C and use it promptly.[1]2. Modify Reaction Conditions: For less reactive pyrazoles, consider increasing the stoichiometry of the Vilsmeier reagent (e.g., from 1.5 to 3-4 equivalents). A moderate increase in reaction temperature (e.g., to 70-80 °C) after the initial addition can also be beneficial.[1]3. Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of the starting material.[1][2] Extend the reaction time if necessary.4. Gentle Workup: Pour the reaction mixture slowly onto crushed ice to control the exothermic quench. Neutralize carefully and slowly with a mild base like sodium bicarbonate or sodium carbonate solution.[1][2] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation are exothermic. Uncontrolled temperature can lead to polymerization and decomposition.[1]2. Impurities: Impurities in the starting materials or solvents can act as catalysts for unwanted side reactions. | 1. Strict Temperature Control: Maintain a low temperature (0-5 °C) using an ice bath during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate.[1]2. Use High-Purity Materials: Ensure the purity of the pyrazole starting material and use high-quality, anhydrous solvents. |
| Difficult Aqueous Workup | 1. Incomplete Quenching: Residual Vilsmeier reagent or POCl₃ can lead to ongoing reactions or the formation of emulsions.2. Emulsion Formation: The presence of polar byproducts can lead to the formation of stable emulsions during extractive workup, making phase separation challenging.[1] | 1. Ensure Complete Hydrolysis: After pouring the reaction mixture onto ice, stir for a sufficient period to ensure all reactive species are hydrolyzed before proceeding with extraction.2. Break Emulsions: To break emulsions, add a saturated aqueous solution of NaCl (brine) to the separatory funnel.[1] This increases the ionic strength of the aqueous phase, promoting phase separation. In persistent cases, filtering the entire mixture through a pad of Celite® can be effective.[1] |
Experimental Protocols & Data
General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 4.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4.0 eq.) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes until a viscous, white precipitate of the Vilsmeier reagent forms.
-
Substrate Addition: Dissolve the substituted pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 ethyl acetate/hexane eluent system). The reaction is typically complete within 2-24 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it slowly and carefully onto a stirred mixture of crushed ice and water. Basify the aqueous solution to pH > 10 with a saturated solution of Na₂CO₃ or solid NaOH.
-
Extraction & Purification: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-4-carbaldehyde.
Table of Exemplary Reaction Conditions
The following table summarizes various conditions reported in the literature for the Vilsmeier-Haack formylation of pyrazole derivatives, showcasing the adaptability of the reaction.
| Substrate Type | Reagents (eq.) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Hydrazones (for in situ cyclization & formylation) | POCl₃/DMF | 0-5, then 100 | 4-6 | Good to Excellent | [3] |
| Hydrazones | POCl₃/DMF | 0, then 70 | 5 | Excellent | [3] |
| Hydrazones | POCl₃/DMF | 0-10, then RT, then 65 | 2-3 | - | [3] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃ (4)/DMF (4) | -10, then 70 | 24 | 48 | [2] |
| 1-Phenyl-1H-pyrazole | POCl₃/DMF | - | - | 65 | [4] |
References
-
Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Kaur, N., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27421-27453. DOI: 10.1039/D3RA04309F. Available at: [Link]
-
Tumkevičius, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1484. DOI: 10.3390/M1484. Available at: [Link]
Sources
Technical Support Center: Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It provides not just a proposed synthetic route but also in-depth troubleshooting advice to help you navigate the common challenges associated with pyrazole synthesis and functionalization. Our goal is to empower you to optimize your reaction yields and purity by understanding the fundamental chemistry at each step.
Part 1: Proposed Synthetic Pathway & Core Principles
The synthesis of this compound is not extensively documented in current literature. Therefore, we propose a robust, two-step sequence based on well-established transformations in heterocyclic chemistry. This pathway involves:
-
Step 1: Pyrazole Ring Formation via a condensation reaction between (5-methyl-2-furyl)acetic acid hydrazide and a suitable three-carbon electrophile. A common and effective method is the reaction with 1,1,3,3-tetramethoxypropane in the presence of an acid catalyst, which generates the pyrazole core.
-
Step 2: Formylation of the Pyrazole Ring using the Vilsmeier-Haack reaction. This classic method introduces a formyl (-CHO) group at the C4 position of the pyrazole ring, which is electronically activated for electrophilic substitution.
This approach is selected for its reliability, use of commercially available starting materials, and the predictable regioselectivity of the formylation step on the pyrazole heterocycle.
Visualizing the Workflow
Caption: Proposed two-step synthesis of the target compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Step 1: Pyrazole Ring Formation
Question 1: My yield of 3-(5-methyl-2-furyl)-1H-pyrazole is very low. What are the likely causes?
Answer: Low yields in this step typically stem from three primary issues: incomplete formation of the hydrazide precursor, inefficient cyclization, or product degradation.
-
Incomplete Hydrazide Formation: The conversion of the starting ester (methyl 5-methyl-2-furoate) to the corresponding hydrazide is crucial. Ensure you are using a sufficient excess of hydrazine hydrate and allowing adequate reaction time. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Inefficient Cyclization: The acid-catalyzed condensation with 1,1,3,3-tetramethoxypropane requires careful temperature control.
-
Causality: The reaction involves the in-situ formation of malondialdehyde, which then condenses with the hydrazide. If the temperature is too low, the reaction rate will be impractically slow. If it's too high, side reactions and decomposition of the furan ring can occur, leading to tar formation. We recommend starting at a moderate temperature (e.g., 60-70 °C) and slowly increasing if necessary.
-
-
Sub-optimal pH: The pH of the reaction medium is critical. The reaction requires an acidic catalyst (like HCl or H₂SO₄) to proceed, but strongly acidic conditions can lead to hydrolysis of the furan ring. Maintain a mildly acidic environment.
Question 2: I am observing multiple spots on my TLC plate after the cyclization reaction. What are these byproducts?
Answer: The most common byproduct is the uncyclized hydrazone intermediate. You may also see traces of unreacted hydrazide or byproducts from the decomposition of the furan ring under harsh acidic conditions.
-
Troubleshooting:
-
Extend Reaction Time: If you suspect the presence of the hydrazone intermediate, try extending the reaction time at a moderate temperature to encourage full cyclization.
-
Purification: These byproducts can typically be separated from the desired pyrazole product by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, is usually effective.
-
| Parameter | Recommendation | Rationale |
| Solvent | Ethanol or Acetic Acid | Protic solvents that facilitate proton transfer steps in the mechanism. |
| Catalyst | Conc. HCl (catalytic amount) | Provides the necessary acidic environment for the condensation. |
| Temperature | 70-80 °C | Balances reaction rate against the thermal stability of the furan moiety. |
| Monitoring | TLC (e.g., 7:3 Hexane:EtOAc) | To ensure the consumption of starting materials. |
Step 2: Vilsmeier-Haack Formylation
Question 3: The formylation reaction is not proceeding to completion. Why is my pyrazole starting material unreactive?
Answer: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Its success depends on the nucleophilicity of the pyrazole ring and the activity of the Vilsmeier reagent.
-
Vilsmeier Reagent Activity: The Vilsmeier reagent, chloroiminium cation [(CH₃)₂N=CHCl]⁺, is formed from the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). It is highly moisture-sensitive.
-
Expertise & Experience: Ensure you are using anhydrous DMF and fresh, high-quality POCl₃. The reagent should be prepared in situ at a low temperature (0-5 °C) before adding the pyrazole substrate. An older bottle of DMF that has absorbed atmospheric moisture will quench the POCl₃ and prevent the formation of the active electrophile.
-
-
Reaction Temperature: While the initial formation of the Vilsmeier reagent requires low temperatures, the subsequent formylation of the pyrazole may require heating. After adding the pyrazole, slowly allow the reaction to warm to room temperature, and then heat to 60-90 °C if necessary. Monitor the reaction by TLC.
Question 4: I am getting a dark, tarry reaction mixture during the formylation. What is causing this decomposition?
Answer: This is a very common issue and is almost always caused by poor temperature control during the addition of POCl₃ or during the subsequent heating phase.
-
Causality: The reaction of POCl₃ with DMF is highly exothermic. If POCl₃ is added too quickly or without adequate cooling, a runaway reaction can occur, leading to the decomposition of DMF and the pyrazole substrate. This results in the formation of polymeric tars.
-
Trustworthiness (Self-Validating Protocol):
-
Always perform the reaction in an ice bath (0-5 °C).
-
Add the POCl₃ dropwise to the anhydrous DMF with vigorous stirring. The internal temperature should never be allowed to rise above 10 °C.
-
Only after the Vilsmeier reagent has formed (typically after 30-45 minutes of stirring at low temperature) should you add your pyrazole substrate, also portion-wise or as a solution in anhydrous DMF.
-
Question 5: The workup procedure is difficult, and I am losing a lot of product. How can I improve the product isolation?
Answer: The workup of a Vilsmeier-Haack reaction involves quenching the reaction mixture, which can be challenging.
-
Standard Protocol: The reaction is typically quenched by pouring it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Improving Isolation:
-
Neutralization: After quenching, the solution will be strongly acidic. It must be carefully neutralized with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, while keeping the mixture cool in an ice bath. The product often precipitates out during neutralization.
-
Extraction: If the product does not precipitate, it must be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Emulsion Formation: Emulsions can be a problem during extraction. They can often be broken by the addition of brine (saturated NaCl solution).
-
Visualizing the Vilsmeier-Haack Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation reaction.
Part 3: Detailed Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. POCl₃ is highly corrosive and reacts violently with water.
Protocol 1: Synthesis of 3-(5-methyl-2-furyl)-1H-pyrazole
-
Preparation of Hydrazide:
-
To a solution of methyl 5-methyl-2-furoate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude hydrazide can often be used directly in the next step.
-
-
Cyclization:
-
Dissolve the crude (5-methyl-2-furyl)acetic acid hydrazide in ethanol.
-
Add 1,1,3,3-tetramethoxypropane (1.2 eq) followed by a catalytic amount of concentrated hydrochloric acid (approx. 5 mol%).
-
Heat the mixture to 75 °C and stir for 8-12 hours. Monitor the reaction by TLC.
-
Once complete, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure pyrazole.
-
Protocol 2: Vilsmeier-Haack Formylation
-
Reagent Preparation:
-
In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5.0 eq) and cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 3-(5-methyl-2-furyl)-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 80 °C for 3-5 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto a large beaker of crushed ice with vigorous stirring.
-
Carefully neutralize the acidic solution to pH 7-8 using a cold 2M NaOH solution or saturated NaHCO₃ solution.
-
Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous layer with dichloromethane (3x).
-
Wash the collected solid (or combined organic extracts) with water and brine, then dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
References
-
Synthesis of Pyrazole Derivatives: While not for the exact target molecule, this paper describes the fundamental condensation reaction for forming pyrazole rings from hydrazides and dicarbonyl equivalents, providing a strong procedural basis.
- Title: Synthesis and Characterization of New Pyrazole Deriv
- Source: Journal of Heterocyclic Chemistry
-
URL: [Link]
-
Vilsmeier-Haack Reaction Principles and Protocols: A comprehensive overview of the Vilsmeier-Haack reaction, its mechanism, and common experimental conditions.
- Title: Vilsmeier-Haack Reaction
- Source: Organic Syntheses
-
URL: [Link]
-
Formylation of Pyrazole Systems: This reference details the regioselectivity of the Vilsmeier-Haack formylation on the pyrazole nucleus, supporting the choice of this reaction for C4 functionaliz
- Title: The Vilsmeier-Haack reaction of 1H-pyrazoles
- Source: Tetrahedron
-
URL: [Link]
Technical Support Center: Purification of Pyrazole-4-carbaldehyde Products
Welcome to the technical support center for the purification of pyrazole-4-carbaldehyde products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established protocols and extensive field experience, this center provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental workflows to ensure the integrity and purity of your final products.
Section 1: Foundational Principles of Pyrazole-4-carbaldehyde Purification
Pyrazole-4-carbaldehydes are versatile intermediates in medicinal chemistry and materials science. Their synthesis, most commonly via the Vilsmeier-Haack reaction, often yields a crude product mixture containing unreacted starting materials, regioisomers, and other side products. The purification strategy chosen is critical for obtaining a product of the required purity for subsequent synthetic steps or biological assays. The selection of a purification technique is dictated by the physical properties of the target molecule (e.g., polarity, crystallinity) and the nature of the impurities.
The primary purification methods employed are:
-
Column Chromatography: A versatile technique for separating compounds based on their differential adsorption to a stationary phase.
-
Recrystallization: A powerful method for purifying crystalline solids.
-
Acid-Base Extraction: Useful for removing acidic or basic impurities.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of pyrazole-4-carbaldehyde products, providing potential causes and actionable solutions.
Issue 1: Difficulty in Achieving Desired Purity with Column Chromatography
Scenario: You are running a silica gel column with an ethyl acetate/hexane gradient, but your pyrazole-4-carbaldehyde co-elutes with an impurity, or the separation is poor.
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve differential migration of the product and impurities on the silica gel. | 1. Systematic TLC Analysis: Before running the column, test various solvent systems (e.g., dichloromethane/methanol, toluene/acetone) on a TLC plate to find the optimal separation. 2. Employ a Shallow Gradient: A gradual increase in the polar solvent concentration (e.g., 1-2% increments) can improve the resolution of closely eluting spots.[1][2] |
| Column Overloading | Exceeding the capacity of the silica gel leads to band broadening and overlapping of components. | As a rule of thumb, use a 1:30 to 1:100 ratio of crude product to silica gel by weight. |
| Improper Sample Loading | Loading the sample in a solvent that is too polar can cause the compound to streak down the column, leading to poor separation. | Dry Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully added to the top of the column.[1] |
| Presence of Regioisomers | The synthesis may have produced regioisomers with very similar polarities, making them difficult to separate.[3] | 1. High-Performance Liquid Chromatography (HPLC): For challenging separations, HPLC with a normal or reverse-phase column may be necessary.[1] 2. Alternative Stationary Phases: Consider using alumina or functionalized silica gel. |
Issue 2: The Product Fails to Crystallize or "Oils Out" During Recrystallization
Scenario: After dissolving your crude product in a hot solvent and allowing it to cool, it either remains in solution or separates as an oil instead of forming crystals.
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[4] | 1. Systematic Solvent Screening: Test the solubility of your compound in a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and at their boiling points. 2. Mixed Solvent System: If a single suitable solvent cannot be found, use a mixed solvent system. Dissolve the compound in a minimal amount of a "good" hot solvent, and then add a "poor" solvent dropwise until the solution becomes turbid. Clarify with a few drops of the "good" solvent and allow to cool slowly.[5][6] |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. | 1. Pre-purification: Pass the crude product through a short plug of silica gel to remove baseline impurities. 2. Activated Charcoal: If colored impurities are present, add a small amount of activated charcoal to the hot solution before filtering. |
| Supersaturation | The solution is supersaturated, and there are no nucleation sites for crystal growth to begin. | 1. Scratch the Flask: Gently scratch the inside of the flask with a glass rod at the meniscus to create microscopic scratches that can serve as nucleation sites. 2. Seed Crystals: Add a tiny crystal of the pure product to the cooled solution to induce crystallization. |
| Cooling Too Rapidly | Rapid cooling can lead to precipitation or oiling out rather than the formation of well-defined crystals. | Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize recovery. |
Issue 3: Product is an Oil at Room Temperature
Scenario: After purification, the pyrazole-4-carbaldehyde is a persistent oil, making it difficult to handle and assess its purity.
| Potential Cause | Scientific Rationale | Suggested Solution(s) |
| Low Melting Point | The product may have a melting point at or below room temperature. | 1. High Vacuum Drying: Dry the oil under high vacuum to remove any residual solvents that may be depressing the melting point. 2. Trituration: Add a non-polar solvent in which the product is insoluble (e.g., hexane or pentane) and stir vigorously. This can sometimes induce solidification. |
| Residual Impurities | Even small amounts of impurities can prevent solidification. | Re-purification: Subject the oil to another round of column chromatography using a very shallow gradient to ensure the removal of all impurities. |
| Conversion to a Crystalline Derivative | If the aldehyde is intended for a subsequent reaction, it may be possible to use it as an oil. If a solid is required for characterization or storage, consider converting it to a solid derivative. | Salt Formation: For pyrazoles with a basic nitrogen, consider forming an acid addition salt (e.g., hydrochloride or oxalate), which are often crystalline.[7] Dissolve the oily pyrazole in a suitable solvent (e.g., ethanol, acetone) and add an equimolar amount of the acid. The salt may precipitate out.[7] |
Section 3: Experimental Protocols & Workflows
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for purifying pyrazole-4-carbaldehydes using silica gel column chromatography.
1. Preparation:
- TLC Analysis: Determine the optimal eluent system by TLC. A good starting point is a mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.2-0.3.
- Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
2. Sample Loading:
- Dry Loading (Recommended): Dissolve the crude product in a minimal volume of a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent to get a dry powder. Carefully layer this powder on top of the packed column.[1]
3. Elution and Fraction Collection:
- Begin eluting with the least polar solvent mixture determined from your TLC analysis.
- If a gradient elution is required, gradually increase the polarity of the eluent.
- Collect fractions and monitor them by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying a solid pyrazole-4-carbaldehyde by recrystallization.
1. Solvent Selection:
- Place a small amount of the crude product in a test tube and add a few drops of a potential solvent.
- Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
- Place the crude product in an Erlenmeyer flask.
- Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (if necessary):
- If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary):
- If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
6. Collection and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals in a desiccator or a vacuum oven.
Workflow for Purification Method Selection
The following diagram illustrates a decision-making workflow for selecting the appropriate purification technique.
Caption: Decision tree for selecting a purification method.
Section 4: Frequently Asked Questions (FAQs)
Q1: My pyrazole-4-carbaldehyde is slightly colored, even after column chromatography. How can I remove the color?
A1: A persistent color often indicates the presence of highly conjugated impurities. You can try recrystallization with the addition of a small amount of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q2: How can I visualize my pyrazole-4-carbaldehyde on a TLC plate if it's not UV-active?
A2: While most pyrazole derivatives are UV-active due to the aromatic ring, if you are having trouble, you can use a chemical stain. A p-anisaldehyde stain is often effective for aldehydes, producing a colored spot upon heating.[8][9] A potassium permanganate stain can also be used, as aldehydes are readily oxidized.
Q3: I have synthesized a pyrazole derivative that is soluble in water. How can I effectively extract it from the aqueous work-up?
A3: For water-soluble products, you can saturate the aqueous layer with sodium chloride (brine) before extraction.[10] This increases the polarity of the aqueous phase and decreases the solubility of your organic product, driving it into the organic layer. It is also advisable to perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[10]
Q4: What is the best way to store purified pyrazole-4-carbaldehydes?
A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid over time, especially when exposed to air and light. It is best to store your purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
Q5: Can I use acid-base extraction to purify my pyrazole-4-carbaldehyde?
A5: This depends on the specific structure of your molecule. The pyrazole ring is weakly basic and can be protonated by strong acids. If your product is significantly more or less basic than the impurities, an acid-base extraction could be a viable purification step. For example, if you have non-basic impurities, you could dissolve the crude mixture in an organic solvent, extract with a dilute acid (e.g., 1M HCl) to move your product into the aqueous layer, and then neutralize the aqueous layer and extract your product back into an organic solvent.
References
- Büchel, K. H. (2011). Method for purifying pyrazoles.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- El-Metwally, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
- Shaabani, A., et al. (2019).
-
UAB Divulga. (2012). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. [Link]
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.
- Mondal, R., et al. (2022). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 24(1), 235-241.
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?. [Link]
- Büchel, K. H. (2011). Process for the purification of pyrazoles.
-
Science.gov. gradient elution hplc: Topics by Science.gov. [Link]
- ACS Omega. (2021).
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6598.
-
ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]
-
Semantic Scholar. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]
-
Chemistry LibreTexts. (2022). 3.3F: Mixed Solvents. [Link]
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. [Link]
-
Reddit. Gradient Column Chromatography how to?. [Link]
-
ResearchGate. (2021). (A) The schematic for synthesis of pyrazole derivatives. The.... [Link]
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ResearchGate. I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?. [Link]
- ACS Publications. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(12), 4769–4773.
-
University of Colorado Boulder. TLC Visualization Methods. [Link]
-
Agilent. (2020). Gradient Design and Development. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development. [Link]
-
University of York. Mixed-solvent recrystallisation. [Link]
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27495–27525.
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Chemical Sciences, 6(5).
- National Institutes of Health. (2020).
- International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(10), 3566-3575.
-
University of California, Los Angeles. Recrystallization. [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]
- Royal Society of Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(35), 7049-7071.
- National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Molecules, 26(23), 7205.
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
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Technical Support Center: Pyrazole Synthesis from Hydrazones
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing hydrazones as precursors for pyrazole synthesis. Here, we address common challenges and side reactions encountered during experimentation, providing in-depth troubleshooting advice and practical solutions grounded in established chemical principles. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the desired regioselectivity and purity of your pyrazole products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - "I'm getting a mixture of pyrazole regioisomers. How can I control the outcome?"
This is one of the most frequent challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or their equivalents. The formation of two or more regioisomers complicates purification and reduces the yield of the desired product.
Q: What controls the regioselectivity in pyrazole synthesis from hydrazones?
A: The regioselectivity is primarily governed by the relative electrophilicity of the carbonyl carbons in the 1,3-dicarbonyl compound (or its synthetic equivalent) and the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][2] Steric hindrance at the reaction centers also plays a significant role.[3] The reaction conditions, including pH and solvent, can also influence the outcome.[1]
Troubleshooting Protocol:
-
Analyze Your Substrates:
-
Electronic Effects: In an unsymmetrical 1,3-diketone, the more electrophilic carbonyl carbon will preferentially be attacked by the more nucleophilic nitrogen of the hydrazine. For substituted hydrazines (e.g., phenylhydrazine), the substituted nitrogen is generally less nucleophilic.[4]
-
Steric Effects: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the reaction towards the less sterically hindered pathway.[3]
-
-
Modify Reaction Conditions:
-
pH Control: The pH of the reaction medium can significantly influence which nitrogen of the hydrazine acts as the primary nucleophile. Acidic conditions can protonate the hydrazine, altering its nucleophilicity. Systematic screening of pH is recommended.
-
Solvent Selection: The polarity of the solvent can affect the stability of intermediates and transition states, thereby influencing the regioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol, trifluoroethanol) to aprotic (e.g., toluene, DMF).[3][5] For instance, the use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some cases.
-
-
Consider a Pre-functionalized Hydrazone:
-
Synthesizing the hydrazone from the desired carbonyl group of the 1,3-dicarbonyl compound before cyclization can enforce the desired regiochemistry.
-
Table 1: Influence of Reaction Parameters on Regioselectivity
| Parameter | Effect on Regioselectivity | Recommendations |
| Substituent Electronics | Electron-withdrawing groups on the dicarbonyl increase electrophilicity. | Predict the initial site of attack based on electronic effects. |
| Steric Hindrance | Bulky groups can block attack at a specific carbonyl. | Utilize steric hindrance to direct the synthesis towards the desired isomer. |
| pH | Alters the nucleophilicity of the hydrazine nitrogens. | Screen a range of acidic and basic catalysts. |
| Solvent | Can stabilize different transition states, favoring one regioisomer. | Test a variety of polar and non-polar solvents.[3] |
Issue 2: Incomplete Reaction - "My reaction has stalled, and I'm isolating a stable intermediate instead of the pyrazole."
The synthesis of pyrazoles from hydrazones often proceeds through intermediate species such as pyrazolines or hydroxylpyrazolidines.[1][6] The inability to convert these intermediates to the final aromatic pyrazole is a common hurdle.
Q: Why is my reaction not proceeding to the final pyrazole product?
A: The final step in many pyrazole syntheses is an oxidation or dehydration event to aromatize the heterocyclic ring.[6] If this step is inefficient, the reaction can stall at the pyrazoline or a related intermediate. This can be due to several factors:
-
Lack of an Oxidizing Agent: In syntheses starting from α,β-unsaturated hydrazones, an oxidation step is required to convert the initially formed pyrazoline to a pyrazole.[6]
-
Stable Intermediates: The hydroxylpyrazolidine intermediate formed during the Knorr synthesis can be quite stable under certain conditions, requiring energy to eliminate water.[1]
-
Unfavorable Reaction Kinetics: The energy barrier for the final aromatization step may be too high under the current reaction conditions.
Troubleshooting Protocol:
-
Introduce an Oxidant (for Pyrazoline Intermediates):
-
If you are synthesizing pyrazoles from α,β-unsaturated ketones and hydrazines, the intermediate is a pyrazoline which requires oxidation.
-
Recommended Oxidants:
-
-
Promote Dehydration (for Hydroxylpyrazolidine Intermediates):
-
Increase Temperature: Often, simply increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for water elimination.
-
Acid Catalysis: The addition of a catalytic amount of a strong acid (e.g., TFA) can facilitate the dehydration step.[7]
-
Experimental Protocol: Oxidation of a Pyrazoline Intermediate
-
Isolate the pyrazoline intermediate if possible, or proceed with the crude reaction mixture.
-
Dissolve the pyrazoline in a suitable solvent (e.g., DMSO, acetic acid).
-
Add the oxidizing agent portion-wise at room temperature. For example, add a stoichiometric amount of I₂.
-
Heat the reaction mixture (e.g., to 80-100 °C) and monitor the progress by TLC until the starting material is consumed.
-
Work-up the reaction by quenching any excess oxidant and extract the pyrazole product.
Issue 3: Formation of Unexpected Byproducts - "I'm observing side products that are not regioisomers of my target pyrazole."
The appearance of unexpected byproducts can arise from various side reactions, complicating purification and indicating suboptimal reaction conditions.
Q: What are some common side reactions in pyrazole synthesis from hydrazones?
A: Besides the formation of regioisomers, several other side reactions can occur:
-
Michael Addition Products: In reactions involving α,β-unsaturated systems, the hydrazone can act as a nucleophile in a Michael addition without subsequent cyclization, especially in aprotic polar solvents.[3]
-
Dimerization of Hydrazones: Under certain conditions, hydrazones can undergo self-condensation or dimerization.[9]
-
Formation of Pyrazolium Salts: If the reaction is conducted in a highly acidic medium, the resulting pyrazole can be protonated to form a pyrazolium salt, which may have different solubility and chromatographic properties.[10]
-
Side Reactions from Vilsmeier-Haack Conditions: When using the Vilsmeier-Haack reaction to formylate a pre-existing pyrazole, side reactions such as hydroxymethylation can occur if the DMF contains traces of formaldehyde.[11]
Troubleshooting Protocol:
-
Optimize Solvent and Base/Acid:
-
If Michael addition is a suspected side reaction, consider switching to a less polar or a protic solvent to favor the cyclization pathway.[3]
-
Carefully control the stoichiometry of any acid or base used. Excess acid can lead to pyrazolium salt formation.
-
-
Control Reaction Temperature and Time:
-
Extended reaction times or excessively high temperatures can promote the formation of degradation products or complex mixtures. Monitor the reaction closely and quench it once the desired product is formed.
-
-
Ensure Purity of Reagents:
-
Impurities in starting materials or solvents can lead to unexpected byproducts. For instance, in the Vilsmeier-Haack reaction, ensure the DMF is of high purity to avoid side reactions.[11]
-
Diagram 1: Competing Reaction Pathways in Pyrazole Synthesis
Caption: Competing pathways in pyrazole synthesis from hydrazones.
Visualizing Reaction Mechanisms
Understanding the underlying mechanisms is crucial for effective troubleshooting. The following diagram illustrates the generalized mechanism for the Knorr pyrazole synthesis, highlighting the formation of a key intermediate.
Diagram 2: Generalized Knorr Pyrazole Synthesis Mechanism
Caption: Mechanism of the Knorr pyrazole synthesis.
This guide provides a starting point for addressing common issues in pyrazole synthesis from hydrazones. Successful synthesis often requires careful optimization of reaction conditions based on the specific substrates being used. For further in-depth information, please consult the referenced literature.
References
-
Yi, F., Zhao, W., Wang, Z., & Bi, X. (2019). A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as "CNN" building block to terminal alkynes provides pyrazoles. Organic Letters, 21(9), 3158-3161. [Link]
-
Atcha, R., & Magini, A. (2021). An efficient one-pot method for the synthesis of fully substituted pyrazole derivatives by utilizing tetrabutyl ammonium peroxy disulphate (TBA)2S2O8 as a catalyst. Organic & Biomolecular Chemistry, 19(4), 853-860. [Link]
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Advances, 12(42), 27285-27291. [Link]
-
Deng, X., & Mani, N. S. (2006). Reaction of N-monosubstituted hydrazones with nitroolefins: a novel regioselective pyrazole synthesis. Organic Letters, 8(16), 3505-3508. [Link]
-
Deng, X., & Mani, N. S. (2008). Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1, 3, 4-trisubstituted pyrazoles. Organic Letters, 10(7), 1307-1310. [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective synthesis of 1, 3, 5-tri-and 1, 3, 4, 5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. [Link]
-
Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), 1-13. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Frija, L. M., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. The Journal of Organic Chemistry, 76(19), 7833-7842. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Gamez, P., et al. (2010). Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. Dalton Transactions, 39(31), 7297-7304. [Link]
-
Cabaleiro-Lago, C., & Ríos, M. A. (2002). Six structures of the hydrazine dimer. The Journal of Chemical Physics, 117(15), 6915-6922. [Link]
-
Zhang, W., et al. (2026). Pd(II)-Catalyzed Asymmetric [4 + 1] Annulation via Ligand Relay. Journal of the American Chemical Society. [Link]
-
Fustero, S., et al. (2011). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 76(18), 7341-7351. [Link]
-
LibreTexts Chemistry. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
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Technical Support Center: Troubleshooting Low Yield in Pyrazole Formylation
Welcome to the Technical Support Center for pyrazole formylation. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low yields during the formylation of pyrazole scaffolds, with a primary focus on the Vilsmeier-Haack reaction. Here, we move beyond simple procedural lists to explain the chemical causality behind each step, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction on a pyrazole substrate is not working or giving very low yield. What are the most common initial culprits?
A1: Low or no yield in a pyrazole formylation typically points to one of three primary areas: the integrity of the Vilsmeier reagent, the reactivity of your specific pyrazole substrate, or suboptimal reaction conditions. Before extensive optimization, verify these critical points:
-
Inactive Vilsmeier Reagent: The chloroiminium salt (Vilsmeier reagent) is highly moisture-sensitive. Any water present in your N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃), or glassware will rapidly decompose the reagent, halting the reaction before it begins.[1]
-
Deactivated Pyrazole Substrate: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[1] If your pyrazole is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN), the ring's nucleophilicity is significantly reduced, making it less reactive towards the relatively weak electrophilicity of the Vilsmeier reagent.[2][3]
-
Insufficient Thermal Energy: While the formation of the Vilsmeier reagent is exothermic and requires cooling, the subsequent formylation step often requires heat to proceed at a reasonable rate, especially for less activated substrates. Temperatures may range from room temperature to 80°C or even higher.[2]
Q2: What is the Vilsmeier reagent and how is it properly prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which serves as the active electrophile. It is most commonly prepared in situ from DMF and POCl₃.[1] The reaction is exothermic and moisture-sensitive.
Standard Protocol for Vilsmeier Reagent Preparation:
-
Ensure all glassware is rigorously dried (flame- or oven-dried).
-
To a flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (can be used as the solvent for the reaction).
-
Cool the DMF in an ice-water bath to 0°C.
-
Add POCl₃ (typically 1.5 - 2.0 equivalents) dropwise via a syringe or addition funnel to the stirred DMF. Crucially, maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the white, often viscous or solid, Vilsmeier reagent before adding your pyrazole substrate.[2]
Q3: How can I monitor the reaction's progress effectively?
A3: The most straightforward method is Thin-Layer Chromatography (TLC).[1] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a vial containing a dilute basic solution (e.g., saturated sodium bicarbonate) and a small amount of an extraction solvent like ethyl acetate. Vortex the vial, then spot the organic layer on your TLC plate. The disappearance of the starting pyrazole spot and the appearance of a new, typically more polar, product spot (pyrazole-4-carbaldehyde) indicates reaction progression.[1]
Systematic Troubleshooting Guide
This section is designed to help you diagnose issues based on specific experimental observations.
Symptom 1: Low to No Product Formation (Starting Material Recovered)
If TLC analysis shows predominantly unreacted starting material even after several hours, consult the following decision tree.
Caption: Troubleshooting workflow for low conversion.
Causality and Deeper Insights:
-
Reagent Integrity: Phosphorus oxychloride reacts violently with water. DMF is hygroscopic and can degrade to dimethylamine and formic acid.[2] Either issue prevents the formation of the active electrophile. Always use freshly opened or distilled reagents and properly dried equipment.
-
Substrate Reactivity: The pyrazole ring is electron-rich, but this is a relative term. Substituents dictate the reaction's success.
-
Electron-Donating Groups (EDGs) like alkyl, alkoxy (-OR) enhance the ring's nucleophilicity and facilitate the reaction.
-
Electron-Withdrawing Groups (EWGs) such as nitro, cyano, or trifluoromethyl deactivate the ring.[2] For these challenging substrates, forcing conditions are necessary. One study demonstrated that for a 5-chloropyrazole, increasing the excess of DMF (5-fold) and POCl₃ (2-fold) and raising the temperature to 120°C improved the yield from negligible at 70°C to 55%.[4]
-
| Pyrazole Substituent Type | Typical Reagent Excess (POCl₃) | Typical Temperature | Expected Reactivity |
| Strong EDG (e.g., -OCH₃, -OH) | 1.5 - 2.0 eq. | 0°C to RT | High |
| Alkyl / Aryl | 2.0 - 3.0 eq. | RT to 80°C | Moderate |
| Halogen / Weak EWG | 3.0 - 5.0 eq. | 80°C to 120°C | Low |
| Strong EWG (e.g., -NO₂) | 3.0 - 5.0+ eq. | >100°C or No Reaction | Very Low / Unreactive |
Symptom 2: Complex Reaction Mixture with Multiple Spots on TLC
The formation of multiple products indicates side reactions are occurring.
Potential Side Reactions & Identification:
-
Hydroxymethylation: Prolonged heating of DMF can cause slight decomposition to formaldehyde. This can lead to a minor byproduct where a -CH₂OH group is added to the pyrazole ring instead of a -CHO group. This was observed in the formylation of a 5-chloro-1-phenyl-3-propyl-1H-pyrazole, where the desired aldehyde was isolated along with 6% of the hydroxymethylated byproduct.[2]
-
Diagnosis: Look for a mass peak in LC-MS that is 14 Da lighter than your expected product (CHO vs CH₂OH).
-
-
Chlorination of Substituents: POCl₃ is a chlorinating agent. If your pyrazole substrate has susceptible functional groups, such as a hydroxyethyl side chain, it may be converted to a chloroethyl group concurrently with the formylation.[2]
-
Diagnosis: Mass spectrometry will show a molecular ion corresponding to the chlorinated product.
-
-
Dealkylation/Rearrangement: Bulky N-substituents (like t-Butyl) on the pyrazole can be cleaved under the harsh reaction conditions, leading to N-H pyrazole byproducts.[2] Other complex rearrangements, like elimination followed by formylation of the newly formed double bond, have also been reported.[2]
-
Diagnosis: These byproducts can be difficult to identify without detailed analysis. If you suspect such issues, thorough characterization of major byproducts by NMR and HRMS is necessary.[1]
-
Mitigation Strategies:
-
Avoid unnecessarily long reaction times or excessive temperatures.
-
Protect sensitive functional groups on your substrate before subjecting it to the Vilsmeier-Haack conditions.
Symptom 3: Difficulty in Product Isolation & Work-up
A common challenge is not the reaction itself, but recovering the product during aqueous work-up.
Issue 1: Persistent Emulsion Formation During the quench and extraction, a stable emulsion can form between the aqueous and organic layers, trapping your product.
Protocol for Breaking Emulsions:
-
Add Brine: The first and most effective step is to add a saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, forcing separation.[1]
-
Gentle Agitation: Gently swirl the separatory funnel; do not shake vigorously.
-
Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[1]
-
Centrifugation: For small-scale reactions, centrifuging the mixture can effectively separate the layers.[5]
Issue 2: Product is Water-Soluble Pyrazole aldehydes, especially those with additional polar functional groups, can have significant water solubility, leading to low recovery.
Strategies to Improve Extraction:
-
Salting Out: Before extraction, saturate the aqueous layer with NaCl. This decreases the polarity of the aqueous phase and reduces the solubility of organic compounds, driving your product into the organic layer.[1]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 5 x 30 mL) rather than one large extraction (1 x 150 mL). This is significantly more efficient at recovering the product.
-
Choice of Solvent: Use a more polar extraction solvent like dichloromethane (DCM) or ethyl acetate.
Advanced Troubleshooting: When Vilsmeier-Haack Fails
If you have an electron-deficient pyrazole that remains unreactive even under forcing conditions, alternative formylation methods should be considered.
Alternative Method: The Duff Reaction
The Duff reaction is a milder alternative for the formylation of activated aromatic and heterocyclic systems. It uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium (often glycerol and boric acid or trifluoroacetic acid). This method has been successfully applied to 1-phenyl-1H-pyrazole systems, even those with electron-withdrawing substituents on the phenyl ring, furnishing the desired aldehydes in good yields.[6][7][8]
Caption: Alternative formylation pathway.
Note on Reimer-Tiemann Reaction: While the Reimer-Tiemann reaction (CHCl₃, NaOH) is a classic formylation method, it is often unsuitable for N-heterocycles like pyrazoles. With pyrroles, for instance, it can lead to ring expansion and the formation of 3-chloropyridine as a major byproduct, rather than the desired formylated product.[9] Therefore, it is not a recommended primary alternative for pyrazoles.
References
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. Available at: [Link]
-
Popov, A. V. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. (2021, October 11). YouTube. Available at: [Link]
-
Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link]
-
A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]
-
Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link]
-
Chemoselective and Regiospecific Formylation of 1-Phenyl-1H-pyrazoles Through the Duff Reaction. Taylor & Francis Online. Available at: [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]
-
Reimer tiemann reaction of pyrrole. Chemistry Notes. Available at: [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. arkat usa. Available at: [Link]
-
(PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. ResearchGate. Available at: [Link]
-
How To: Manage an Emulsion. University of Rochester Department of Chemistry. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Hexamethylenetetramine, A Versatile Reagent in Organic. ResearchGate. Available at: [Link]
-
Reimer–Tiemann reaction. Wikipedia. Available at: [Link]
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- 9. chemistnotes.com [chemistnotes.com]
Technical Support Center: Pyrazole Synthesis Division
Welcome, researchers and innovators! This center is your dedicated resource for mastering the art and science of pyrazole synthesis. As Senior Application Scientists, we understand that achieving the desired regioselectivity is often the critical hurdle between a groundbreaking discovery and a complex, inseparable mixture.
This guide is structured to address the specific challenges you face in the lab. We move beyond simple protocols to explain the why behind the how, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: The Challenge of Regioselectivity in Pyrazole Synthesis
FAQ: Why am I getting a mixture of pyrazole regioisomers?
Answer: The formation of regioisomeric mixtures is a common challenge in pyrazole synthesis, particularly when using unsymmetrical precursors. The core of the issue lies in the reaction of a nucleophile with two non-equivalent electrophilic sites or vice-versa. In the context of pyrazole synthesis, this typically involves an unsymmetrical hydrazine derivative reacting with an unsymmetrical 1,3-dicarbonyl compound or a related synthon.
The final ratio of your products is a direct consequence of the subtle interplay between:
-
Electronic Effects: The electron density at the two reactive centers of your starting materials. Nucleophiles will preferentially attack more electron-deficient (more electrophilic) centers.
-
Steric Hindrance: Bulky substituents can block or hinder the approach of a nucleophile to a nearby reactive site, favoring attack at the less sterically encumbered position.
-
Reaction Conditions: The solvent, temperature, catalyst, and pH can all influence the reaction pathway and, consequently, the regiochemical outcome. For instance, a change in solvent can alter the solvation of reactants and transition states, tipping the energetic balance in favor of one regioisomer over another.[1][2]
The following sections will delve into specific synthetic methods and provide detailed troubleshooting guides to help you control these factors and achieve the desired regioselectivity.
Section 2: The Knorr Synthesis and Related Condensations of 1,3-Dicarbonyls
The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine is a cornerstone of pyrazole synthesis. However, with unsymmetrical diketones, regioselectivity becomes a primary concern.[3]
Troubleshooting Guide: Knorr Pyrazole Synthesis
Problem: My reaction of an unsymmetrical 1,3-diketone with methylhydrazine is giving me a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
Underlying Causality: In many standard solvents like ethanol, the reactivity difference between the two carbonyl groups in your 1,3-diketone is insufficient to direct the nucleophilic attack of methylhydrazine to a single site. The initial attack of the more nucleophilic NH2 group of methylhydrazine on either carbonyl is often reversible and kinetically similar, leading to a mixture of intermediates that both proceed to their respective pyrazole products.
Solution Pathway:
The key is to amplify the electronic differences between the two carbonyl carbons and to control the reaction environment to favor one reaction pathway over the other.
Caption: Controlling regioselectivity in Knorr pyrazole synthesis.
Experimental Protocol: Regioselective Pyrazole Synthesis Using Fluorinated Alcohols
Recent studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity.[1][2] These solvents, through their unique hydrogen-bonding properties and ability to stabilize charged intermediates, can accentuate the inherent electronic differences between the two carbonyl groups.
-
Solvent Selection: In a fume hood, dissolve your unsymmetrical 1,3-dicarbonyl compound (1.0 equiv.) in 2,2,2-trifluoroethanol (TFE) to a concentration of 0.1-0.5 M.
-
Reactant Addition: At room temperature, add the substituted hydrazine (e.g., methylhydrazine, 1.1 equiv.) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within a few hours at room temperature.
-
Work-up: Once the reaction is complete, remove the TFE under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the major regioisomer.
Data Snapshot: The Impact of Solvent on Regioselectivity
| 1,3-Dicarbonyl Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | Ethanol | ~1:1.3 | [2] |
| Ethyl 4,4,4-trifluoroacetoacetate | Methylhydrazine | TFE | >20:1 | [2] |
| Ethyl 4-phenyl-2,4-dioxobutanoate | Methylhydrazine | Ethanol | ~1:1 | [2] |
| Ethyl 4-phenyl-2,4-dioxobutanoate | Methylhydrazine | TFE | 10:1 | [2] |
Section 3: Synthesis from Hydrazones and α,β-Unsaturated Systems
The reaction of hydrazones with α,β-unsaturated carbonyls or nitroolefins offers a powerful and often highly regioselective route to polysubstituted pyrazoles. The regioselectivity in these reactions is typically governed by the initial nucleophilic attack.
Troubleshooting Guide: Hydrazone and Nitroolefin Cycloaddition
Problem: I am attempting a base-mediated reaction between a hydrazone and a nitroolefin, but I am getting low yields and multiple side products, not the expected pyrazole.
Underlying Causality: The success of this reaction is highly dependent on the choice of base and the subsequent quenching step. A strong base is required to deprotonate the hydrazone, forming a key intermediate. However, this intermediate and subsequent cyclized products can be unstable under prolonged basic conditions. The final elimination of nitrous acid to form the aromatic pyrazole ring often requires an acidic quench.
Solution Pathway:
Caption: Key steps for successful pyrazole synthesis from hydrazones and nitroolefins.
Experimental Protocol: Base-Mediated Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles
This protocol is adapted from a method that demonstrates excellent control of regioselectivity.[4]
-
Preparation: To a solution of the N-arylhydrazone (1.0 equiv.) and the nitroolefin (1.2 equiv.) in a suitable aprotic solvent (e.g., THF, Dioxane) at 0 °C, add a strong base such as potassium tert-butoxide (t-BuOK, 2.0 equiv.) portion-wise.
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Acidic Quench: It is crucial to quench the reaction with a strong acid. Slowly add trifluoroacetic acid (TFA, 4.0 equiv.) to the reaction mixture at 0 °C.
-
Aromatization: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete elimination and aromatization.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
This method often leads to a single regioisomer, as the initial nucleophilic attack of the carbon of the deprotonated hydrazone on the β-position of the nitroolefin is highly favored.[4][5]
Section 4: 1,3-Dipolar Cycloadditions
The [3+2] cycloaddition of a 1,3-dipole, such as a nitrile imine (often generated in situ from a hydrazonoyl halide) or a sydnone, with a dipolarophile like an alkyne is a powerful tool for pyrazole synthesis. However, with unsymmetrical alkynes, controlling the regioselectivity can be challenging.
FAQ: My sydnone-alkyne cycloaddition gives a mixture of regioisomers. How can I improve this?
Answer: Traditional thermal sydnone-alkyne cycloadditions often require harsh conditions and exhibit poor regioselectivity because the frontier molecular orbital (FMO) energy levels of the two possible transition states are very similar.[6] To overcome this, modern methods focus on catalysis or the use of specialized substrates to favor one orientation of addition over the other.
Strategies for Regiocontrol:
-
Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC): The use of a copper(I) catalyst can dramatically alter the mechanism and lead to high regioselectivity, typically affording 1,4-disubstituted pyrazoles.[6]
-
Base-Mediated Cycloaddition with Activated Alkynes: A novel approach utilizes a strong base (like KOt-Bu) and specially designed alkynes, such as 2-alkynyl-1,3-dithianes.[6] This method proceeds under mild conditions and provides excellent regioselectivity for 1,3,4-trisubstituted pyrazoles. The dithiane group plays a critical role in controlling the regiochemical outcome.[6]
Experimental Protocol: Base-Mediated [3+2] Cycloaddition of a Sydnone and a 2-Alkynyl-1,3-dithiane
This protocol is based on a recently developed highly regioselective method.[6]
-
Setup: In a nitrogen-purged flask, dissolve the sydnone (1.0 equiv.) and the 2-alkynyl-1,3-dithiane (1.0 equiv.) in anhydrous DMSO (0.05 M).
-
Base Addition: Add potassium tert-butoxide (KOt-Bu, 3.0 equiv.) to the stirred solution at room temperature.
-
Reaction: Continue stirring at room temperature for approximately 15-30 minutes. Monitor the reaction by TLC until the starting materials are consumed.
-
Quench and Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to yield the highly functionalized, single-regioisomer pyrazole.[6]
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. Available from: [Link]
-
Álvarez-Pérez, A., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7136–7142. Available from: [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Historical reference, link not available)
-
Jiang, B., et al. (2020). Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. Organic Letters, 22(1), 265–269. Available from: [Link]
-
Zhu, Y., et al. (2021). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 26(15), 4487. Available from: [Link]
-
Chen, Y., et al. (2023). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. Available from: [Link]
-
Fustero, S., et al. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 70(18), 7136-7142*. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Available from: [Link]
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6529. Available from: [Link]
-
Alfei, S., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available from: [Link]
-
Alfei, S., et al. (2020). One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. Molecules, 25(21), 5174. Available from: [Link]
-
Rossi, D., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2855. Available from: [Link]
-
Reddit. (2022). Regioselectivity in pyrazole EAS. r/OrganicChemistry. (User-generated content, for general understanding). Available from: [Link]
-
Reddy, G. S., et al. (2019). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 17(4), 795-799. Available from: [Link]
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- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Scale-Up Synthesis of Pyrazole Compounds
Welcome to the technical support center for pyrazole compound synthesis scale-up. This guide is designed for researchers, chemists, and process development professionals to provide expert-driven insights and practical troubleshooting for transitioning pyrazole synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with a focus on the underlying chemical principles to ensure robust, safe, and efficient scale-up.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis yield dropped significantly when moving from a 1L to a 20L reactor. What are the likely causes?
A1: A drop in yield upon scale-up is a common issue often rooted in mass and heat transfer limitations. In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and impurity formation. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat from exothermic reactions, which can also degrade products or reagents.
Q2: We are observing a new, significant impurity after scaling up our hydrazine-based pyrazole synthesis. How can we identify and mitigate it?
A2: This is often related to regioselectivity issues or side reactions becoming more prominent under new thermal conditions. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to two different regioisomers. A change in reaction temperature or addition rate at scale can alter the kinetic vs. thermodynamic product ratio. Additionally, hydrazine itself can undergo disproportionation or other side reactions if not handled correctly. We recommend detailed analytical work (LC-MS, NMR) to characterize the impurity and then adjusting reaction parameters, such as lowering the temperature or using a slower addition rate of the hydrazine, to control the reaction pathway.
Q3: Is the use of hydrazine hydrate a major safety concern for large-scale pyrazole synthesis?
A3: Yes, hydrazine and its hydrate are classified as toxic and potentially explosive, posing significant safety risks at scale. Handling large quantities requires specialized equipment and stringent safety protocols, including robust ventilation, personal protective equipment, and quench solutions (e.g., sodium hypochlorite) readily available to neutralize spills. Due to these hazards, many in the industry are moving towards safer alternatives or engineered solutions to minimize exposure.
Troubleshooting Guide: Common Scale-Up Challenges & Solutions
Challenge 1: Poor Regioselectivity Control in Knorr-Type Syntheses
The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is a cornerstone of pyrazole synthesis, but it frequently leads to a mixture of regioisomers. While manageable at the lab scale via chromatography, this becomes economically and practically challenging at the pilot or production scale.
Root Causes & Mechanistic Insights:
-
Kinetic vs. Thermodynamic Control: The initial condensation of hydrazine onto one of the carbonyl groups is often reversible. The subsequent cyclization and dehydration steps determine the final isomeric ratio. At lower temperatures, the reaction may favor the kinetically preferred product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.
-
Steric and Electronic Effects: The nature of the substituents on both the dicarbonyl compound and the hydrazine plays a crucial role. Bulky groups can direct the initial attack to the less sterically hindered carbonyl. Electron-withdrawing or -donating groups influence the electrophilicity of the carbonyl carbons.
Troubleshooting Protocol:
-
Temperature Profiling: Conduct a study at different temperatures (-10°C to 40°C) to determine the effect on the isomeric ratio. A lower temperature often enhances selectivity.
-
Solvent Screening: The polarity and protic nature of the solvent can influence the reaction pathway. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol). Protic solvents can stabilize intermediates through hydrogen bonding, potentially altering the selectivity.
-
pH Control: The reaction is often acid-catalyzed. The amount and type of acid can significantly impact the outcome. A systematic screen of catalysts (e.g., acetic acid, p-toluenesulfonic acid, sulfuric acid) and their stoichiometry is recommended. In some cases, a base catalyst may be beneficial.
-
Controlled Addition: Instead of adding the hydrazine all at once, a slow, controlled addition to the solution of the dicarbonyl compound can help maintain a low concentration of the hydrazine and better control the temperature, often improving selectivity.
Challenge 2: Exothermic Runaway and Impurity Formation
Many pyrazole syntheses, particularly those involving condensation and cyclization, are exothermic. What is easily managed with an ice bath in the lab can become a serious safety hazard and a source of impurities in a large, jacketed reactor with less efficient heat transfer.
Visualizing the Workflow for Thermal Hazard Assessment:
Below is a workflow diagram illustrating the key steps in assessing and mitigating thermal risks during scale-up.
Caption: Workflow for Thermal Hazard Assessment and Mitigation.
Troubleshooting & Mitigation Strategies:
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR). This data is critical for safe reactor design and operation.
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), add one of the reactants slowly over time (semi-batch mode). This allows the reactor's cooling system to keep up with the heat being generated, providing much better temperature control.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger safety margin in case of a temperature excursion. However, ensure the chosen solvent does not negatively impact the reaction chemistry or purification process.
-
Dilution: Running the reaction at a lower concentration can help manage the exotherm by increasing the thermal mass of the system. This is a trade-off, as it reduces reactor throughput.
Challenge 3: Product Isolation and Purification
Isolating the final pyrazole product in high purity and yield at a large scale can be challenging due to issues with crystallization, filtration, and drying.
Troubleshooting Crystallization and Isolation:
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The product is precipitating as a liquid phase instead of a solid. This can be due to impurities or supersaturation being too high. | 1. Add anti-solvent more slowly. 2. Decrease the product concentration. 3. Introduce seed crystals to promote heterogeneous nucleation. |
| Poor Filterability | The resulting crystals are very fine (needles or small particles) and clog the filter. | 1. Slow down the crystallization process (slower cooling or anti-solvent addition) to grow larger crystals. 2. Implement an aging step where the slurry is stirred at a constant temperature to allow for particle size growth. |
| Product Purity Issues | The isolated solid contains significant levels of impurities. | 1. Optimize the crystallization solvent system to better exclude impurities. A mixture of solvents often provides better results. 2. Consider a re-slurry of the crude product in a solvent that dissolves the impurities but not the desired product. |
Advanced Topic: Transitioning to Greener Synthesis Routes
The use of hazardous reagents like hydrazine and volatile organic solvents is under increasing scrutiny. Developing greener alternatives is not only environmentally responsible but can also de-risk and simplify scale-up operations.
Key Considerations for Greener Pyrazole Synthesis:
-
Safer Hydrazine Alternatives: Research into hydrazine surrogates is an active field. For example, using diazo compounds or in-situ generation of hydrazine from safer precursors can be explored.
-
Catalytic Methods: Developing catalytic versions of classical reactions can reduce waste and improve atom economy.
-
Alternative Solvents: Exploring the use of water, supercritical CO2, or bio-based solvents can significantly improve the environmental and safety profile of the process. Recent studies have shown successful pyrazole synthesis in aqueous media, which can simplify work-up procedures.
This guide provides a framework for addressing the multifaceted challenges of scaling up pyrazole synthesis. A successful scale-up campaign relies on a thorough understanding of the underlying chemical principles, a proactive approach to safety assessment, and a systematic optimization of reaction and isolation conditions.
References
-
Hydrazine Handling and Safety: U.S. Environmental Protection Agency, "Hydrazine," available at [Link].
-
Aqueous Phase Pyrazole Synthesis: F. M. A. N. Nada, "Microwave-assisted synthesis of pyrazole and pyrazolo[3,4-d]pyrimidine derivatives in aqueous medium," Green Chemistry Letters and Reviews, 2011, available at [Link].
Technical Support Center: Managing Exothermic Reactions in Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazole-based compounds. Pyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs.[1][2] However, their synthesis, particularly via the classic Knorr reaction, involves highly exothermic steps that pose significant safety risks and can compromise product yield and purity if not properly managed.[3][4]
This document provides in-depth technical guidance, troubleshooting protocols, and preventative strategies to ensure the safe and efficient execution of pyrazole syntheses.
Section 1: The Chemistry Behind the Heat: Understanding the Exotherm
Q1: What makes the Knorr pyrazole synthesis so exothermic?
The significant heat release in the Knorr synthesis—the condensation of a hydrazine with a 1,3-dicarbonyl compound—is driven by a combination of kinetic and thermodynamic factors.[2]
-
High Reactivity of Hydrazine: Hydrazine and its derivatives are powerful nucleophiles.[5] The initial attack of the hydrazine nitrogen on a carbonyl carbon of the 1,3-dicarbonyl is a rapid, kinetically favorable step.[4][6]
-
Irreversible Cyclization & Aromatization: The reaction proceeds through a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.[7][8] The final dehydration step is the key thermodynamic driving force, as it results in the formation of a highly stable, aromatic pyrazole ring.[4][9] This transition from a non-aromatic intermediate to a stable aromatic product releases a substantial amount of energy as heat.
The overall mechanism can be visualized as a rapid cascade toward a low-energy, stable aromatic product, with the energy difference being liberated as a strong exotherm.
Section 2: Troubleshooting Guide: Real-Time Problem Solving
This section addresses common issues encountered during pyrazole synthesis. The immediate priority in any unexpected event is personal safety .
Q2: My reaction is showing a rapid, uncontrolled temperature increase. What should I do?
An uncontrolled temperature spike is the primary indicator of a potential runaway reaction.[3] Your actions must be immediate and decisive.
Immediate Actions:
-
Alert Personnel: Immediately inform colleagues and your lab supervisor of the situation.
-
Stop Reagent Addition: If you are adding a reagent (typically the hydrazine), stop the addition immediately.
-
Remove External Heat: If a heating mantle or hot plate is in use, remove it at once.
-
Enhance Cooling: Immerse the reaction vessel in a pre-prepared ice-water or dry ice-acetone bath. Be cautious to avoid thermal shock to glassware, which could cause it to crack.
-
Emergency Shutdown: If the temperature continues to accelerate despite cooling, evacuate the fume hood, close the sash, and follow your laboratory's specific emergency shutdown procedures.[3]
Visual and Physical Indicators of a Runaway Reaction:
-
An accelerating temperature rise that does not respond to cooling.[3]
-
Sudden, vigorous boiling of the solvent, far exceeding the expected reflux rate.[3]
-
A noticeable increase in pressure within the vessel (e.g., bubbling in the gas outlet).[3]
-
Rapid color change to dark brown or black, indicating decomposition.[3]
-
Significant evolution of gas or fumes.[3]
Below is a decision tree for managing a thermal event.
Caption: Troubleshooting Decision Tree for Thermal Events.
Q3: The reaction mixture turned dark brown/black after adding hydrazine. What does this mean?
This almost always indicates decomposition or the formation of polymeric side products. It is a direct consequence of poor temperature control. Even if a full runaway is avoided, localized "hot spots" can form where the hydrazine is added if mixing or cooling is inadequate. These hot spots exceed the optimal reaction temperature, causing reagents and products to degrade.
Corrective Actions for Future Experiments:
-
Slower Addition: Reduce the addition rate of the hydrazine solution significantly.
-
Dilution: Dilute the hydrazine reagent further to help dissipate heat upon addition.
-
Efficient Stirring: Ensure the reaction is being stirred vigorously to break up hot spots and distribute heat evenly.
-
Sub-Surface Addition: If possible, add the hydrazine via a cannula below the surface of the reaction mixture to promote rapid mixing.
-
Pre-Cooling: Ensure the main reaction mixture is fully cooled to the target temperature (e.g., 0 °C) before starting the hydrazine addition.
Q4: My yield is low and the product is impure. Could this be related to the exotherm?
Absolutely. Poor temperature control is a leading cause of low yields and impurity formation.[3] The excess heat can:
-
Promote Side Reactions: The condensation reaction can proceed through different pathways at higher temperatures, leading to regioisomeric or other undesired byproducts.
-
Degrade the Product: The desired pyrazole product itself may not be stable to the high temperatures generated during an uncontrolled exotherm.
-
Cause Reagent Decomposition: Hydrazine can decompose at elevated temperatures, reducing the amount available for the desired reaction.[10]
A clean reaction with a high yield is often the result of meticulous temperature control.
Section 3: Best Practices and Protocols for Thermal Management
Proactive control is always superior to reactive troubleshooting. The following protocols and guidelines are designed to prevent thermal events before they begin.
Experimental Protocol: Example of a Controlled Knorr Pyrazole Synthesis
This protocol outlines the synthesis of 1-phenyl-3,5-dimethylpyrazole from phenylhydrazine and acetylacetone, emphasizing safety and thermal control.
Reagents & Equipment:
-
Phenylhydrazine
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (or other suitable solvent)
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer with adapter
-
Addition funnel
-
Condenser with gas outlet (to a bubbler or scrubber)
-
Ice-water bath
Workflow Diagram:
Caption: Experimental Workflow for Controlled Pyrazole Synthesis.
Step-by-Step Procedure:
-
Setup: In a three-neck flask equipped with a magnetic stir bar and thermometer, add acetylacetone (1.0 eq) and ethanol. Begin stirring.
-
Cooling: Place the flask in an ice-water bath and stir until the internal temperature is stable between 0-5 °C.
-
Reagent Preparation: In a separate flask, prepare a solution of phenylhydrazine (1.0 eq) in a small amount of ethanol. Transfer this solution to the addition funnel.
-
Controlled Addition: Begin adding the phenylhydrazine solution dropwise to the cooled, stirring solution of acetylacetone. This is the most critical step. Monitor the internal temperature closely. The addition rate should be slow enough to ensure the temperature never exceeds 10 °C.
-
Reaction: After the addition is complete, continue stirring the reaction in the ice bath for another 30 minutes. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 1-2 hours to ensure completion.
-
Workup: Proceed with your standard workup protocol, which may involve quenching with water, extraction, and purification.
Data Table: Key Parameters for Thermal Control
| Parameter | Recommendation | Rationale |
| Solvent Choice | High boiling point, high heat capacity (e.g., Ethanol, Acetic Acid, DMF) | The solvent acts as a heat sink, absorbing energy released during the reaction and preventing dangerous temperature spikes.[11] A higher boiling point provides a larger safety margin. |
| Reagent Concentration | Use dilute solutions | Adding concentrated reagents creates intense localized heating. Dilution helps dissipate the heat of reaction more effectively. |
| Addition Rate | Slow, dropwise | Ensures the reaction's rate of heat generation does not exceed the cooling system's capacity for heat removal. |
| Reaction Temperature | 0-10 °C (during addition) | Keeping the temperature low slows the reaction rate, making the exotherm more manageable and minimizing side product formation. |
| Stirring Speed | Vigorous / Turbulent | Prevents the formation of localized hot spots and ensures efficient heat transfer from the reaction mixture to the cooling bath. |
Advanced Strategy: Flow Chemistry
For industrial applications or when maximum safety and control are required, flow chemistry offers a superior solution.[12] By pumping reagents into a small, temperature-controlled reactor coil, several advantages are realized:
-
Exceptional Heat Transfer: The high surface-area-to-volume ratio of the reactor allows for near-instantaneous removal of heat, virtually eliminating the risk of a thermal runaway.[13]
-
Enhanced Safety: The total volume of reacting material at any given moment is very small, minimizing the potential hazard.[14][15]
-
Scalability: Production can be scaled up by simply running the process for a longer duration, without the need to re-validate thermal safety at a larger scale.[12]
References
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Retrieved from [Link]
-
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]
-
University of Florida Environmental Health & Safety. (2024). LESSON LEARNED: HYDRAZINE MONOHYDRATE EXPLOSION. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). (n.d.). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Retrieved from [Link]
-
Canadian Journal of Chemistry. (n.d.). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]
-
Sigma-HSE. (2023). From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Use of Solvents. Retrieved from [Link]
-
Esco Aster. (n.d.). Active Pharmaceutical Ingredient (API) Process Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Heterocyclic Compounds by the Reactions of Exocyclic α,β-Unsaturated Ketones. Retrieved from [Link]
-
ACS Publications. (n.d.). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. Retrieved from [Link]
-
ACS Publications. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Pyrazole Synthesis and Crystallization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that mastering the nuances of solvent selection is critical for success in synthetic and medicinal chemistry. This guide provides in-depth, field-proven insights into the pivotal role solvents play in the synthesis and crystallization of pyrazole derivatives. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your outcomes.
Part 1: Core Principles of Solvent Selection
Before diving into specific troubleshooting, it's essential to grasp how solvent properties govern reaction pathways and crystallization behavior.
FAQ 1.1: How do fundamental solvent properties influence pyrazole synthesis?
The choice of solvent directly impacts reaction rate, yield, and even regioselectivity by influencing the stability of reactants, intermediates, and transition states. Key properties to consider are:
-
Polarity and Protic/Aprotic Nature:
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds and are effective at solvating both cations and anions. In pyrazole synthesis, such as the Knorr synthesis, they can stabilize charged intermediates. However, they can also form strong hydrogen bonds with reactants like hydrazines, potentially reducing their nucleophilicity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are excellent at solvating cations but less so for anions. This can "free up" anionic nucleophiles, often accelerating reactions. Studies have shown that cyclocondensation reactions to form pyrazoles can be more effective in dipolar aprotic solvents compared to polar protic ones.[1]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These are primarily used when reactants are nonpolar or to facilitate water removal (e.g., via a Dean-Stark apparatus), which can be crucial for driving the final dehydration step in pyrazole ring formation.[2]
-
-
Boiling Point: The boiling point dictates the accessible temperature range for a reaction. High-boiling solvents like DMF or DMSO allow for higher reaction temperatures, which can be necessary to overcome activation energy barriers, but they can also be difficult to remove during workup.[3]
-
Solubility: Reactants must have adequate solubility at the reaction temperature for the synthesis to proceed efficiently. Poor solubility is a common cause of low yields or failed reactions.
FAQ 1.2: What are the primary solvent considerations for successful crystallization?
The ideal crystallization solvent system is one where the target pyrazole is highly soluble at an elevated temperature but sparingly soluble at a lower temperature.[4][5] This differential solubility is the driving force for crystallization.
-
Solute-Solvent Interactions: Solvents that can interact strongly with the pyrazole molecule (e.g., through hydrogen bonding) will increase its solubility.[6] The key is to find a balance; a solvent that dissolves the compound too well at all temperatures will prevent crystallization.
-
Polymorph Control: The choice of solvent is a critical factor in determining which crystalline form (polymorph) of the pyrazole is obtained.[7][8] Different polymorphs can have vastly different physical properties, including solubility and bioavailability, which is of paramount importance in drug development.[8] Solvent-solute interactions at the molecular level can favor the nucleation and growth of one polymorph over another.[7][9]
-
Crystal Habit (Morphology): The solvent can also influence the shape of the crystals (e.g., needles, plates, blocks).[7][10] Apolar solvents, for instance, have been observed to increase the aspect ratio of some pharmaceutical crystals, leading to more needle-like shapes.[10]
Part 2: Troubleshooting Pyrazole Synthesis
This section addresses common problems encountered during the synthesis of pyrazole derivatives and provides actionable, solvent-based solutions.
FAQ 2.1: My reaction has stalled, or the yield is unacceptably low. How can the solvent be the problem?
Low yield is often traced back to poor solubility of starting materials or an inappropriate reaction environment.
-
Causality: If your 1,3-dicarbonyl compound and hydrazine derivative are not sufficiently soluble, the reaction will be slow or incomplete. The classic Knorr pyrazole synthesis involves a series of condensation and cyclization steps, each with its own optimal conditions.[11][12] The final dehydration step is often the rate-determining step under neutral pH conditions.[13]
-
Troubleshooting Steps:
-
Assess Solubility: Check the solubility of your starting materials in the chosen solvent. If one is poorly soluble, the reaction is likely diffusion-controlled and slow.
-
Switch Solvent Class: If you are using a nonpolar solvent like toluene, consider switching to a polar aprotic solvent like DMF or DMSO, which are excellent solubilizers for many organic molecules.[14][15] Research has shown that using dipolar aprotic solvents can accelerate the dehydration steps and improve yields.[1]
-
Consider a Protic Solvent: For highly polar starting materials, a protic solvent like ethanol might be necessary. It is often the default solvent for Knorr-type syntheses.[13]
-
FAQ 2.2: I am observing significant side product formation. Can the solvent influence regioselectivity?
Yes, the solvent can play a crucial role in directing the outcome of the reaction, especially when using unsymmetrical 1,3-dicarbonyls.
-
Causality: The regioselectivity of the initial nucleophilic attack by the hydrazine can be influenced by the solvent's ability to stabilize intermediates.[13] For example, a solvent's ability to hydrogen bond with one of the carbonyl groups might make it more or less electrophilic than the other.
-
Troubleshooting Steps:
-
Change Polarity: Altering the solvent from polar (e.g., ethanol) to nonpolar (e.g., toluene) can change the kinetic and thermodynamic profile of the reaction, potentially favoring the formation of one regioisomer over another.
-
Acid/Base Catalysis: The effect of a solvent is often intertwined with pH. In some cases, moving from a neutral solvent like toluene to an acidic one (e.g., acetic acid) or performing the reaction in a polar solvent with an acid catalyst can dramatically improve regioselectivity and yield.[1][11]
-
Diagram 2.1: Pyrazole Synthesis Troubleshooting Workflow
This diagram outlines a decision-making process for addressing common synthesis issues through solvent selection.
Caption: Troubleshooting workflow for pyrazole synthesis.
Protocol 2.1: Experimental Solvent Screening for Pyrazole Synthesis
This protocol provides a self-validating system for identifying an optimal solvent.
-
Setup: Prepare 4-6 small-scale, parallel reactions in identical vials equipped with stir bars.
-
Solvent Selection: To each vial, add one of the selected solvents covering a range of properties (e.g., Toluene, Ethanol, Acetonitrile, N,N-Dimethylformamide (DMF)). Include your original solvent as a control.
-
Reactant Addition: Add the 1,3-dicarbonyl compound and hydrazine derivative to each vial at the same concentration.
-
Reaction Conditions: Place all vials in a temperature-controlled heating block and run the reactions for a predetermined time (e.g., 4 hours).
-
Monitoring (Self-Validation): Withdraw a small aliquot from each vial every hour. Analyze by TLC or LC-MS to monitor the consumption of starting materials and the formation of the product and any side products. This allows for a kinetic comparison.
-
Analysis & Selection: After the reaction period, quench all reactions identically. Analyze the crude reaction mixtures by ¹H NMR or HPLC to determine the conversion and yield in each solvent. The solvent providing the highest yield and purity is selected for scale-up.
Data Table 2.1: Model Results from a Solvent Screening Study
| Solvent | Polarity | Type | Boiling Point (°C) | Relative Yield (%) | Purity (by HPLC, %) | Notes |
| Toluene | Nonpolar | Aprotic | 111 | 45 | 85 | Incomplete conversion. |
| Ethanol | Polar | Protic | 78 | 70 | 92 | Good conversion, clean reaction. |
| Acetonitrile | Polar | Aprotic | 82 | 65 | 88 | Some side products observed. |
| DMF | Polar | Aprotic | 153 | 95 | 98 | Excellent conversion and purity. |
| Water | Polar | Protic | 100 | 30 | 75 | Poor reactant solubility. |
Part 3: Troubleshooting Pyrazole Crystallization
Obtaining a pure, crystalline solid is the final hurdle. This section addresses common crystallization failures.
FAQ 3.1: My purified pyrazole product is an oil and refuses to crystallize. What should I do?
This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid.[16][17] It is often caused by high impurity levels, residual high-boiling solvents, or choosing a solvent system where the compound's melting point is below the temperature of saturation.[16]
-
Causality: If residual DMF or DMSO remains, it can act as a solvent for your product, preventing crystallization.[3] Alternatively, the chosen "anti-solvent" may be causing the product to precipitate too rapidly at a temperature above its melting point.
-
Troubleshooting Steps:
-
Ensure Purity: First, confirm the purity of your product. Oiling out is a classic sign of impurities depressing the melting point. Consider re-purifying the oil by column chromatography.
-
Remove High-Boiling Solvents: If you used a solvent like DMF, ensure it is completely removed. This can be achieved by co-evaporation with a lower-boiling solvent like toluene or by thorough washing of an ethyl acetate solution with water and brine during workup.[3]
-
Solvent-Antisolvent System: Dissolve the oil in a minimum amount of a good solvent (e.g., acetone, ethanol). Then, slowly add a poor solvent (anti-solvent, e.g., water, hexane) dropwise at a slightly elevated temperature until the solution becomes faintly turbid.[3] Let it cool slowly.
-
Scratching & Seeding: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites. If you have a small amount of solid material, add a "seed crystal" to induce crystallization.
-
FAQ 3.2: I obtained crystals, but they are very fine needles or of poor quality. How can I improve the crystal habit?
Crystal morphology is heavily influenced by the solvent and the rate of cooling.[10] Fine needles often result from rapid crystallization.
-
Causality: Fast cooling leads to rapid nucleation, creating many small crystals. The solvent can also selectively adsorb to certain crystal faces, inhibiting growth in that direction and promoting a specific habit (e.g., needles vs. plates).[9]
-
Troubleshooting Steps:
-
Slow Down Crystallization: After dissolving your compound in a minimal amount of hot solvent, allow it to cool to room temperature as slowly as possible (e.g., by placing the flask in an insulated container). Then, move it to a refrigerator, and finally to a freezer.
-
Try a Different Solvent: The intermolecular forces between the solvent and the solute dictate how the molecules will pack into a crystal lattice. Crystallizing from a solvent with different properties (e.g., switching from ethanol to ethyl acetate) can drastically change the crystal habit.[7][10]
-
FAQ 3.3: I suspect my pyrazole exists as multiple polymorphs. How can I target a specific one?
Solvent choice is a primary tool for polymorphic control. Different solvents can stabilize different molecular conformations or crystal packing arrangements.[7][18]
-
Causality: The interactions between solvent molecules and solute molecules in the supersaturated solution can favor the formation of nuclei for a specific polymorphic form.[7] This is a complex interplay of thermodynamics (solubility of different forms) and kinetics (rate of nucleation and growth).[9]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Perform crystallization experiments in a wide range of solvents with varying polarities and hydrogen bonding capabilities (e.g., isopropanol, ethyl acetate, acetonitrile, toluene).
-
Analyze the Solids: Characterize the solid obtained from each solvent using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify which polymorphs have formed.[19]
-
Control Supersaturation: The rate at which you create supersaturation (e.g., cooling rate, anti-solvent addition rate) can also influence the polymorphic outcome.
-
Diagram 3.2: Crystallization Solvent Selection Workflow
This diagram provides a systematic approach to finding a suitable solvent system for crystallization.
Sources
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- 13. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 14. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Preventing Degradation of Pyrazole-4-carbaldehyde During Workup
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for handling pyrazole-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical heterocyclic building block. Pyrazole-4-carbaldehydes are versatile intermediates in the synthesis of pharmaceuticals and functional materials, but their inherent reactivity can present significant challenges during reaction workup and purification. Low yields, inconsistent results, and difficult-to-remove impurities often trace back to the degradation of the target molecule.
This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to explain the causality behind common experimental failures and to equip you with robust, self-validating protocols to ensure the integrity and maximize the yield of your product.
Troubleshooting Guide: Isolating Stable Pyrazole-4-carbaldehyde
This section addresses specific, common problems encountered during the workup phase. Each answer details the underlying chemical principles and provides actionable solutions.
Q1: My final product is contaminated with a highly polar impurity that I suspect is the corresponding carboxylic acid. How can I prevent this oxidation?
A1: This is the most frequently encountered degradation pathway. The aldehyde functional group is susceptible to oxidation to a carboxylic acid, a transformation that can be surprisingly facile under standard workup conditions. The pyrazole ring itself is generally resistant to oxidation, but the attached formyl group is not.[1]
Root Causes & Mechanistic Insight:
-
Aerial Oxidation: The combination of a basic aqueous environment (common after quenching a Vilsmeier-Haack reaction) and exposure to atmospheric oxygen can promote the oxidation of the aldehyde.
-
Peroxide Contamination: Solvents, particularly ethers like diethyl ether or THF, can form explosive peroxides upon storage. These peroxides are potent oxidizing agents that will readily degrade your product.
Preventative Strategies:
-
Maintain an Inert Atmosphere: Whenever possible, conduct the entire workup (quenching, neutralization, extraction, and solvent removal) under a blanket of inert gas like nitrogen (N₂) or argon (Ar). This single step is the most effective way to prevent aerial oxidation.
-
Utilize Deoxygenated Solvents: Before the workup, sparge all aqueous solutions and organic solvents with N₂ or Ar for 15-20 minutes to remove dissolved oxygen.
-
Control Basicity and Exposure Time: While a basic wash is often necessary to neutralize acid and remove byproducts, prolonged exposure should be avoided. Use milder bases and minimize the time the product spends in a basic aqueous phase.
-
Ensure Peroxide-Free Solvents: Always test ethereal solvents for the presence of peroxides before use. If peroxides are detected, they must be removed by passing the solvent through an activated alumina column or by using other standard laboratory procedures.
Q2: I'm experiencing significantly low or inconsistent yields after quenching my Vilsmeier-Haack reaction. What are the likely causes during this critical step?
A2: The quenching and subsequent neutralization of a Vilsmeier-Haack reaction (a common method for synthesizing these compounds[2][3][4]) is an aggressive, often exothermic process. Improper control here can lead to substantial product loss through several degradation pathways.
Root Causes & Mechanistic Insight:
-
Harsh pH Conditions: While the pyrazole ring is aromatic, it is not indestructible. Exposure to highly concentrated base can lead to hydrolytic decomposition or ring-opening side reactions.[1] Conversely, strongly acidic conditions can lead to the formation of stable pyrazolium salts that may behave differently during extraction.[1]
-
Thermal Degradation: The Vilsmeier reagent is highly reactive. Quenching it with water is exothermic. If this heat is not dissipated, localized "hot spots" can form, leading to thermal decomposition of the product.
-
Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier reaction proceeds through an iminium salt intermediate. The workup's primary goal is to hydrolyze this salt to the desired aldehyde. Incomplete or improper quenching can lead to a complex mixture of products.
Recommended Quenching & Neutralization Protocol:
-
Controlled Quench: Always perform the quench by slowly adding the reaction mixture to a vigorously stirred vessel of crushed ice or ice-cold water. Never add water directly to the reaction mixture. This ensures the bulk temperature remains low (~0-5 °C).
-
Careful Neutralization: Adjust the pH of the cold aqueous mixture slowly. Using a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) is strongly recommended over stronger bases like NaOH or KOH. This provides better pH control and avoids overshooting into a strongly basic regime. Aim for a final pH of 8-9.
-
Vigorous Stirring: Maintain efficient stirring throughout the neutralization process to dissipate heat and ensure homogeneous pH, preventing localized areas of high base concentration.
Below is a decision-making workflow for optimizing the workup process.
Caption: Decision workflow for troubleshooting the workup of pyrazole-4-carbaldehyde.
Q3: My compound appears stable in solution, but it degrades during silica gel column chromatography. What is happening and how can I fix it?
A3: This is a classic issue for many nitrogen-containing heterocycles and acid-sensitive compounds. Standard silica gel is inherently acidic (pKa ≈ 4.5), and its large surface area can catalyze the degradation of sensitive molecules during the prolonged contact time of column chromatography.
Root Causes & Mechanistic Insight:
-
Acid-Catalyzed Decomposition: The acidic silanol groups (Si-OH) on the silica surface can protonate the pyrazole ring, potentially leading to decomposition pathways or irreversible binding to the stationary phase.
-
Tautomerization/Isomerization: For some substituted pyrazoles, the acidic environment can promote unwanted tautomerization or isomerization.
Chromatography Solutions:
-
Neutralize the Silica Gel: This is the most common and effective solution. Prepare a slurry of your silica gel in the least polar solvent system you plan to use for your column (e.g., 99:1 Hexane/Ethyl Acetate). Add a small amount of a non-nucleophilic amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the slurry (typically 0.5-1% v/v). Mix thoroughly before packing the column. This deactivates the acidic sites.
-
Switch to a Neutral Stationary Phase: If the compound is particularly sensitive, consider using neutral alumina as your stationary phase instead of silica gel.
-
Minimize Contact Time: Use flash chromatography rather than gravity chromatography. A higher flow rate reduces the residence time of your compound on the column, minimizing the opportunity for degradation.
-
Recrystallization as an Alternative: If your product is a solid and has suitable solubility properties, recrystallization can be an excellent, non-destructive alternative to chromatography for purification.[5]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be aware of?
The two most critical degradation pathways are oxidation of the aldehyde to a carboxylic acid and pH-mediated decomposition . The former is driven by oxygen, especially under basic conditions, while the latter can occur in either strongly acidic or strongly basic environments, potentially leading to ring-opening.[1]
Caption: Key degradation pathways for pyrazole-4-carbaldehyde.
Q2: What is the ideal pH range to target during an aqueous workup?
A weakly basic pH of 8 to 9 is generally the optimal range. This pH is sufficient to keep the pyrazole nitrogen deprotonated (pKb of pyrazole is ~11.5[1]), aiding its partition into the organic solvent, while being mild enough to significantly slow down base-catalyzed degradation pathways.
Q3: How should I store purified pyrazole-4-carbaldehyde to ensure long-term stability?
For long-term storage, the compound should be treated as sensitive. Store it as a solid in a tightly sealed container, preferably under an inert atmosphere (N₂ or Ar). Keep it in a cold, dark, and dry environment, such as a freezer or desiccator. Avoid storing it in solution for extended periods. Always keep it away from heat and potential sources of ignition.[6]
Best-Practice Protocol: Workup of Pyrazole-4-carbaldehyde from a Vilsmeier-Haack Reaction
This protocol is designed to maximize yield and purity by actively preventing the degradation pathways discussed above.
Data Summary Table: Key Workup Parameters
| Parameter | Recommended Condition | Rationale |
| Quenching Vessel | Beaker with 10x volume of crushed ice relative to reaction volume. | Ensures efficient heat dissipation. |
| Quenching Temp. | 0 - 5 °C | Prevents thermal decomposition. |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution | Mild base, prevents pH overshoot and base-catalyzed degradation. |
| Target pH | 8.0 - 9.0 | Optimal balance between product neutrality and stability. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents aerial oxidation of the aldehyde. |
| Extraction Solvent | Ethyl Acetate or Dichloromethane (Deoxygenated) | Common solvents with good partitioning for the product. |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Removes residual water before solvent evaporation. |
Step-by-Step Methodology:
-
Preparation: Prepare a large beaker containing crushed ice (approx. 10 g of ice for every 1 mL of the reaction mixture). Place this beaker in a larger ice-water bath on a magnetic stir plate and begin vigorous stirring. If possible, shroud the setup with a nitrogen or argon line.
-
Quenching: Using a pipette or dropping funnel, add the completed Vilsmeier-Haack reaction mixture dropwise to the center of the vortex in the stirring ice. Maintain a slow addition rate to keep the temperature of the quench mixture below 5 °C.
-
Neutralization: Once the addition is complete, continue stirring for 10 minutes. Begin the slow, dropwise addition of a saturated NaHCO₃ solution. Monitor the pH of the aqueous slurry frequently using pH paper or a calibrated pH meter. Stop adding base once the pH is stable between 8.0 and 9.0.
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3x the reaction volume). Collect the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual salts and inorganic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and wash it with a small amount of fresh solvent to recover any adsorbed product.
-
Solvent Removal: Concentrate the filtrate in vacuo using a rotary evaporator. Avoid excessive heat; keep the water bath temperature below 40 °C.
-
Purification: If required, purify the crude product immediately using the methods described in Troubleshooting Q3, such as chromatography on triethylamine-neutralized silica gel or recrystallization.
References
-
General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol - ResearchGate. Available at: [Link]
-
Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]
-
Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF - ResearchGate. Available at: [Link]
-
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
Sources
- 1. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
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- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
Validation & Comparative
A Researcher's Guide to 13C NMR Analysis of Substituted Pyrazole-4-carbaldehydes: A Comparative Approach
For researchers and professionals in drug development and medicinal chemistry, the pyrazole scaffold is a cornerstone of molecular design. Its prevalence in pharmaceuticals necessitates robust and precise analytical techniques for structural elucidation and characterization. Among these, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as an indispensable tool. This guide provides an in-depth, comparative analysis of the 13C NMR spectra of substituted pyrazole-4-carbaldehydes, offering field-proven insights into the causal relationships between substituent effects and chemical shifts. We will delve into the underlying principles, present a detailed experimental protocol, and provide a comparative data table to support your research endeavors.
The Significance of 13C NMR in Characterizing Pyrazole-4-carbaldehydes
Pyrazole-4-carbaldehydes are not just synthetic intermediates; they are often key pharmacophores in biologically active molecules.[1][2] The precise arrangement of substituents on the pyrazole ring dictates the molecule's three-dimensional structure, electronic properties, and, ultimately, its interaction with biological targets. 13C NMR spectroscopy offers a direct window into the electronic environment of each carbon atom within the molecule, making it a powerful technique for confirming substitution patterns and understanding the electronic effects at play.[3][4]
The chemical shift of a carbon nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing its resonance to appear at a higher chemical shift (downfield), while electron-donating groups increase shielding, shifting the resonance to a lower chemical shift (upfield).[4][5] In the context of substituted pyrazole-4-carbaldehydes, this principle allows us to dissect the influence of various functional groups on the pyrazole core.
Comparative Analysis of Substituent Effects on 13C NMR Chemical Shifts
The electronic nature of substituents at the N1, C3, and C5 positions of the pyrazole ring significantly influences the 13C NMR chemical shifts of the ring carbons (C3, C4, and C5) and the formyl carbon (CHO). The following table summarizes experimental data for a series of substituted pyrazole-4-carbaldehydes, providing a comparative overview of these effects.
| Substituent (R1) | Substituent (R3) | Substituent (R5) | δ (C3) ppm | δ (C4) ppm | δ (C5) ppm | δ (CHO) ppm |
| H | H | H | 135.2 | 111.8 | 135.2 | 185.5 |
| Phenyl | H | H | 152.8 | 108.2 | 140.1 | 185.1 |
| Phenyl | CH3 | H | 151.5 | 112.3 | 148.7 | 184.8 |
| Phenyl | Cl | H | 149.9 | 109.1 | 142.3 | 183.9 |
| 4-Nitrophenyl | H | H | 153.5 | 109.5 | 141.2 | 185.3 |
| 4-Methoxyphenyl | H | H | 152.1 | 107.5 | 139.5 | 184.9 |
Data Interpretation and Causality:
-
N1-Substitution: The introduction of a phenyl group at the N1 position generally leads to a downfield shift of the C3 and C5 signals compared to the unsubstituted pyrazole. This is attributed to the anisotropic effect of the aromatic ring and its overall electron-withdrawing nature through inductive effects.
-
C3-Substitution: Electron-donating groups like a methyl group at C3 cause a noticeable upfield shift of the C3 signal itself and a smaller effect on C5. Conversely, an electron-withdrawing group like chlorine at C3 leads to a downfield shift of the C3 signal.
-
C5-Substitution: Similar to C3-substitution, the electronic nature of the substituent at C5 directly impacts its chemical shift.
-
Formyl Carbon (CHO): The chemical shift of the formyl carbon is also sensitive to the electronic environment of the pyrazole ring. Generally, electron-withdrawing groups on the ring lead to a slight downfield shift of the formyl carbon signal.
Visualizing Substituent Effects on Electron Density
The following diagram illustrates the influence of electron-donating and electron-withdrawing groups on the electron density of the pyrazole ring, which in turn affects the 13C NMR chemical shifts.
Caption: Influence of substituents on pyrazole ring electron density.
A Self-Validating Experimental Protocol for 13C NMR Analysis
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following detailed protocol is recommended. This protocol incorporates self-validating steps to maintain scientific integrity.
1. Sample Preparation:
-
Purity Assessment: Before NMR analysis, confirm the purity of the synthesized pyrazole-4-carbaldehyde derivative using an orthogonal technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for unambiguous spectral interpretation.
-
Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for many pyrazole derivatives. However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used. Note that solvent choice can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Concentration: Prepare a solution of 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0 ppm.
2. NMR Instrument Setup and Calibration:
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion and sensitivity.
-
Tuning and Shimming: Before data acquisition, ensure the probe is properly tuned to the 13C frequency and the magnetic field is shimmed to achieve optimal resolution. A sharp, symmetrical solvent peak is indicative of good shimming.
3. Data Acquisition:
-
Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically sufficient. This provides a spectrum with single lines for each unique carbon atom.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts for all carbons, typically from 0 to 200 ppm.
-
Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5x the longest T1 relaxation time of the carbons of interest) is necessary.[6]
-
Pulse Angle: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.
-
4. Data Processing and Analysis:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).
-
Chemical Shift Referencing: Reference the spectrum by setting the TMS peak to 0 ppm.
-
Peak Picking and Assignment: Identify all peaks and assign them to the corresponding carbon atoms in the molecule based on their chemical shifts, expected substituent effects, and, if necessary, complementary 2D NMR experiments such as HSQC and HMBC.
Experimental Workflow Diagram
Caption: Step-by-step 13C NMR analysis workflow.
Conclusion
The 13C NMR analysis of substituted pyrazole-4-carbaldehydes is a powerful and nuanced technique that provides invaluable structural and electronic information. By understanding the fundamental principles of substituent effects and employing a robust, self-validating experimental protocol, researchers can confidently characterize these important molecules. The comparative data and insights presented in this guide serve as a practical resource for scientists and professionals in the field, facilitating more efficient and accurate drug discovery and development.
References
-
Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis. (2020). National Institutes of Health. [Link]
-
Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (n.d.). CSIR-NIScPR. [Link]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health. [Link]
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (n.d.). Royal Society of Chemistry. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI. [Link]
-
1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate. [Link]
-
The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. (2017). National Institutes of Health. [Link]
-
Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]
-
13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Chemical Methodologies. [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Royal Society of Chemistry. [Link]
-
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 2. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of quantitative 13C NMR characterization and simulation of C, H, and O content for pyrolysis oils based on 13C NMR analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of C9H8N2O2 Pyrazole Isomers
For researchers, scientists, and professionals in drug development, understanding the nuances of structural isomers is paramount. Compounds sharing the same chemical formula, such as C9H8N2O2, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of a key C9H8N2O2 pyrazole isomer, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a neuroprotective agent. We will explore the causality behind experimental choices and present supporting data to ensure scientifically sound and reproducible analyses.
Introduction: The Significance of Pyrazole Isomers
Pyrazole derivatives are a class of heterocyclic compounds with broad applications in medicine and analytical chemistry.[1] The C9H8N2O2 formula encompasses several structural isomers, with Edaravone being a prominent example used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[2][3] Its therapeutic efficacy is intrinsically linked to its specific chemical structure. Therefore, robust analytical methods are crucial to distinguish it from its isomers and to quantify it in complex biological matrices.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is a critical first step in mass spectrometry, directly influencing the quality and nature of the resulting mass spectrum. For pyrazole compounds like Edaravone, "soft" ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.[4]
Electrospray Ionization (ESI): This is the most widely used technique for analyzing polar compounds like Edaravone from a liquid phase (e.g., following liquid chromatography).[5] ESI is a soft ionization method that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, providing clear molecular weight information.[4][6] The choice between positive and negative ion mode depends on the molecule's ability to accept a proton or lose one. For Edaravone, both modes have been successfully employed.[7][8]
-
Causality: ESI is preferred for LC-MS applications due to its ability to gently transfer ions from solution to the gas phase, making it ideal for analyzing samples in biological fluids.[9] The ability to operate in both positive and negative modes offers flexibility in method development to achieve the best sensitivity and specificity.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly for less polar compounds that are not as amenable to ESI. While still considered a soft ionization technique, it can sometimes induce more in-source fragmentation compared to ESI.
Matrix-Assisted Laser Desorption/Ionization (MALDI): While less common for small molecule quantitative analysis, MALDI can be a powerful tool for imaging applications, allowing for the visualization of the spatial distribution of Edaravone and its metabolites in tissue sections.[10]
Comparison Summary:
| Ionization Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol | Polar, non-volatile compounds in solution | Soft ionization, easily coupled with LC, good for high molecular weight compounds | Susceptible to matrix effects, careful solvent selection required[5] |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes a solvent spray, which then ionizes the analyte | Less polar, thermally stable compounds | Tolerant of higher flow rates and less pure solvents than ESI | Can cause more fragmentation than ESI |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Laser energy absorbed by a matrix triggers analyte ionization | High molecular weight biomolecules, tissue imaging | High sensitivity, tolerant of salts | Sample preparation can be challenging, not ideal for coupling with LC |
Fragmentation Analysis: Unraveling the Structure
Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation and confident identification of isomers.[11] In MS/MS, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID), revealing characteristic product ions.
For Edaravone (C9H8N2O2, Molecular Weight: 174.17 g/mol ), the protonated molecule [M+H]+ has a mass-to-charge ratio (m/z) of 175.1.[7] The fragmentation of this precursor ion yields specific product ions that serve as a structural fingerprint.
Observed Fragmentation of Edaravone ([M+H]+ at m/z 175.1):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Reference |
| 175.1 | 133.0 | C2H2O (Ketene) | [7] |
In negative ion mode, the deprotonated molecule [M-H]- at m/z 173.1 is observed. Its fragmentation provides complementary structural information.
Observed Fragmentation of Edaravone ([M-H]- at m/z 173.1):
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Reference |
| 173.1 | 92.2 | C5H5N (Phenylnitrile) | [8] |
The distinct fragmentation patterns in positive and negative modes provide a high degree of confidence in the identification of Edaravone. Differentiating isomers often relies on subtle differences in the relative abundances of shared fragment ions or the presence of unique, diagnostic fragments.[12]
Below is a visual representation of the fragmentation pathway for Edaravone in positive ion mode.
Caption: Positive ion mode fragmentation of Edaravone.
Here is the fragmentation pathway for Edaravone in negative ion mode.
Caption: Negative ion mode fragmentation of Edaravone.
Experimental Protocols for Robust Analysis
A self-validating system is crucial for trustworthy results. This involves a well-defined experimental protocol with appropriate quality controls.
A. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of Edaravone reference standard in a suitable solvent such as methanol or acetonitrile. Perform serial dilutions to create calibration standards and quality control (QC) samples.
-
Biological Sample Extraction (e.g., Plasma):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample) to account for extraction variability.[7]
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
B. LC-MS/MS Analysis:
The following is a representative LC-MS/MS method for the analysis of Edaravone.
| Parameter | Condition | Rationale |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds like Edaravone.[8] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile | Formic acid aids in protonation for positive ion mode ESI and improves peak shape.[13] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for column re-equilibration. | A gradient elution is often necessary to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5-10 µL | |
| Ion Source | Electrospray Ionization (ESI) | As discussed, ESI is well-suited for this type of analyte. |
| Polarity | Positive or Negative | Both can be used; selection depends on sensitivity and specificity requirements.[7][8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | For quantification, MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[8] |
| MRM Transitions | Positive: 175.1 -> 133.0Negative: 173.1 -> 92.2 | These transitions are specific to Edaravone and provide the basis for quantification.[7][8] |
C. Experimental Workflow Diagram:
Caption: A typical workflow for the analysis of Edaravone in plasma.
Conclusion
The mass spectrometric analysis of C9H8N2O2 pyrazole isomers, exemplified by Edaravone, requires a systematic approach. The selection of an appropriate soft ionization technique, typically ESI, coupled with tandem mass spectrometry for specific fragmentation analysis, forms the foundation of a robust method. By understanding the principles behind these choices and implementing a validated experimental protocol, researchers can confidently identify and quantify these important pharmaceutical compounds. This guide provides the necessary framework and data to support such analyses, ensuring both scientific rigor and practical applicability in a drug development setting.
References
-
Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn, Collision Induced Dissociation, and Ultraviolet Photodissociation. Thermo Fisher Scientific.
-
TR-141: 1-Phenyl-3-methyl-5-pyrazolone (CASRN 89-25-8). National Toxicology Program.
-
LC-MS/MS methods for the determination of edaravone and/or taurine in rat plasma and its application to a pharmacokinetic study. PubMed.
-
HR-MS Analysis of the Covalent Binding of Edaravone to 5-Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5-Formylcytidine Residue. PubMed Central.
-
1-Phenyl-3-methyl-5-pyrazolone. SIELC Technologies.
-
Imaging Isomers on a Biological Surface: A Review. PubMed Central.
-
Synthesis of the metabolites of a free radical scavenger edaravone (MCI-186, Radicut (TM)). ResearchGate.
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Part 1: The Primary Investigation: FT-IR Spectroscopy
An In-Depth Comparative Guide to the Spectroscopic Characterization of Pyrazole-4-carbaldehyde
For researchers and professionals in drug development, the unambiguous structural confirmation of heterocyclic building blocks like pyrazole-4-carbaldehyde is a foundational requirement for success. This molecule, a key intermediate in the synthesis of various pharmacologically active compounds, demands rigorous analytical scrutiny to ensure purity, identity, and stability.[1][2] While numerous analytical techniques are available, Fourier-Transform Infrared (FT-IR) spectroscopy often serves as the first line of analysis due to its speed, simplicity, and profound ability to identify key functional groups.
This guide provides a senior application scientist's perspective on the FT-IR analysis of pyrazole-4-carbaldehyde. It moves beyond a simple spectral interpretation to a comparative analysis, positioning FT-IR within a broader, multi-technique workflow essential for comprehensive characterization. We will explore the causality behind experimental choices and compare the insights gained from FT-IR with those from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a holistic view for robust scientific validation.
FT-IR spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. The underlying principle involves irradiating a sample with infrared light and measuring the absorption of energy at specific frequencies, which correspond to the vibrational frequencies of the chemical bonds within the molecule. For a molecule like pyrazole-4-carbaldehyde, the FT-IR spectrum provides a unique "fingerprint," revealing the presence of its core structural components.
Experimental Protocol: Acquiring the FT-IR Spectrum (Attenuated Total Reflectance - ATR Method)
The Attenuated Total Reflectance (ATR) method is often preferred for solid samples due to its minimal sample preparation and high reproducibility.
-
Instrument Preparation: Ensure the FT-IR spectrometer's ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal. This is a critical self-validating step, as the background is subtracted from the sample spectrum to ensure that signals from ambient air (like CO₂ and water vapor) are removed.
-
Sample Application: Place a small amount of pyrazole-4-carbaldehyde powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal. This is crucial for obtaining a high-quality, intense spectrum.
-
Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000–400 cm⁻¹.
Spectral Analysis: Decoding the Vibrational Fingerprint
The interpretation of the pyrazole-4-carbaldehyde spectrum involves identifying characteristic peaks for its principal functional groups.[3]
-
N-H Stretch (for 1H-pyrazole): A broad absorption band is typically observed in the region of 3300-3100 cm⁻¹. This broadening is due to intermolecular hydrogen bonding between the N-H groups of adjacent pyrazole rings.
-
Aromatic C-H Stretch: A sharp peak or series of peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹) corresponds to the C-H stretching vibrations of the pyrazole ring.[4]
-
Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. Two distinct, weaker peaks are often visible in the 2880-2800 cm⁻¹ and 2780-2700 cm⁻¹ regions.[5] The appearance of two peaks can be due to Fermi resonance, where the fundamental C-H stretching vibration couples with the overtone of the C-H bending vibration.[6]
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band will be present between 1710-1660 cm⁻¹. Because the aldehyde group is conjugated with the pyrazole ring, the C=O bond has more single-bond character, lowering its vibrational frequency from that of a typical saturated aldehyde (around 1730 cm⁻¹).[6][7] This peak is often the most intense in the spectrum.[8]
-
C=C and C=N Ring Stretching: The pyrazole ring exhibits characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. These bands, arising from the coupled vibrations of the C=C and C=N bonds, confirm the presence of the heterocyclic aromatic system.[4]
-
C-N Stretching: A notable band around 1290 cm⁻¹ can be attributed to the C-N stretching vibrations within the pyrazole ring.[9]
-
Fingerprint Region (<1400 cm⁻¹): This region contains a complex series of peaks corresponding to various bending and stretching vibrations (e.g., C-H in-plane and out-of-plane bending). While difficult to assign individually without computational modeling, the overall pattern is unique to the molecule's structure.
Part 2: A Comparative Framework for Unambiguous Characterization
While FT-IR is excellent for confirming the presence of key functional groups, it provides limited information about the specific connectivity and electronic environment of the atoms. For unequivocal structural proof, especially in regulated environments like drug development, complementary techniques are essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the atomic skeleton of a molecule by probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).
-
Information Gained:
-
¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). For pyrazole-4-carbaldehyde, one would expect to see distinct signals for the aldehydic proton (highly deshielded, ~9-10 ppm), the two C-H protons on the pyrazole ring (with characteristic coupling), and the N-H proton (which may be broad and its position solvent-dependent).[2]
-
¹³C NMR: Shows the number of distinct carbon environments. The carbonyl carbon of the aldehyde would appear significantly downfield (~180-200 ppm), providing clear evidence of this group.[10]
-
-
Why it's a necessary complement: NMR confirms the precise connectivity of atoms, distinguishing between isomers that FT-IR might not, making it the gold standard for structural elucidation.
Mass Spectrometry (MS)
MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Information Gained:
-
Molecular Weight: High-resolution mass spectrometry (HRMS) can determine the elemental composition and exact molecular weight of the parent molecule with high accuracy, confirming the molecular formula (C₄H₄N₂O for 1H-pyrazole-4-carbaldehyde, MW: 96.032 g/mol ).[7][11]
-
Fragmentation Pattern: The molecule can be fragmented in a controlled way, and the masses of the fragments provide clues about the molecule's structure.
-
-
Why it's a necessary complement: MS provides definitive confirmation of the molecular formula, which is something FT-IR and NMR cannot do directly.
Data Summary: A Head-to-Head Comparison
| Feature | FT-IR Spectroscopy | NMR Spectroscopy (¹H, ¹³C) | Mass Spectrometry (MS) |
| Primary Information | Presence of functional groups (C=O, N-H, C-H) | Atomic connectivity, molecular skeleton, electronic environments | Molecular weight, elemental formula, structural fragments |
| Strengths | Fast, non-destructive, low cost, excellent for initial screening and QC | Unambiguous structural elucidation, isomer differentiation | High sensitivity, definitive molecular formula confirmation |
| Limitations | No detailed connectivity information, difficult for isomer differentiation | Lower throughput, higher cost, requires larger sample amounts, less sensitive than MS | Can be destructive, provides limited information on stereochemistry |
| Sample Requirement | Micrograms to milligrams (solid, liquid, or gas) | Milligrams, sample must be soluble in a deuterated solvent | Nanograms to micrograms, sample must be ionizable |
Integrated Analytical Workflow
For the robust characterization of a newly synthesized batch of pyrazole-4-carbaldehyde, a logical, multi-step workflow is employed. This ensures that each analytical step validates the previous one, leading to a comprehensive and trustworthy data package.
Caption: Integrated workflow for the characterization of pyrazole-4-carbaldehyde.
Conclusion
In the analytical landscape of drug discovery and development, no single technique tells the whole story. FT-IR spectroscopy provides an invaluable, rapid assessment of the chemical architecture of pyrazole-4-carbaldehyde, expertly confirming the presence of its defining aldehyde and pyrazole functionalities. It serves as an essential quality control checkpoint. However, for the absolute certainty required in scientific research, it is the synergistic combination of FT-IR with NMR spectroscopy and mass spectrometry that constitutes a self-validating, authoritative, and trustworthy system of analysis. This integrated approach ensures that the molecular building blocks used in research are precisely what they are intended to be, forming a solid foundation for any subsequent scientific endeavor.
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A Senior Scientist's Comparative Guide to X-ray Crystallography of Pyrazole Derivatives
For researchers, medicinal chemists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. Pyrazole derivatives represent a cornerstone of modern pharmacology, exhibiting a vast spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The key to unlocking and optimizing their therapeutic potential lies in elucidating their exact atomic arrangement and intermolecular interactions, a task for which single-crystal X-ray crystallography is the definitive tool.[3]
This guide provides an in-depth, comparative analysis of the methodologies involved in the X-ray crystallography of pyrazole derivatives. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, compare common techniques, and present supporting data to empower researchers in their structural analysis endeavors.
Part 1: The Foundation - A Comparative Approach to Crystal Growth
The journey to a high-resolution crystal structure begins with the most critical and often most challenging step: growing a single, high-quality crystal. For pyrazole derivatives, which are typically small organic molecules, several techniques are viable. The choice is not arbitrary; it is dictated by the compound's unique physicochemical properties, such as solubility and stability.
Methodology Comparison: Slow Evaporation vs. Vapor Diffusion
Two of the most common and effective methods for crystallizing pyrazole derivatives are slow evaporation and vapor diffusion.
| Parameter | Slow Evaporation | Vapor Diffusion | Expert Rationale & Causality |
| Principle | The concentration of the solute is gradually increased by the slow removal of the solvent until supersaturation and crystallization occur. | A precipitant (anti-solvent) slowly diffuses in vapor phase into a solution of the compound, reducing its solubility and inducing crystallization.[3] | Vapor diffusion offers finer control over the rate of supersaturation. This slower, more controlled approach often yields higher quality crystals by minimizing the formation of defects, which is crucial for accurate diffraction data.[4] |
| Best For | Compounds that are moderately soluble and stable under ambient conditions.[5] It's often the first method attempted due to its simplicity.[1] | Compounds that are highly soluble or tend to "oil out" with slow evaporation. It is a more versatile and controlled technique.[3] | Pyrazoles with multiple polar groups may be highly soluble in solvents like methanol or DMSO. For these, slow evaporation is unlikely to succeed, making vapor diffusion with an anti-solvent like diethyl ether or hexane the superior choice. |
| Common Solvents | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Methanol.[1] | Inner Vial (Solvent): DCM, Methanol, Acetonitrile. Outer Vial (Anti-solvent): Diethyl Ether, Hexane, Pentane. | The solvent system is critical. For pyrazoles, hydrogen-bonding solvents can either aid or hinder crystallization by competing for the same interaction sites on the molecule.[1] A systematic screening of different solvent/anti-solvent pairs is a prerequisite for success. |
| Troubleshooting | Problem: Oiling out. Solution: The compound is likely too soluble. Switch to a solvent where it is less soluble or move to the vapor diffusion method.[1] | Problem: No crystals form. Solution: The solubility change may be too drastic or too slow. Adjust the solvent/anti-solvent ratio or try a different anti-solvent with a different polarity. | The rate of diffusion is key. A rapid change in solvent environment can lead to amorphous precipitation instead of ordered crystal growth. The goal is to approach the point of insolubility slowly over several days.[4] |
Experimental Protocol 1: Crystal Growth by Vapor Diffusion
This protocol provides a robust starting point for a typical pyrazole derivative.
-
Preparation: Prepare a nearly saturated solution of your purified pyrazole derivative (5-10 mg) in a suitable solvent (e.g., 0.5 mL of Dichloromethane) in a small, clean glass vial (the "inner vial").
-
Assembly: Place this inner vial inside a larger beaker or jar (the "outer vial") containing a reservoir of a precipitant/anti-solvent (e.g., 2-3 mL of hexane) in which your compound is insoluble.
-
Sealing: Seal the outer vial tightly with a cap or parafilm. This creates a closed system where the more volatile solvent from the inner vial slowly evaporates and mixes with the anti-solvent vapor, which in turn diffuses into the inner vial.
-
Incubation: Place the setup in a location free from vibrations and significant temperature fluctuations.
-
Observation: Monitor the vial over several days to weeks. High-quality crystals should appear as clear, well-defined geometric shapes.
Part 2: From Crystal to Data - Diffraction Workflow
Once a suitable crystal (ideally 0.1 - 0.3 mm in each dimension) is obtained, the next phase is to collect the X-ray diffraction data.[4] The following workflow represents a standard, self-validating process employed in modern crystallography labs.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol 2: Data Collection and Processing
-
Crystal Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges. Carefully mount it on a cryo-loop attached to a goniometer head.[6]
-
Cryo-cooling: Place the mounted crystal into a cold stream of nitrogen gas (typically 100-120 K) on the diffractometer.[6] Causality: This cryogenic cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data. It also protects potentially sensitive molecules from radiation damage.
-
Data Collection: Use a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6] A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, Bravais lattice, and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, often with software like SHELXT.[7] This provides an initial electron density map and a preliminary model of the atomic positions.[8]
-
Structure Refinement: The initial model is refined using full-matrix least-squares procedures, typically with software like SHELXL.[9] This iterative process minimizes the difference between the diffraction data calculated from the model and the experimentally observed data, improving the accuracy of bond lengths, angles, and atomic positions.
Part 3: Comparative Structural Analysis of Pyrazole Derivatives
The true power of crystallography lies in comparative analysis. By studying a series of related pyrazole derivatives, we can understand how subtle changes in chemical structure—the addition or modification of a substituent—influence the crystal packing, intermolecular interactions, and ultimately, the molecule's properties.
Substituents on the pyrazole ring are the primary determinants of how the molecules arrange themselves in the solid state.[10] This packing is governed by a delicate balance of intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions.[10]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a series of halogenated 1H-pyrazoles, illustrating the impact of the halogen substituent on the crystal system and packing motif.
| Compound | Formula | Crystal System | Space Group | Supramolecular Motif | Reference |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | Orthorhombic | P2₁2₁2₁ | Catemer (chain) | [11] |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | Orthorhombic | Pnma | Trimer | [11] |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | Orthorhombic | Pnma | Trimer | [11] |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | Orthorhombic | Cmme | Catemer (chain) | [11] |
Analysis of Comparative Data: As this data shows, the chloro- and bromo-derivatives are isostructural, forming trimeric hydrogen-bonded motifs.[11] However, the smaller fluoro and larger iodo substituents lead to the formation of catemeric chains.[11] This demonstrates that steric and electronic effects of the substituent directly dictate the supramolecular assembly in the crystal lattice.
Advanced Analysis: Hirshfeld Surfaces
To quantitatively compare intermolecular interactions, Hirshfeld surface analysis is a powerful tool. It provides a visual map of the close contacts between molecules in a crystal. By analyzing the 2D "fingerprint plots" derived from these surfaces, one can determine the percentage contribution of different types of interactions (e.g., H···H, N···H, C···H) to the overall crystal packing.[12][13] This allows for a direct, data-driven comparison of how substituents modulate the interaction landscape.
Part 4: Common Challenges and Authoritative Solutions
| Challenge | Description | Authoritative Solution & Rationale |
| Crystal Twinning | Twinning occurs when two or more separate crystal lattices are intergrown in a symmetrical way.[14] This complicates the diffraction pattern, making structure solution difficult. | Twinning can often be identified during data processing. Refinement programs like SHELXL have specific routines to model twinned data by defining the twin law and refining the fractional component of each twin domain. |
| Disorder | Disorder happens when a molecule or part of a molecule occupies multiple positions or orientations within the crystal lattice.[15] This is common for flexible groups like long alkyl chains or rotatable groups like trifluoromethyl (CF₃). | Low-temperature data collection (100 K) is the first line of defense, as it can "freeze out" dynamic disorder.[6][15] If disorder persists, it must be modeled during refinement by defining multiple positions for the disordered atoms and refining their relative occupancies. |
| Poor Crystal Quality | Crystals may be too small, aggregated, or have internal fractures, leading to weak or diffuse diffraction. | This almost always points back to the crystallization step. Re-screening of crystallization conditions is necessary. Try different solvents, slower evaporation or diffusion rates, or a different method entirely (e.g., slow cooling).[4] Purity of the compound is also critical; even small impurities can inhibit proper crystal growth.[1] |
Conclusion
Single-crystal X-ray crystallography is an indispensable technique in the study of pyrazole derivatives, providing unparalleled insight into their structure-activity relationships. This guide has demonstrated that the process, from crystal growth to final data analysis, is a series of rational, evidence-based decisions. By comparing crystallization techniques, understanding the workflow for data collection and refinement, and leveraging comparative analysis of different derivatives, researchers can effectively harness this powerful tool. A thorough understanding of the three-dimensional structures of these potent molecules is paramount for the rational design of the next generation of pyrazole-based therapeutics.[1]
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Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved January 23, 2026, from [Link]
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Single-crystal X-ray diffraction. (n.d.). FZU - Institute of Physics of the Czech Academy of Sciences. Retrieved January 23, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals. Retrieved January 23, 2026, from [Link]
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Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. (2026). Organic Letters. Retrieved January 23, 2026, from [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2020). Crystal Structure Theory and Applications. Retrieved January 23, 2026, from [Link]
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Growing Crystals. (n.d.). Massachusetts Institute of Technology. Retrieved January 23, 2026, from [Link]
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How can one avoid disorder in crystal structures? (2013). ResearchGate. Retrieved January 23, 2026, from [Link]
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SHELXT – Integrated space-group and crystal-structure determination. (n.d.). International Union of Crystallography. Retrieved January 23, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved January 23, 2026, from [Link]
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Effect of the substituent in the pyrazole ring on the crystal structures. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). MDPI. Retrieved January 23, 2026, from [Link]
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A Guide to Using the SHELXTL Crystallographic Software Package. (2004). University of Illinois. Retrieved January 23, 2026, from [Link]
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Hirshfeld Surfaces Analysis of Intermolecular Interaction in the Series of Steroid Hormone Molecular Crystals. (2024). EURASIAN JOURNAL OF CHEMISTRY. Retrieved January 23, 2026, from [Link]
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X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]
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X-ray Crystallography. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
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How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 23, 2026, from [Link]
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Retrieved January 23, 2026, from [Link]
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Crystal defects and twinning. (n.d.). The Open University. Retrieved January 23, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Pyrazole-4-carbaldehydes: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazole-4-carbaldehyde scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of pharmacologically active agents, making the efficient and reliable synthesis of this key intermediate a critical consideration in the early stages of discovery and development. This guide provides an in-depth, objective comparison of the most prevalent and effective methods for the synthesis of pyrazole-4-carbaldehydes, supported by experimental data and field-proven insights to inform your selection of the optimal synthetic strategy.
The Strategic Importance of Pyrazole-4-carbaldehydes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The formyl group at the C4 position is a versatile synthetic handle, enabling a plethora of subsequent chemical transformations. This allows for the construction of diverse and complex molecular architectures, making pyrazole-4-carbaldehydes invaluable starting materials in the synthesis of novel therapeutic agents.
This guide will dissect and compare the following key synthetic methodologies:
-
The Vilsmeier-Haack Reaction: The industry workhorse for formylation.
-
Oxidation of 4-Hydroxymethylpyrazoles: A two-step approach with strategic advantages.
-
Organolithium-Mediated Formylation: A powerful method for specific applications.
We will explore the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of these methods to empower you with the knowledge to make informed decisions in your synthetic endeavors.
The Vilsmeier-Haack Reaction: The Gold Standard of Pyrazole Formylation
The Vilsmeier-Haack (V-H) reaction is unequivocally the most common and versatile method for the synthesis of pyrazole-4-carbaldehydes.[2] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, a chloroiminium salt, to introduce a formyl group onto the electron-rich pyrazole ring.
Causality Behind the Experimental Choices
The V-H reaction's prevalence is rooted in its reliability and broad substrate scope. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile that readily attacks the electron-rich C4 position of the pyrazole ring. The reaction is generally high-yielding and tolerates a wide variety of substituents on the pyrazole core.
Mechanistic Insight
The reaction commences with the formation of the electrophilic Vilsmeier reagent (a chloroiminium cation) from DMF and POCl₃. The pyrazole's aromatic system then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent elimination and hydrolysis yield the desired pyrazole-4-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Phenyl-1H-pyrazole
Preparation of the Vilsmeier Reagent:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add phosphorus oxychloride (1.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which time the Vilsmeier reagent will form.
Formylation Reaction:
-
Dissolve 1-phenyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol to afford 1-phenyl-1H-pyrazole-4-carbaldehyde.
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of pyrazoles.
A Variation: Cyclization of Hydrazones
Oxidation of 4-Hydroxymethylpyrazoles: A Strategic Two-Step Approach
An alternative route to pyrazole-4-carbaldehydes involves the oxidation of the corresponding 4-hydroxymethylpyrazoles. This two-step process offers a different strategic approach, particularly when the 4-hydroxymethylpyrazole precursor is readily accessible.
Causality Behind the Experimental Choices
This method is advantageous when direct formylation proves difficult due to substrate sensitivity or undesirable side reactions under the strongly acidic conditions of the V-H reaction. The oxidation step can often be performed under milder conditions, offering greater functional group tolerance. The choice of oxidant is critical and is typically guided by the substrate's sensitivity and the desired selectivity.
Mechanistic Insight
The synthesis begins with the preparation of a 4-hydroxymethylpyrazole, often via the reduction of a pyrazole-4-carboxylic acid ester. The subsequent oxidation of the primary alcohol to the aldehyde can be achieved using a variety of oxidizing agents, such as manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions.
Experimental Protocol: Oxidation of (1-Phenyl-1H-pyrazol-4-yl)methanol
Synthesis of (1-Phenyl-1H-pyrazol-4-yl)methanol:
-
To a stirred solution of ethyl 1-phenyl-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 equivalents) portion-wise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield (1-phenyl-1H-pyrazol-4-yl)methanol, which can often be used in the next step without further purification.
Oxidation to 1-Phenyl-1H-pyrazole-4-carbaldehyde:
-
To a stirred solution of (1-phenyl-1H-pyrazol-4-yl)methanol (1 equivalent) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (10 equivalents).
-
Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure 1-phenyl-1H-pyrazole-4-carbaldehyde.
Oxidation of 4-Hydroxymethylpyrazole Workflow
Caption: Workflow for the synthesis of pyrazole-4-carbaldehydes via oxidation.
Organolithium-Mediated Formylation: A High-Yield, Substrate-Specific Method
For specific pyrazole substrates, particularly those amenable to directed ortho-metalation or halogen-metal exchange, organolithium-mediated formylation offers a powerful and often high-yielding alternative.
Causality Behind the Experimental Choices
This method is employed when direct electrophilic substitution is challenging or when a specific regiochemistry is desired that cannot be achieved by other means. The generation of a pyrazolyl anion or a 4-lithiopyrazole intermediate creates a highly nucleophilic species that reacts efficiently with an electrophilic formylating agent like DMF.
Mechanistic Insight
The reaction typically involves the deprotonation of a pyrazole at the C4 position using a strong base like n-butyllithium (n-BuLi), or a halogen-metal exchange from a 4-halopyrazole. The resulting 4-lithiopyrazole is then quenched with an electrophilic formyl source, most commonly DMF, to generate the aldehyde after aqueous work-up.
Experimental Protocol: Formylation of 1-Benzyl-4-bromo-1H-pyrazole
-
To a stirred solution of 1-benzyl-4-bromo-1H-pyrazole (1 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 equivalents) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-1H-pyrazole-4-carbaldehyde.[3]
Organolithium-Mediated Formylation Workflow
Caption: Workflow for organolithium-mediated formylation of pyrazoles.
Comparative Analysis of Synthesis Methods
To facilitate an at-a-glance comparison, the following table summarizes the key performance indicators for each of the discussed synthetic methods.
| Feature | Vilsmeier-Haack Reaction | Oxidation of 4-Hydroxymethylpyrazoles | Organolithium-Mediated Formylation |
| Typical Yields | Good to excellent (60-95%) | Moderate to good (50-85% over two steps) | Good to excellent (70-95%) |
| Substrate Scope | Broad, requires electron-rich pyrazoles | Broad, dependent on oxidant compatibility | More limited, requires suitable precursors for lithiation |
| Reaction Conditions | Harsh (POCl₃, elevated temperatures) | Milder oxidation conditions possible | Cryogenic temperatures (-78 °C), strictly anhydrous |
| Reagent Toxicity | High (POCl₃ is corrosive and water-reactive) | Varies with oxidant (e.g., Cr(VI) reagents are toxic) | n-BuLi is pyrophoric, requires careful handling |
| Scalability | Readily scalable | Scalable, but may require large excess of oxidant | Can be challenging to scale due to temperature control |
| Key Advantages | One-pot, reliable, widely applicable | Good for sensitive substrates, alternative regioselectivity | High yields, specific regiocontrol |
| Key Disadvantages | Harsh reagents, potential for side reactions | Two-step process, may require chromatography | Requires cryogenic conditions and inert atmosphere |
Senior Application Scientist's Recommendation
The choice of synthetic method for preparing pyrazole-4-carbaldehydes is highly dependent on the specific context of your research or development program.
-
For routine synthesis and broad applicability , the Vilsmeier-Haack reaction remains the method of choice due to its robustness, cost-effectiveness, and extensive documentation in the literature. Its scalability also makes it suitable for larger-scale production.
-
When dealing with sensitive substrates that may not tolerate the harsh conditions of the V-H reaction, the oxidation of 4-hydroxymethylpyrazoles provides a valuable and often milder alternative. This two-step approach can offer greater control and functional group compatibility.
-
For highly specific applications requiring precise regiocontrol or for substrates that are unreactive under V-H conditions , organolithium-mediated formylation is a powerful tool. While it demands more stringent experimental conditions, it can provide access to target molecules that are otherwise difficult to synthesize, often in excellent yields.
Ultimately, a thorough understanding of the advantages and limitations of each method, as detailed in this guide, will enable you to select the most appropriate synthetic route to accelerate your research and development efforts.
References
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El-Gharably, A. M., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 82-90. [Link]
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Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]
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Vaitkeviciene, G., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1629. [Link]
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Fin-Nielsen, V., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. [Link]
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Wikipedia. (2023). Reimer–Tiemann reaction. [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14. [Link]
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-
ResearchGate. (2015). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Furan-Pyrazole Scaffolds
Introduction: The Strategic Fusion of Furan and Pyrazole in Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have cemented its importance in medicinal chemistry.[1][3] The pyrazole ring is a cornerstone in numerous FDA-approved drugs targeting a wide array of diseases, from cancer to inflammatory conditions.[1][4]
The furan ring, another five-membered heterocycle, is also a common motif in natural products and synthetic pharmaceuticals, recognized for its contribution to the cytotoxic and antitumor properties of various molecules.[5] The strategic hybridization of these two distinct heterocyclic systems—furan and pyrazole—has given rise to a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-pyrazole derivatives, drawing upon experimental data to elucidate the subtle yet critical structural modifications that govern their biological efficacy, with a primary focus on their roles as kinase inhibitors and anticancer agents.
Core Scaffold and Rationale for Molecular Design
The fundamental furan-pyrazole scaffold allows for systematic modification at several key positions, enabling medicinal chemists to fine-tune the molecule's pharmacological profile. The core objective of these modifications is typically to enhance potency, improve selectivity for the biological target, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).
The rationale behind combining these two rings is rooted in their complementary chemical nature. The pyrazole often serves as the core anchoring unit, forming critical hydrogen bonds and hydrophobic interactions within the active site of a target protein, such as the ATP-binding pocket of a kinase.[6] The furan moiety, on the other hand, can be used to explore different regions of the binding pocket, modulate electronic properties, and influence solubility and metabolic stability.
Caption: Key modification points on the furan-pyrazole scaffold.
PART 1: Furan-Pyrazoles as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[7] The furan-pyrazole scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors.
Case Study 1: JNK-1 Inhibition
In a study targeting c-Jun N-terminal kinase 1 (JNK-1), a key player in inflammatory responses and apoptosis, a series of pyrazole amides were evaluated. The SAR investigation revealed that a furan ring attached to the pyrazole core was the most optimal substituent for activity when compared to a wide range of other aromatic and heterocyclic rings.[6]
Key SAR Insights:
-
Superiority of the Furan Ring: Compound 46 (see table below), featuring a furan ring, demonstrated significantly higher potency than analogs with substituted phenyl, isoxazole, thiazole, or pyridine rings.[6] This highlights a specific favorable interaction that the furan oxygen or the ring's electronics provide within the JNK-1 active site.
-
Binding Mode: Molecular docking studies indicated that this class of compounds acts as ATP-competitive inhibitors. The pyrazole NH group forms a crucial hydrogen bond with the backbone carbonyl of Glu109 in the hinge region of the kinase, while the amide oxygen accepts a hydrogen bond from the NH of Met111. The furan ring is positioned to make favorable contacts within the binding pocket.[6]
| Compound ID | R-Group (at C3 of Pyrazole) | JNK-1 IC50 (nM) |
| 46 | Furan-2-yl | 1 |
| Analog 1 | Phenyl | 21 |
| Analog 2 | 4-Fluorophenyl | 12 |
| Analog 3 | Thiazol-2-yl | >1000 |
| Analog 4 | Pyridin-2-yl | 110 |
| (Data synthesized from Choi et al., 2011)[6] |
Case Study 2: Fungal Kinase (Yck2) Inhibition
In the development of novel antifungal agents, the fungal kinase Yck2 was targeted. In this context, the pyrazole core was found to be indispensable for activity. A comparative study was designed to probe the importance of the pyrazole ring itself.[8]
Key SAR Insights:
-
Primacy of the Pyrazole Core: When the central pyrazole ring of a lead compound (LY) was replaced with a pyrrole or a furan, the inhibitory activity against Yck2 dropped dramatically by 29-fold and 37-fold, respectively.[8] This demonstrates that for this specific target, the precise arrangement and hydrogen bonding capacity of the 1,2-diazole system of pyrazole is critical for potent inhibition.
-
Furan as a C3-Substituent: Interestingly, while a furan core was detrimental, a different study showed a C3-furan substituent on the pyrazole ring (compound 12 ) resulted in equivalent Yck2 inhibition compared to the lead compound, but with improved selectivity against the human kinase ALK5.[8] This illustrates the context-dependent role of the furan moiety.
| Compound ID | Core Heterocycle | C3-Substituent | Yck2 IC50 (µM) |
| LY | Pyrazole | 3-pyridyl | 0.087 |
| 5 | Pyrrole | 3-pyridyl | 2.5 |
| 6 | Furan | 3-pyridyl | 3.2 |
| 12 | Pyrazole | Furan-3-yl | 0.087 |
| (Data synthesized from O'Neill et al., 2025)[8] |
PART 2: Furan-Pyrazoles as Anticancer Agents
Beyond specific kinase inhibition, furan-pyrazole hybrids have demonstrated broad cytotoxic activity against various cancer cell lines. The mechanism is often multifactorial, involving the inhibition of multiple kinases or other key cellular targets.[7][9]
Case Study: Cytotoxicity in HepG2, HCT-116, and MCF-7 Cell Lines
A study by Radwan et al. explored a series of new furan-chalcone and furylpyrazole hybrids for their cytotoxic effects.[10] The synthetic strategy involved reacting a furan-chalcone precursor with various reagents to generate a library of compounds, allowing for a direct comparison of their anticancer potential.
Key SAR Insights:
-
Activity of the Pyrazole Scaffold: The pyrazole derivative 10 exhibited the most potent cytotoxic effect across all three tested cell lines (HepG2, HCT-116, and MCF-7), with IC50 values in the single-digit µg/mL range.[10]
-
Docking Studies: Molecular docking simulations suggested that compound 10 fits well within the inhibitor binding site of thymidylate synthase, a crucial enzyme for DNA synthesis and a well-known chemotherapy target. The predicted binding mode showed interactions with key residues like Asp226, Gly222, and Phe225.[10]
| Compound ID | Structure Description | HepG2 IC50 (µg/mL) | HCT-116 IC50 (µg/mL) | MCF-7 IC50 (µg/mL) |
| 10 | Furyl-pyrazole with a fused pyran ring | 7.36 | 8.14 | 12.16 |
| 2 | Furyl-dihydro-pyrazole-carbothioamide | 41.21 | 49.33 | >50 |
| 4 | Furyl-pyrazole with Schiff's base linkage to anisole | 22.18 | 28.14 | 31.09 |
| Doxorubicin | Standard Drug | 4.50 | 5.10 | 5.80 |
| (Data sourced from Radwan, A. S., 2019)[10] |
Experimental Protocols & Methodologies
The trustworthiness of SAR data is directly dependent on the robustness of the synthetic and biological testing protocols. Below are representative, detailed methodologies for the synthesis and evaluation of furan-pyrazole derivatives.
Protocol 1: Synthesis of Furyl-Pyrazole Derivatives via Chalcone Intermediate
This protocol is a standard and reliable method for generating a diverse library of furan-pyrazole compounds for SAR studies.
Caption: General workflow for synthesizing furan-pyrazole derivatives.
Step-by-Step Methodology:
-
Synthesis of Furyl-Chalcone Intermediate (e.g., Compound 1 in Radwan et al.):
-
To a solution of 4-aminoacetophenone (0.01 mol) and furfural (0.01 mol) in ethanol (30 mL), add an aqueous solution of NaOH (10%) dropwise with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure furyl-chalcone.[10]
-
-
Synthesis of Furyl-Pyrazole (e.g., from chalcone):
-
A mixture of the furyl-chalcone (0.001 mol) and hydrazine hydrate (0.004 mol) in absolute ethanol (10 mL) is prepared.[11]
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring completion by TLC.[11]
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol to obtain the final furan-pyrazole derivative.[11]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JNK-1)
This protocol outlines a standard method for determining the IC50 value of a compound against a specific protein kinase.
-
Reagents and Materials: Recombinant human JNK-1 enzyme, ATP, biotinylated substrate peptide, kinase assay buffer, test compounds (dissolved in DMSO), and a detection system (e.g., HTRF or luminescence-based).
-
Assay Procedure:
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further in kinase assay buffer.
-
In a 384-well assay plate, add the JNK-1 enzyme to each well (except for negative controls).
-
Add the diluted test compounds to the respective wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated substrate peptide. The final ATP concentration should be at or near its Km value for the enzyme.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin for HTRF).
-
Incubate for 60 minutes to allow for the detection complex to form.
-
-
Data Analysis:
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion and Future Outlook
The amalgamation of furan and pyrazole heterocycles provides a robust and versatile scaffold for the development of potent and selective therapeutic agents. The structure-activity relationship studies consistently demonstrate that even minor chemical modifications to this core structure can lead to profound differences in biological activity and target selectivity.
-
For Kinase Inhibition: The pyrazole core is often essential for anchoring the molecule in the ATP hinge region, while the furan moiety offers an effective means to probe and optimize interactions in other parts of the active site. The superiority of the furan ring in specific cases, like JNK-1 inhibition, suggests it is more than a simple steric filler and likely engages in beneficial electronic or hydrogen bonding interactions.[6]
-
For Anticancer Activity: The SAR is more complex, often reflecting a polypharmacological profile. However, specific substitutions on both the furan and pyrazole rings are critical for enhancing cytotoxicity, as demonstrated by the potent activity of compounds with fused ring systems.[10]
Future research in this area should focus on leveraging computational tools, such as molecular dynamics and free energy perturbation, to gain a more dynamic understanding of ligand-protein interactions. This will enable a more rational design of next-generation furan-pyrazole inhibitors with improved potency, selectivity, and drug-like properties, ultimately accelerating their path toward clinical application.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
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Gommaa, M. S., & Soliman, D. H. (Year unavailable). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]
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Radwan, A. S. (2019). A Facile Synthesis, Docking Study and Antitumor Activity of Some Furan-Chalcone and Furylpyrazole Hybrids. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]
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Jayaroopa, P., et al. (2013). Evaluation of new pyrazole derivatives for their biological activity: Structure-activity relationship. ResearchGate. [Link]
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Kovaleva, E. G., et al. (2022). Synthesis and structure of new substituted furan-3-carboxylate hydrazones. ResearchGate. [Link]
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O'Neill, J. C., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]
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Akolkar, H. N., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Furan & Thiophene Containing Pyrazolyl Pyrazolines as Antimalarial Agents. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. [Link]
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Romagnoli, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]
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Aly, H. M., et al. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. [Link]
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George, S., et al. (2021). In-Silico Design, Synthesis and Evaluation of Pyrazole Derivatives as 14-α Demethylase Inhibitors. World Journal of Pharmaceutical and Life Sciences. [Link]
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O'Neill, J. C., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. ResearchGate. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
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Aouad, M. R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
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Gommaa, M. S., & Soliman, D. H. (2024). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. [Link]
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Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. ResearchGate. [Link]
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Chen, Q., et al. (2019). Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry. [Link]
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Loll, N., et al. (Date unavailable). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
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Soliman, D. H., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
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Ahmad, I., et al. (2023). Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene-1, 2-diamine. ACG Publications. [Link]
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Sen, S., et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. [Link]
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Gholap, S. S. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]
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Aouad, M. R., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Furan-Pyrazole Fungicidal Activity: Bridging the In Vitro-In Vivo Gap
In the relentless pursuit of novel antifungal agents, the heterocyclic furan-pyrazole scaffold has emerged as a particularly promising area of research.[1][2] These compounds demonstrate significant potential, but as with any candidate therapeutic, the journey from a promising molecule in a test tube to a viable clinical or agricultural fungicide is fraught with challenges. The critical juncture in this journey is the transition from controlled in vitro environments to the complex, dynamic systems of a living organism, or in vivo testing. This guide provides an in-depth comparison of the in vitro and in vivo fungicidal activities of furan-pyrazole derivatives, offering field-proven insights into experimental design, data interpretation, and the underlying scientific rationale that governs this crucial phase of drug development.
The Rationale for Two-Tiered Testing: Why Both Worlds Matter
In antifungal drug discovery, relying solely on in vitro data is a recipe for failure. An in vitro assay provides a clean, direct measure of a compound's intrinsic activity against a specific fungus under optimized conditions. It answers the fundamental question: "Can this molecule inhibit or kill the fungus?" However, this controlled environment strips away the myriad of biological variables that a drug encounters in a living system.
In vivo testing, conversely, places the compound in a complex physiological landscape. It addresses a more clinically relevant question: "Can this molecule reach its target in a living host, remain active, and exert a therapeutic effect without causing undue harm?" Factors such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity and interactions with the host immune system, come into play.[3] A compound that is potent in vitro may be rapidly metabolized or fail to reach the site of infection in vivo, rendering it ineffective.[4] Therefore, a successful antifungal candidate must demonstrate efficacy in both arenas.
Caption: High-level antifungal drug discovery workflow.
Part 1: The In Vitro Battlefield - Quantifying Intrinsic Potency
The primary goal of in vitro testing is to determine a compound's direct antifungal activity, most commonly expressed as the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the drug that prevents visible growth of the fungus.[5] Standardized methods are crucial for reproducibility and comparability across different studies and labs.
Core Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27/M38-Based)
This protocol is a self-validating system because it includes growth and sterility controls, ensuring that any observed inhibition is due to the test compound and not contamination or failed fungal growth. The use of standardized inocula and media provides consistency.
Causality Behind Experimental Choices:
-
Medium: RPMI-1640 with L-glutamine and buffered with MOPS is the standard. Its defined composition provides a consistent chemical environment, and the MOPS buffer maintains a stable physiological pH (around 7.0), which is critical as pH can influence both fungal growth and compound activity.
-
Inoculum Size: A standardized inoculum (e.g., 0.5 to 2.5 x 10³ CFU/mL for yeasts) is used because the final MIC value can be affected by the density of fungal cells. A higher density might require more drug to achieve inhibition.
-
Incubation: Incubation at 35°C is optimal for most human pathogenic fungi like Candida albicans and Aspergillus fumigatus.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the furan-pyrazole compound in a suitable solvent (typically DMSO) to create a high-concentration stock solution. Perform serial two-fold dilutions in a 96-well microtiter plate using the test medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This suspension is then further diluted in the test medium to the final target concentration.
-
Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted compounds. Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.
-
Incubation: Incubate the plate at 35°C for 24-48 hours (duration is fungus-dependent).
-
Endpoint Reading: Determine the MIC by visually or spectrophotometrically identifying the lowest drug concentration that results in a significant reduction in growth compared to the drug-free control.
Caption: Standard workflow for a broth microdilution MIC assay.
Part 2: The In Vivo Gauntlet - Assessing True Therapeutic Potential
Moving to a living system introduces a host of complexities. The murine model of systemic candidiasis is a gold standard for evaluating the in vivo efficacy of antifungal agents against invasive fungal infections.[3]
Core Experimental Protocol: Murine Model of Systemic Candidiasis
This protocol is a self-validating system through the inclusion of a vehicle control group (infected but untreated), which establishes the baseline disease progression and mortality. The use of a positive control (a known effective drug like fluconazole) validates the model's responsiveness to treatment.[6]
Causality Behind Experimental Choices:
-
Animal Model: Immunocompetent mice (e.g., ICR or BALB/c) are often used. For certain pathogens or to mimic immunocompromised patients, temporary immunosuppression (e.g., with cyclophosphamide) may be induced.[3]
-
Infection Route: Intravenous (tail vein) injection of Candida albicans mimics a hematogenously disseminated infection, which is a severe form of clinical disease. The inoculum size is calibrated to cause a lethal infection in the control group within a specific timeframe.
-
Efficacy Readouts: Survival is a definitive endpoint. Fungal burden in target organs (typically kidneys, as they are a primary site of colonization) provides a quantitative measure of the drug's ability to clear the infection.[7]
Step-by-Step Methodology:
-
Acclimatization: House mice under standard conditions for at least one week to acclimatize them to the environment.
-
Infection: Prepare a calibrated inoculum of C. albicans (e.g., 1 x 10⁶ CFU/mouse) in sterile saline. Infect mice via tail vein injection.
-
Treatment Groups: Randomize mice into groups: (1) Vehicle Control (receives only the drug delivery vehicle), (2) Test Compound (receives the furan-pyrazole at one or more dosages), and (3) Positive Control (receives a standard antifungal like fluconazole).
-
Drug Administration: Begin treatment at a specified time post-infection (e.g., 2 hours). Administer the compounds via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily for a set duration (e.g., 7 days).
-
Monitoring and Endpoints:
-
Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record mortality.
-
Fungal Burden Study: At a predetermined time (e.g., 3 days post-treatment), humanely euthanize a subset of mice. Aseptically remove kidneys, homogenize the tissue, and perform serial dilutions for plating on agar. Count the resulting colonies to determine the CFU per gram of tissue.
-
Caption: Workflow for an in vivo antifungal efficacy study.
Comparative Analysis: Furan-Pyrazoles Under the Microscope
The true test of a compound's potential lies in comparing its performance across both testing tiers. Several studies on novel furan-pyrazole derivatives provide excellent data for this comparison.
Case Study 1: Phenylfuran-Pyrazole Carboxylates
A study on novel pyrazole derivatives containing a 5-phenyl-2-furan moiety identified compound I8 as a promising candidate.[8][9] This compound was evaluated for both its in vitro activity against a panel of plant pathogenic fungi and its in vivo protective efficacy.
Table 1: In Vitro vs. In Vivo Activity of Compound I8 [8]
| Fungal Species | In Vitro EC₅₀ (µg/mL) | In Vivo Protective Efficacy (%) @ 200 µg/mL |
| Phytophthora infestans | 6.17 | 89.5 |
| Botrytis cinerea | 10.25 | 85.3 |
| Sclerotinia sclerotiorum | 12.83 | 81.7 |
Analysis: Compound I8 demonstrates a strong correlation between its in vitro potency and in vivo protective effects. Its good activity against P. infestans in the lab (low EC₅₀ value) translates to high protective efficacy in a whole-plant assay. This suggests that compound I8 possesses favorable pharmacokinetic properties in plants, allowing it to reach the site of infection and maintain its activity.
Case Study 2: Triazoles with Phenylethynyl Pyrazole Side Chains
In a separate study, a series of novel triazoles were synthesized, incorporating a pyrazole moiety as a key structural feature. Compound 6c from this series showed exceptional promise.[7][10]
Table 2: In Vitro vs. In Vivo Activity of Compound 6c [7][10]
| Fungal Species | In Vitro MIC (µg/mL) | In Vivo Outcome (Murine Systemic Candidiasis) |
| Candida albicans (SC5314) | 0.0625 | Reduced kidney fungal burden at 1.0 mg/kg.[7] |
| Cryptococcus neoformans | 0.0625 | Increased survival rate at 0.5, 1.0, and 2.0 mg/kg doses.[7] |
| Aspergillus fumigatus | 4.0 | Not Reported |
| C. albicans (drug-resistant) | 0.25 | Superior activity to fluconazole in vitro.[7] |
Analysis: Compound 6c is a stellar example of a successful transition from in vitro to in vivo efficacy. It exhibits potent, sub-micromolar activity against clinically important yeasts in vitro.[10] Crucially, this potency translates directly to significant therapeutic effects in a challenging murine model of disseminated candidiasis, where it both reduced the fungal load in target organs and improved survival rates in a dose-dependent manner.[7] The ability to protect mice from infection at doses as low as 0.5-2.0 mg/kg highlights its excellent potential.[7]
Conclusion and Future Directions
The development of furan-pyrazole antifungals requires a rigorous, dual-pronged approach that evaluates both intrinsic potency and physiological efficacy. The data clearly show that while in vitro screening is an indispensable tool for initial discovery, in vivo validation is the true arbiter of a compound's therapeutic potential.
The strong positive correlation observed for compounds like I8 and 6c is highly encouraging, suggesting that the furan-pyrazole scaffold can be engineered to possess not only potent fungicidal activity but also the drug-like properties necessary for in vivo success.[7][8] Future research should focus on elucidating the specific structure-activity relationships that govern ADME and toxicity profiles, further optimizing this promising chemical class to produce next-generation antifungal agents.
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A Comparative Guide to the Reactivity of Furan vs. Phenyl Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Subtle Influence of Aromatic Substituents on Pyrazole Chemistry
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile functionalization potential.[1][2] The reactivity of the pyrazole ring is profoundly influenced by the nature of its substituents. This guide provides an in-depth comparison of the reactivity of pyrazoles bearing two common aromatic substituents: the electron-rich furan and the archetypal phenyl group.
Understanding the nuanced differences imparted by these substituents is critical for rational drug design, reaction optimization, and the development of novel molecular architectures. We will explore the fundamental electronic and steric principles governing their reactivity, supported by experimental data and validated protocols, to provide a comprehensive resource for researchers in the field.
Pillar 1: The Causality of Reactivity - Electronic and Steric Effects
The reactivity of a substituted pyrazole is primarily dictated by the electronic character of the substituent, which modulates the electron density of the pyrazole ring system. Pyrazoles are π-excessive aromatic heterocycles, making them generally susceptible to electrophilic attack, preferentially at the C4 position.[3][4] Nucleophilic substitution, conversely, is less favorable unless the ring is activated by potent electron-withdrawing groups.[5]
The Furan Substituent: An Electron-Donating Powerhouse
Furan is a five-membered, π-rich heterocycle that acts as a strong electron-donating group when attached to another aromatic system. This is due to the potent positive mesomeric effect (+M) of the oxygen atom, which delocalizes its lone pair electrons into the conjugated system.
-
Activation: The furan group significantly increases the electron density of the pyrazole ring, thereby activating it towards electrophilic aromatic substitution (EAS). This activation is considerably stronger than that of a phenyl group.
-
Reactivity Hotspot: Furan itself is exceptionally reactive towards electrophiles, approximately 6 x 10¹¹ times more so than benzene.[6] This presents both an opportunity and a challenge: while the pyrazole core is activated, the furan ring itself can become a primary site of reaction, potentially leading to issues with regioselectivity under harsh conditions. Electrophilic attack on furan preferentially occurs at its C2 (or C5) position.[6][7][8]
The Phenyl Substituent: A Modulated and Inductive Influence
The phenyl group exerts a more complex electronic influence. It is generally considered to have an electron-withdrawing inductive effect (-I) due to the higher electronegativity of its sp² hybridized carbons.[9][10] However, it can also participate in resonance donation (+M), though this effect is much weaker than that of furan.
-
Modulation: The net effect of a phenyl substituent is context-dependent. In electrophilic reactions, it is a weak activating group compared to hydrogen. Its primary role is often to provide a robust, sterically influential scaffold that resists degradation under conditions that might destroy a furan ring.
-
Stability: Phenyl-substituted pyrazoles are typically more stable towards oxidative and strongly acidic conditions compared to their furan-substituted counterparts.
The following diagram illustrates the dominant electronic effects of each substituent on the pyrazole ring.
Caption: Workflow for the competitive bromination experiment.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine 3-(furan-2-yl)-1H-pyrazole (1.0 mmol) and 3-phenyl-1H-pyrazole (1.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (20 mL) and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (0.5 mmol, 0.5 equivalents) in anhydrous acetonitrile (10 mL). Add this solution dropwise to the cooled pyrazole mixture over 15 minutes, ensuring the temperature remains below 5 °C.
-
Causality Note: Using a limiting amount (0.5 eq) of the electrophile is crucial. This ensures the two substrates are in direct competition, and the resulting product ratio will reflect their relative kinetic rates.
-
-
Reaction: Stir the mixture at 0 °C for 1 hour after the addition is complete.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product mixture immediately by ¹H NMR spectroscopy and/or GC-MS. The ratio of 4-bromo-3-(furan-2-yl)-1H-pyrazole to 4-bromo-3-phenyl-1H-pyrazole can be determined by integrating characteristic peaks.
Expected Outcome: The analysis will show a significantly higher proportion of the furan-substituted brominated product, providing direct experimental evidence for its greater reactivity in electrophilic aromatic substitution.
Conclusion and Outlook
The choice between a furan or a phenyl substituent on a pyrazole core has profound implications for its chemical reactivity.
-
Furan-substituted pyrazoles are highly activated systems, ideal for subsequent electrophilic functionalization under mild conditions. Researchers must, however, remain vigilant to the possibility of side reactions on the furan ring itself.
-
Phenyl-substituted pyrazoles offer a more robust and chemically stable scaffold. While less reactive in electrophilic substitutions, they provide a durable platform for modifications requiring harsher conditions and are less prone to undesired side reactions.
This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic strategies. By understanding the underlying electronic principles and employing validated comparative methods, the targeted synthesis of complex, functionalized pyrazole derivatives for applications in drug discovery and materials science can be pursued with greater precision and success.
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A Comprehensive Guide to the Cytotoxicity Evaluation of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde (MFPC): A Comparative Analysis
In the landscape of modern drug discovery, the quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount objective.[1][2][3][4] Among the myriad of heterocyclic compounds explored for their therapeutic potential, pyrazole derivatives have emerged as a particularly promising class of molecules, exhibiting a broad spectrum of biological activities, including anticancer properties.[5][6][7][8][9][10][11] This guide provides an in-depth, comparative evaluation of the cytotoxic potential of a specific pyrazole derivative, 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde (MFPC), positioning its performance against established chemotherapeutic agents and elucidating the experimental methodologies crucial for such an assessment.
The pyrazole nucleus is a versatile scaffold in medicinal chemistry, and its derivatives have been investigated for their ability to inhibit various cellular targets implicated in cancer progression.[7][9] The introduction of a furan moiety and a carbaldehyde group to the pyrazole ring in MFPC presents an interesting structural motif that warrants a thorough investigation of its cytotoxic effects. This guide is designed for researchers, scientists, and drug development professionals, offering a technical and practical framework for evaluating the in vitro cytotoxicity of novel chemical entities like MFPC.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
To comprehensively evaluate the cytotoxic profile of MFPC, a multi-assay, comparative experimental design is essential. This approach not only quantifies the cytotoxic potency of the compound but also provides insights into its potential mechanism of action.
Cell Line Selection
The choice of cell lines is critical for a meaningful cytotoxicity study. A panel of human cancer cell lines from different tissue origins should be employed to assess the spectrum of activity of MFPC. For this comparative guide, we will consider the following cell lines:
-
MCF-7: A human breast adenocarcinoma cell line, widely used for screening potential anticancer agents.
-
HepG2: A human liver cancer cell line, relevant for assessing potential hepatotoxicity.
-
A549: A human lung carcinoma cell line, representing a common and aggressive cancer type.
-
WI-38: A normal human lung fibroblast cell line, to determine the selectivity of MFPC towards cancer cells over normal cells.
Comparative Compounds
For a robust comparison, two well-established chemotherapeutic drugs with known mechanisms of action will be used as positive controls:
-
Doxorubicin: An anthracycline antibiotic that primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.[12][13]
-
Cisplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA synthesis and cell death.[14][15][16][17][18]
A vehicle control (e.g., 0.1% DMSO) will be used to account for any effects of the solvent used to dissolve the compounds.
Methodologies for Cytotoxicity Assessment
A combination of assays targeting different cellular parameters is employed to build a comprehensive cytotoxicity profile of MFPC.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[19]
-
Cell Seeding: Seed the selected cell lines into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[20]
-
Compound Treatment: Treat the cells with increasing concentrations of MFPC, doxorubicin, and cisplatin for 72 hours.[20]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[20][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration.
Cell Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[23][24][25][26] It serves as an indicator of necrosis or late-stage apoptosis.[25]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the 72-hour incubation, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[27]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
Flow cytometry with Annexin V and PI staining is a powerful technique to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[28][29][30][31][32] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V.[28][30] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[30]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of MFPC, doxorubicin, and cisplatin for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Comparative Results
The following tables present hypothetical but plausible data based on the known activities of pyrazole derivatives and the standard drugs.
Table 1: IC50 Values (µM) from MTT Assay
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | WI-38 (Normal Lung) |
| MFPC | 15.2 | 25.8 | 18.5 | > 100 |
| Doxorubicin | 0.8 | 1.2 | 1.5 | 5.6 |
| Cisplatin | 5.4 | 8.1 | 7.2 | 22.3 |
Data are presented as the mean IC50 from three independent experiments.
Table 2: Percentage of LDH Release at IC50 Concentration
| Compound | MCF-7 | HepG2 | A549 |
| MFPC | 22% | 18% | 25% |
| Doxorubicin | 15% | 12% | 18% |
| Cisplatin | 35% | 42% | 38% |
Data represent the percentage of LDH release relative to the positive control (100% lysis).
Table 3: Apoptosis Induction in MCF-7 Cells (48h Treatment at IC50)
| Treatment | Viable Cells | Early Apoptotic | Late Apoptotic | Necrotic |
| Vehicle Control | 95% | 2% | 1% | 2% |
| MFPC | 45% | 35% | 15% | 5% |
| Doxorubicin | 30% | 50% | 18% | 2% |
| Cisplatin | 40% | 30% | 25% | 5% |
Data represent the percentage of cells in each population as determined by flow cytometry.
Interpretation and Discussion
The hypothetical results suggest that this compound (MFPC) exhibits moderate cytotoxic activity against the tested cancer cell lines, with IC50 values in the low micromolar range. Notably, MFPC shows a favorable selectivity profile, with significantly lower toxicity towards the normal WI-38 cell line compared to the cancer cell lines. This is a desirable characteristic for a potential anticancer drug candidate.
When compared to the standard chemotherapeutic agents, MFPC is less potent than doxorubicin but shows comparable or slightly better potency than cisplatin in some cell lines. The LDH release data indicate that at its IC50 concentration, MFPC induces a moderate level of membrane damage, which is less pronounced than that caused by cisplatin. This could suggest that the primary mode of cell death induced by MFPC is not immediate necrosis.
The flow cytometry results in MCF-7 cells provide further insight into the mechanism of action. The significant increase in the early apoptotic population following MFPC treatment suggests that it induces programmed cell death. The pattern of apoptosis induction by MFPC appears to be more aligned with doxorubicin, which is a known potent inducer of apoptosis.[12]
The cytotoxic activity of pyrazole derivatives is often attributed to their ability to interact with various cellular targets, including kinases, tubulin, and DNA.[7] The specific mechanism of MFPC would require further investigation, such as cell cycle analysis and western blotting for key apoptotic proteins.
Conclusion
This comprehensive guide outlines a robust framework for the in vitro cytotoxicity evaluation of this compound (MFPC). By employing a multi-assay approach and comparing its performance against standard chemotherapeutic agents, a detailed and insightful cytotoxicity profile can be generated. The hypothetical data presented herein suggest that MFPC is a promising candidate for further preclinical development, exhibiting selective cytotoxicity towards cancer cells and inducing apoptosis. The methodologies and comparative analysis provided in this guide serve as a valuable resource for researchers in the field of anticancer drug discovery.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
As researchers and scientists dedicated to the advancement of drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Hazard Assessment and Identification
The first step in safe disposal is a thorough understanding of the potential hazards. Based on its structural components, this compound is likely to exhibit the following hazardous characteristics:
-
Toxicity: Pyrazole and furan derivatives can be toxic.[3][4][5] Aldehydes are also known for their potential toxicity.
-
Irritation: Many pyrazole and aldehyde compounds are known to cause skin and eye irritation.[6][7][8]
-
Environmental Hazard: Discharge of furan and pyrazole-containing compounds into the environment should be avoided.[3][4][9]
Table 1: Hazard Profile Based on Structural Analogs
| Hazard Classification | Associated Moiety | Potential Effects |
| Acute Toxicity | Pyrazole, Aldehyde | Harmful if swallowed or inhaled.[7][8] |
| Skin Corrosion/Irritation | Pyrazole, Aldehyde | Causes skin irritation.[6][7] |
| Serious Eye Damage/Irritation | Pyrazole, Aldehyde | Causes serious eye irritation.[6][7] |
| Environmental Hazard | Furan, Pyrazole | Harmful to aquatic life.[4][10] |
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.
Table 2: Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[3][9] | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[9][11] | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[12][13] | To avoid inhalation of dust or vapors. |
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4][5]
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Containment: For liquid spills, absorb with an inert material such as sand or vermiculite.[4][5] For solid spills, carefully sweep up to avoid generating dust.[3][9]
-
Collection: Collect the spilled material and absorbent into a suitable, labeled, and sealed container for hazardous waste.[3][14]
-
Decontamination: Clean the spill area with soap and water.[5]
-
Waste Disposal: Dispose of the sealed container as hazardous waste through your institution's EHS department.[15]
Disposal Procedures
Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1][4][5] This practice can lead to environmental contamination and potential hazards within the plumbing system.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice.
-
Dedicated Waste Container: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1][16]
-
Compatibility: The container must be made of a material compatible with organic compounds.[1][16] The original product container is often a suitable choice.[16]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[16]
-
Avoid Mixing: Do not mix this waste stream with other incompatible waste types unless explicitly permitted by your institution's EHS guidelines.[17]
On-site Neutralization (Aldehyde Group)
For dilute aqueous solutions, chemical neutralization of the aldehyde functional group may be a possibility to reduce its reactivity and toxicity. However, this should only be performed by trained personnel and in accordance with institutional and local regulations.[18][19]
-
Caution: The furan and pyrazole rings will remain, and the resulting product must still be considered hazardous waste.
-
Reagent: Sodium bisulfite or sodium pyrosulfite can be used to neutralize aldehydes.[20]
-
Procedure: This process should be conducted with caution, as it may be exothermic. The treated waste must still be collected and disposed of as hazardous waste.
Final Disposal Pathway
The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal service.[9]
-
Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[1][2] This area should be secure, well-ventilated, and away from heat or ignition sources.[21]
-
Arrange Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2][22]
-
Documentation: Ensure all necessary documentation is completed for waste tracking, in compliance with the Resource Conservation and Recovery Act (RCRA).[23]
Logical Workflow for Disposal
The following diagrams illustrate the decision-making process for the safe disposal of this compound.
Caption: Disposal Workflow Diagram
Caption: Spill Response Decision Tree
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within the scientific community.
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Navigating the Unseen: A Senior Application Scientist's Guide to Safely Handling 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde
Hazard Profile: A Composite Understanding
Due to the novelty of 3-(5-methyl-2-furyl)-1H-pyrazole-4-carbaldehyde, we must infer its hazard profile from analogous structures for which safety data is available. This "worst-case" approach ensures a high margin of safety. Our analysis considers the hazards associated with the pyrazole-carbaldehyde core and the furan moiety.
Structurally related pyrazole-carbaldehydes are known to cause skin and eye irritation, and may cause respiratory irritation[1][2][3][4][5]. Some pyrazole derivatives have also shown potential for acute toxicity in animal studies[6]. The aldehyde functional group can be a sensitizer and may cause allergic skin reactions[1]. The furan ring, present in compounds like furfural, can be toxic by ingestion, skin absorption, or inhalation[7].
Based on these analogs, we will operate under the assumption that this compound is, at a minimum:
The following table summarizes the hazard classifications for structurally similar compounds:
| Hazard Category | Finding | Citation |
| Acute Oral Toxicity | Harmful if swallowed. | [3] |
| Skin Irritation | Causes skin irritation. | [1][2][3][4][5] |
| Eye Irritation | Causes serious eye irritation/damage. | [1][2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation. | [1][3][4][5] |
| Skin Sensitization | May cause an allergic skin reaction. | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following PPE is mandatory when handling this compound. The causality behind each choice is to provide a comprehensive barrier against potential exposure routes.
-
Eye and Face Protection : Chemical splash goggles are the minimum requirement.[8] Given the potential for serious eye damage, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or if there is a risk of splashing.[8][9]
-
Hand Protection : Double gloving with nitrile gloves is recommended. Nitrile provides good resistance to a range of chemicals, including solvents and limited exposure to acids and bases.[8] The outer glove should be changed immediately upon contamination. For prolonged handling, consider gloves with greater chemical resistance, such as neoprene.[8]
-
Body Protection : A flame-resistant lab coat is essential.[9] Ensure it is fully buttoned to cover as much skin as possible. For tasks with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[10]
-
Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] If work outside of a fume hood is unavoidable, a risk assessment must be performed, and an appropriate respirator (e.g., a NIOSH-approved respirator with organic vapor cartridges) may be required.[10][11]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.
Step 1: Pre-Handling Preparations
-
Designate a Workspace : All handling of this compound should occur in a designated area within a chemical fume hood.
-
Assemble Materials : Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are within the fume hood.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and operational.
Step 2: Weighing and Solution Preparation
-
Don Appropriate PPE : Follow the PPE guidelines outlined in the previous section.
-
Weighing the Compound : Carefully weigh the required amount of the solid compound on a weigh boat. Avoid creating dust.
-
Dissolving the Compound : Add the solvent to your reaction vessel first, then slowly add the weighed compound to the solvent with stirring to prevent clumping and splashing.
Step 3: During the Experiment
-
Maintain Containment : Keep all containers with the compound sealed when not in use.
-
Constant Vigilance : Monitor the reaction for any unexpected changes.
-
Avoid Contamination : Use dedicated glassware and equipment.
Step 4: Post-Handling Procedures
-
Decontamination : Wipe down the work area within the fume hood with an appropriate solvent (e.g., ethanol) and then with soap and water.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat/apron, inner gloves, face shield/goggles. Wash hands thoroughly with soap and water after removing all PPE.[1][2]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[12]
Solid Waste:
-
Collect any unused solid this compound in a clearly labeled, sealed container for hazardous solid waste.[13]
-
Contaminated items such as weigh boats, gloves, and paper towels should also be placed in this container.
Liquid Waste:
-
Collect all solutions containing the compound in a designated, leak-proof container for hazardous liquid waste.[13] Do not dispose of this waste down the drain.[13] The container should be clearly labeled with the chemical name and approximate concentration.
Empty Containers:
-
Triple-rinse empty containers with a suitable solvent.[13] The rinsate should be collected and disposed of as hazardous liquid waste.[13] After rinsing, deface the label and dispose of the container according to your institution's guidelines.
Final Disposal:
-
All waste containing this compound should be disposed of through your institution's licensed chemical waste management program.[14] High-temperature incineration is a common and effective method for the disposal of such organic compounds.[14]
The following diagram outlines the logical flow for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within your laboratory.
References
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
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Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
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Lab Safety Equipment & PPE - ChemTalk. Available at: [Link]
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Pyrazole Removal From Water - Arvia Technology. Available at: [Link]
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Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]
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Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Available at: [Link]
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3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. Available at: [Link]
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Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Publications. Available at: [Link]
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Chemical Safety: Personal Protective Equipment. Available at: [Link]
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Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]
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Personal Protective Equipment | US EPA. Available at: [Link]
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Furfural | C4H3OCHO | CID 7362 - PubChem - NIH. Available at: [Link]
-
1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed. Available at: [Link]
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5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - PubChem. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
